Benzoyl-L-phenylalanine
Description
N-Benzoyl-l-phenylalanine has been reported in Penicillium brevicompactum with data available.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-benzamido-3-phenylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO3/c18-15(13-9-5-2-6-10-13)17-14(16(19)20)11-12-7-3-1-4-8-12/h1-10,14H,11H2,(H,17,18)(H,19,20)/t14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPKISZUVEBESJI-AWEZNQCLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NC(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701313598 | |
| Record name | Benzoyl-L-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701313598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2566-22-5 | |
| Record name | Benzoyl-L-phenylalanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2566-22-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoylphenylalanine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002566225 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzoyl-L-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701313598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BENZOYLPHENYLALANINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9S304JL9M7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Dual Utility of Benzoyl-L-phenylalanine in Biochemical Research: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the multifaceted applications of Benzoyl-L-phenylalanine in biochemistry, with a particular focus on its two primary isomeric forms: N-Benzoyl-L-phenylalanine and p-Benzoyl-L-phenylalanine. These compounds, while structurally similar, possess distinct functionalities that render them valuable tools in enzyme inhibition studies and the elucidation of complex biomolecular interactions. This document provides a comprehensive overview of their mechanisms of action, quantitative data on their biochemical activity, detailed experimental protocols for their application, and visual representations of relevant pathways and workflows.
N-Benzoyl-L-phenylalanine: An Inhibitor of Aromatic Amino Acid Biosynthesis
N-Benzoyl-L-phenylalanine is recognized in biochemistry primarily for its role as an inhibitor of chorismate mutase-prephenate dehydrogenase, a key bifunctional enzyme in the shikimate pathway responsible for the biosynthesis of aromatic amino acids in bacteria, fungi, and plants.[1][2] By targeting this pathway, which is absent in mammals, N-Benzoyl-L-phenylalanine and its derivatives present potential as selective antimicrobial agents.
Mechanism of Action
N-Benzoyl-L-phenylalanine acts as a competitive inhibitor of chorismate mutase-prephenate dehydrogenase. The benzoyl group attached to the amino group of phenylalanine mimics the structure of the substrate, chorismate, or the product, prephenate, allowing it to bind to the active site of the enzyme. This binding event precludes the entry of the natural substrate, thereby inhibiting the downstream synthesis of phenylalanine and tyrosine.
Quantitative Inhibition Data
Table 1: Known Inhibitors of Chorismate Mutase-Prephenate Dehydrogenase
| Compound | Organism | Inhibition Type | Reference |
| N-toluene-p-sulphonyl-L-phenylalanine | Escherichia coli | Competitive | [3] |
| N-benzenesulphonyl-L-phenylalanine | Escherichia coli | Competitive | [3] |
| N-benzyloxycarbonyl-L-phenylalanine | Escherichia coli | Competitive | [3] |
Experimental Protocol: Synthesis of N-Benzoyl-L-phenylalanine
This protocol describes a common method for the synthesis of N-Benzoyl-L-phenylalanine.
Materials:
-
L-phenylalanine
-
Benzoyl chloride
-
1 N Sodium hydroxide (NaOH) solution
-
5 N Hydrochloric acid (HCl)
-
Acetone
-
Water
-
Ice bath
-
Magnetic stirrer and stir bar
-
pH meter or pH paper
-
Büchner funnel and filter paper
Procedure:
-
Dissolve L-phenylalanine in 1 N NaOH solution in a beaker placed in an ice bath to maintain a temperature of 2-5°C.
-
While vigorously stirring, simultaneously and slowly add benzoyl chloride and an equivalent amount of 1 N NaOH solution. The addition should be dropwise to control the reaction temperature and maintain a slightly alkaline pH.
-
Continue stirring in the ice bath for 2-3 hours after the addition is complete.
-
After the reaction period, acidify the solution to approximately pH 4 using 5 N HCl. This will precipitate the N-benzoyl-L-phenylalanine.
-
Collect the white precipitate by vacuum filtration using a Büchner funnel.
-
Wash the precipitate with cold water followed by cold acetone to remove impurities.
-
Dry the purified N-benzoyl-L-phenylalanine product. The expected yield is typically high.
p-Benzoyl-L-phenylalanine (pBpa): A Photo-Crosslinking Probe for Mapping Molecular Interactions
p-Benzoyl-L-phenylalanine (pBpa) is a photoreactive, unnatural amino acid that has become an indispensable tool for investigating protein-protein and protein-nucleic acid interactions in their native cellular environment.[4] Its utility lies in its ability to be genetically incorporated into a protein of interest and, upon activation with UV light, to form a covalent bond with nearby molecules.
Mechanism of Photo-Crosslinking
The benzophenone moiety of pBpa is the key to its photoreactivity. Upon exposure to UV light at approximately 350-365 nm, the carbonyl group of the benzophenone undergoes an n → π* transition, forming a reactive triplet diradical. This diradical can then abstract a hydrogen atom from a nearby C-H bond, leading to the formation of a covalent cross-link between the pBpa-containing protein and its interacting partner.[5] This process allows for the "capture" of transient or weak interactions for subsequent identification and analysis.
Figure 1. The photochemical activation and crosslinking mechanism of p-Benzoyl-L-phenylalanine (pBpa).
Genetic Incorporation of pBpa
The site-specific incorporation of pBpa into a target protein is achieved through the use of an expanded genetic code. This requires an orthogonal aminoacyl-tRNA synthetase/tRNA pair that is specific for pBpa and does not cross-react with endogenous amino acids and tRNAs. The gene for the protein of interest is mutated to introduce an amber stop codon (TAG) at the desired position. When this engineered gene is expressed in a host organism (e.g., E. coli, yeast, or mammalian cells) that also expresses the orthogonal synthetase and tRNA, pBpa is incorporated at the amber codon site.
Figure 2. A simplified workflow for the genetic incorporation of p-Benzoyl-L-phenylalanine (pBpa) into a target protein.
Quantitative Analysis of Crosslinking Efficiency
The efficiency of pBpa-mediated crosslinking can be influenced by several factors, including the proximity and orientation of the interacting molecules, and the chemical environment. Recent studies have shown that the use of halogenated pBpa analogs can significantly increase crosslinking yields.
Table 2: Relative Crosslinking Efficiency of Halogenated pBpa Analogs
| pBpa Analog | Relative Fold Change in Crosslinking Yield (vs. pBpa) |
| p-benzoyl-L-phenylalanine (pBpa) | 1.0 |
| p-(p-fluorobenzoyl)-L-phenylalanine | ~2.5 |
| p-(p-chlorobenzoyl)-L-phenylalanine | ~3.0 |
| p-(p-bromobenzoyl)-L-phenylalanine | ~3.5 |
| p-(m-fluorobenzoyl)-L-phenylalanine | ~1.5 |
Data adapted from a study on the in vitro crosslinking of the Med25-VP16 protein-protein interaction.[5][6]
Experimental Protocol: In Vitro Photo-Crosslinking and Analysis
This protocol outlines a general procedure for in vitro photo-crosslinking using a purified pBpa-containing protein.
Materials:
-
Purified pBpa-containing protein ("bait")
-
Purified potential interacting protein ("prey")
-
Phosphate-buffered saline (PBS) or other suitable reaction buffer
-
UV lamp with an emission maximum around 365 nm (e.g., a handheld UV lamp or a crosslinker instrument)
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blotting equipment and reagents
-
Antibodies specific to the bait and/or prey proteins
-
Image analysis software (e.g., ImageJ)
Procedure:
-
Binding Reaction: Incubate the pBpa-containing bait protein with the prey protein in a suitable buffer for a time sufficient to allow for complex formation. The optimal concentrations and incubation time should be determined empirically.
-
UV Irradiation: Expose the protein mixture to UV light (365 nm) on ice for a specified duration (e.g., 15-60 minutes). The optimal exposure time should be determined to maximize crosslinking while minimizing potential photodamage.
-
SDS-PAGE Analysis: Denature the samples by boiling in SDS-PAGE loading buffer and resolve the proteins on an SDS-PAGE gel. A successful crosslinking event will result in a new, higher molecular weight band corresponding to the bait-prey complex.
-
Western Blotting: Transfer the proteins to a membrane (e.g., PVDF or nitrocellulose) and probe with antibodies specific to the bait and/or prey proteins to confirm the identity of the crosslinked complex.
-
Quantification: Densitometry analysis of the Western blot bands using software like ImageJ can be used to quantify the crosslinking efficiency. The intensity of the crosslinked band is compared to the intensity of the un-crosslinked bait protein band.
Application in Elucidating Signaling Pathways: The EGF Receptor
pBpa has been instrumental in dissecting protein-protein interactions within complex signaling cascades. For example, it has been used to map the interaction between the epidermal growth factor (EGF) receptor and its downstream signaling partners, such as the adaptor protein Grb2. By incorporating pBpa into specific domains of the EGF receptor, researchers can identify direct and transient binding partners upon EGF stimulation, providing a snapshot of the active signaling complex.
Figure 3. A conceptual diagram illustrating the use of pBpa to capture the interaction between the EGF receptor and Grb2.
Conclusion
This compound, in its N- and p-isomeric forms, offers a powerful and versatile toolkit for biochemical research. N-Benzoyl-L-phenylalanine serves as a valuable inhibitor for studying and potentially targeting the essential aromatic amino acid biosynthesis pathway in various pathogens. In parallel, p-benzoyl-L-phenylalanine provides an elegant and robust method for elucidating the intricate networks of protein-protein and protein-nucleic acid interactions that govern cellular processes. The continued development and application of these compounds, including the use of more efficient derivatives and advanced analytical techniques, will undoubtedly continue to advance our understanding of fundamental biological mechanisms and aid in the development of novel therapeutic strategies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.eu [file.medchemexpress.eu]
- 3. Affinity chromatography and inhibition of chorismate mutase-prephenate dehydrogenase by derivatives of phenylalanine and tyrosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Unnatural Amino Acid Crosslinking for Increased Spatiotemporal Resolution of Chromatin Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Electron‐deficient p‐benzoyl‐l‐phenylalanine derivatives increase covalent chemical capture yields for protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Physical and chemical properties of N-benzoyl-L-phenylalanine.
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the physical and chemical properties, experimental protocols, and key applications of N-benzoyl-L-phenylalanine. This derivative of the essential amino acid L-phenylalanine serves as a crucial intermediate in organic synthesis and has applications in biochemical research and drug discovery.
Core Physical and Chemical Properties
N-benzoyl-L-phenylalanine is a white crystalline solid.[1] It is an N-acyl-L-phenylalanine, where a benzoyl group is attached to the amino group of L-phenylalanine.[2] This modification imparts specific chemical characteristics that are leveraged in various scientific applications.
General Properties
The fundamental physical and chemical properties of N-benzoyl-L-phenylalanine are summarized in the table below for quick reference.
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₅NO₃ | [2][3] |
| Molecular Weight | 269.29 g/mol | [2][3] |
| CAS Number | 2566-22-5 | [2][3][4] |
| Appearance | White crystalline solid | [1] |
| Melting Point | 141-141.5 °C | [5][6] |
| Boiling Point | 532 °C at 760 mmHg | [1] |
| IUPAC Name | (2S)-2-benzamido-3-phenylpropanoic acid | [2] |
Solubility
N-benzoyl-L-phenylalanine is soluble in some organic solvents like ethanol and dimethyl sulfoxide (DMSO).[1] Detailed solubility information is presented below.
| Solvent | Concentration | Observation |
| DMSO | ≥ 2.5 mg/mL (9.28 mM) | Clear solution |
| PEG300/Tween-80/Saline | 2.5 mg/mL | A clear solution can be prepared by adding 100 µL of a 25.0 mg/mL DMSO stock solution to 400 µL PEG300, mixing, adding 50 µL Tween-80, mixing, and then adding 450 µL Saline. |
Experimental Protocols
Detailed methodologies for the synthesis and characterization of N-benzoyl-L-phenylalanine are critical for its application in research and development.
Synthesis of N-Benzoyl-L-phenylalanine
Several methods for the synthesis of N-benzoyl-L-phenylalanine have been reported. Two common procedures are detailed below.
Method 1: Schotten-Baumann Reaction
This classic method involves the acylation of L-phenylalanine with benzoyl chloride in the presence of a base.
-
Reactants:
-
d,l-phenylalanine (165 g)
-
1 N Sodium Hydroxide (1100 ml + 1000 ml)
-
Benzoyl chloride (146 g)
-
5 N Hydrochloric acid
-
-
Procedure:
-
A solution of 165 g of d,l-phenylalanine in 1100 ml of 1 N sodium hydroxide is prepared.
-
Simultaneously, 1000 ml of 1 N sodium hydroxide and 146 g of benzoyl chloride are added over a period of 1 hour while maintaining the temperature at 2-5°C.
-
The reaction mixture is stirred for 3 hours at 5-10°C.
-
The solution is then acidified to pH 4 with 5 N hydrochloric acid.
-
The resulting precipitate is collected, washed with water and acetone, and dried.
-
-
Yield: 234.5 g (87%) of N-benzoyl phenylalanine with a melting point of 185-188°C.[7]
Method 2: Coupling Reaction with Benzoic Anhydride
This method utilizes benzoic anhydride for the N-acylation of the amino acid.
-
Reactants:
-
L-phenylalanine
-
Benzoic anhydride (1 mmol)
-
Glacial Acetic Acid (25 mL)
-
-
Procedure:
-
A solution of the amino acid and benzoic anhydride (1 mmol) in 25 mL of acetic acid is refluxed for 2 hours.
-
After cooling to room temperature, the solvent is evaporated under reduced pressure.
-
The residue is purified by column chromatography (hexane-AcOEt, 70:30).
-
-
Yield: 126 mg (47%) of a white solid with a melting point of 141-141.5 °C.[5][6]
A general workflow for the synthesis of N-benzoyl amino acids is depicted in the following diagram.
Caption: General workflow for the synthesis of N-benzoyl-L-phenylalanine.
Spectroscopic Characterization
The structure of N-benzoyl-L-phenylalanine can be confirmed using various spectroscopic techniques.
-
¹³C Solid-State NMR Spectroscopy: Studies have been conducted on crystalline and polycrystalline samples of N-benzoyl-DL-phenylalanine and N-benzoyl-L-phenylalanine, respectively.[8] These studies help in understanding the molecular structure and hydrogen bonding patterns in the solid state.[8]
-
Mass Spectrometry (Electron Ionization): The mass spectrum of N-benzoyl-L-phenylalanine provides information about its molecular weight and fragmentation pattern, aiding in its identification.[3]
Biological and Research Applications
N-benzoyl-L-phenylalanine and its derivatives have several applications in biological research and drug development.
Enzyme Inhibition
N-benzoyl-L-phenylalanine is known to be an inhibitor of chorismate mutase-prephenate dehydrogenase.[9] This enzyme is involved in the shikimate pathway, which is essential for the biosynthesis of aromatic amino acids in bacteria, fungi, and plants. Inhibition of this pathway is a target for the development of herbicides and antimicrobial agents.
Antifungal Activity
Derivatives of N-benzoyl amino acids have been synthesized and evaluated for their antifungal activity against filamentous fungi such as Fusarium temperatum and Aspergillus fumigatus.[6]
Photo-affinity Labeling
The photoreactive amino acid p-benzoyl-L-phenylalanine (Bpa) is a valuable tool for studying protein-protein interactions.[10][11] Bpa can be genetically incorporated into a protein of interest.[11] Upon exposure to UV light (around 350-365 nm), the benzophenone group forms a reactive diradical species that can covalently crosslink with interacting proteins in close proximity.[10] This allows for the "capture" of transient or weak protein-protein interactions for subsequent identification and analysis.[10]
The workflow for using p-benzoyl-L-phenylalanine in photo-affinity labeling is illustrated below.
Caption: Workflow for photo-affinity labeling using p-benzoyl-L-phenylalanine.
Safety and Handling
While N-benzoyl-L-phenylalanine is generally considered to have good safety, standard laboratory precautions should be followed.[1]
-
Avoid contact with eyes and skin. In case of accidental contact, rinse immediately with plenty of water.[1]
-
Ensure good ventilation to avoid inhaling dust.[1]
-
Store away from oxidants and strong acids.[1]
This guide provides a comprehensive overview of N-benzoyl-L-phenylalanine for professionals in research and drug development. The detailed information on its properties, synthesis, and applications should serve as a valuable resource for its effective utilization in scientific endeavors.
References
- 1. chembk.com [chembk.com]
- 2. Benzoyl-L-phenylalanine | C16H15NO3 | CID 97370 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. L-Phenylalanine, N-benzoyl- [webbook.nist.gov]
- 4. L-Phenylalanine, N-benzoyl- (CAS 2566-22-5) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity [scielo.org.mx]
- 6. scielo.org.mx [scielo.org.mx]
- 7. prepchem.com [prepchem.com]
- 8. X-ray and 13C solid-state NMR studies of N-benzoyl-phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Buy 4-Benzoyl-l-phenylalanine | 104504-45-2 | >98% [smolecule.com]
- 11. researchgate.net [researchgate.net]
Spectroscopic Analysis of Benzoyl-L-phenylalanine: A Technical Guide
Introduction
N-Benzoyl-L-phenylalanine is an N-acyl derivative of the essential amino acid L-phenylalanine. Its structural features, including the aromatic rings from both the phenylalanine and benzoyl moieties, a chiral center, a carboxylic acid, and an amide group, make it a molecule of significant interest in biochemical and pharmaceutical research. Understanding its spectroscopic properties is crucial for its identification, characterization, and the study of its interactions in biological systems. This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for Benzoyl-L-phenylalanine, along with detailed experimental protocols for obtaining such data.
Spectroscopic Data
The following sections present the key spectroscopic data for this compound in a structured tabular format for clarity and ease of comparison.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.
¹H NMR (Proton NMR) Data
The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. The following table summarizes the expected chemical shifts for this compound.
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Aromatic H (Benzoyl) | 7.80 - 7.90 | Multiplet | |
| Aromatic H (Benzoyl) | 7.40 - 7.55 | Multiplet | |
| Aromatic H (Phenyl) | 7.15 - 7.35 | Multiplet | |
| Amide N-H | ~8.7 | Doublet | ~7-8 |
| α-CH | 4.90 - 5.00 | Multiplet | |
| β-CH₂ | 3.20 - 3.40 | Multiplet | |
| Carboxylic Acid O-H | > 10 (variable) | Broad Singlet |
Note: The chemical shift of the carboxylic acid proton is highly dependent on the solvent and concentration.
¹³C NMR (Carbon-13 NMR) Data
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.
| Carbon Assignment | Chemical Shift (δ, ppm) |
| Carboxylic Acid C=O | ~174 |
| Amide C=O | ~167 |
| Aromatic C (Quaternary, Phenyl) | ~136 |
| Aromatic C (Quaternary, Benzoyl) | ~134 |
| Aromatic C-H (Benzoyl) | ~132 |
| Aromatic C-H (Phenyl) | ~129 |
| Aromatic C-H (Benzoyl) | ~128.5 |
| Aromatic C-H (Benzoyl) | ~127 |
| Aromatic C-H (Phenyl) | ~127 |
| α-CH | ~54 |
| β-CH₂ | ~38 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
| Vibrational Mode | Functional Group | Wavenumber (cm⁻¹) | Intensity |
| O-H Stretch | Carboxylic Acid | 2500-3300 | Broad |
| N-H Stretch | Amide | ~3300 | Medium |
| C-H Stretch (Aromatic) | Aromatic Ring | 3000-3100 | Medium-Weak |
| C-H Stretch (Aliphatic) | CH, CH₂ | 2850-3000 | Medium-Weak |
| C=O Stretch | Carboxylic Acid | ~1710 | Strong |
| C=O Stretch (Amide I) | Amide | ~1650 | Strong |
| N-H Bend (Amide II) | Amide | ~1530 | Strong |
| C=C Stretch | Aromatic Ring | 1450-1600 | Medium-Weak |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, allowing for the determination of the molecular weight and structural elucidation. The data presented here is from electron ionization (EI) mass spectrometry.[1]
| m/z | Relative Intensity (%) | Possible Fragment |
| 269 | ~5 | [M]⁺ (Molecular Ion) |
| 148 | ~40 | [M - C₇H₅O - H₂O]⁺ |
| 122 | ~10 | [C₇H₅O + H]⁺ |
| 105 | 100 | [C₇H₅O]⁺ (Benzoyl cation) |
| 91 | ~20 | [C₇H₇]⁺ (Tropylium ion) |
| 77 | ~30 | [C₆H₅]⁺ (Phenyl cation) |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation :
-
Weigh approximately 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.
-
Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD) in a clean, dry vial.
-
Transfer the solution to a 5 mm NMR tube.
-
Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.
-
-
Instrument Setup :
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer to the deuterium signal of the solvent.
-
Shim the magnetic field to achieve homogeneity, maximizing the signal intensity and resolution.
-
Tune the probe to the appropriate frequency for the nucleus being observed (¹H or ¹³C).
-
-
Data Acquisition :
-
Set the appropriate spectral width, acquisition time, and relaxation delay.
-
For ¹H NMR, a small number of scans (e.g., 8-16) is typically sufficient.
-
For ¹³C NMR, a larger number of scans is required due to the low natural abundance of ¹³C. Proton decoupling is typically used to simplify the spectrum and improve the signal-to-noise ratio.
-
Acquire the Free Induction Decay (FID).
-
-
Data Processing :
-
Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.
-
Phase the spectrum to ensure all peaks are in the absorptive mode.
-
Calibrate the chemical shift scale using the reference standard (TMS at 0 ppm).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Infrared (IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR) :
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the solid this compound sample onto the center of the ATR crystal.
-
Lower the press arm to apply firm and even pressure to the sample, ensuring good contact with the crystal.
-
-
Instrument Setup :
-
Run a background scan with the clean, empty ATR crystal to account for atmospheric CO₂ and water vapor.
-
Set the desired spectral range (typically 4000-400 cm⁻¹) and the number of scans to be averaged (e.g., 16-32) for good signal-to-noise.
-
-
Data Acquisition :
-
Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
-
-
Data Analysis :
-
Identify the major absorption bands in the spectrum.
-
Correlate the wavenumbers of these bands to specific functional groups using a correlation table.
-
Mass Spectrometry (MS)
-
Sample Introduction and Ionization (Electron Ionization - EI) :
-
Introduce a small amount of the sample into the ion source of the mass spectrometer. For a solid sample, a direct insertion probe may be used.
-
Heat the probe to vaporize the sample into the gas phase.
-
Bombard the gaseous molecules with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.
-
-
Mass Analysis :
-
Accelerate the resulting ions into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio.
-
-
Detection :
-
The separated ions are detected by an electron multiplier or other suitable detector.
-
The detector generates a signal proportional to the abundance of each ion.
-
-
Data Presentation :
-
The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.
-
The peak with the highest m/z value often corresponds to the molecular ion [M]⁺.
-
Other peaks in the spectrum represent fragment ions, which provide structural information.
-
Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: Spectroscopic analysis workflow for this compound.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Biological Activity of Benzoyl-L-phenylalanine Derivatives
This technical guide provides a comprehensive overview of the diverse biological activities of this compound derivatives. It covers their roles as enzyme inhibitors, anti-inflammatory and antimicrobial agents, and their pivotal use as photo-crosslinking probes to elucidate complex biological interactions. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes complex processes to facilitate understanding and further research in the field.
Enzyme Inhibition
This compound derivatives have been identified as potent inhibitors of several key enzymes, demonstrating their therapeutic potential, particularly in metabolic diseases.
Dipeptidyl Peptidase 4 (DPP-4) Inhibition
A series of novel benzyl-substituted (S)-phenylalanine derivatives have shown significant inhibitory activity against DPP-4, a key target in the management of type 2 diabetes. Many of these compounds exhibit potency superior to the marketed drug sitagliptin.[1]
Quantitative Data: DPP-4 Inhibition
| Compound | Substitution Pattern | DPP-4 IC50 (nM) | Selectivity vs. DPP-7, DPP-8, DPP-9 | Reference |
| 6g | 4-fluorobenzyl | 3.79 | High | [1] |
| Series | Various benzyl substitutions | 3.79 - 25.52 | Not specified for all | [1] |
Experimental Protocols
In Vitro DPP-4 Inhibition Assay: The inhibitory activity of the synthesized compounds on DPP-4 is typically evaluated using a fluorometric assay. The protocol involves incubating the purified enzyme with the test compound at various concentrations. The reaction is initiated by adding a fluorogenic substrate, such as Gly-Pro-AMC. The rate of substrate cleavage is monitored by measuring the increase in fluorescence over time. IC50 values are then calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. Selectivity is determined by performing similar assays with other related dipeptidyl peptidases like DPP-7, DPP-8, and DPP-9.[1]
In Vivo Oral Glucose Tolerance Test (OGTT): To assess the in vivo efficacy, an OGTT is performed in a relevant animal model, such as normal Sprague Dawley rats. The animals are fasted overnight before the oral administration of the test compound or vehicle. After a set period (e.g., 30 minutes), a glucose solution is administered orally. Blood glucose levels are then measured at various time points (e.g., 0, 30, 60, 90, and 120 minutes) post-glucose challenge. The ability of the compound to reduce blood glucose excursion is indicative of its in vivo DPP-4 inhibitory activity.[1]
Logical Workflow for DPP-4 Inhibitor Screening
Caption: Workflow for the discovery of novel DPP-4 inhibitors.
Chorismate Mutase-Prephenate Dehydrogenase Inhibition
N-Benzoyl-L-phenylalanine has been identified as an inhibitor of chorismate mutase-prephenate dehydrogenase, a bifunctional enzyme in the shikimate pathway, which is essential for the biosynthesis of aromatic amino acids in bacteria, fungi, and plants.[2] This makes it a potential target for developing novel antimicrobial agents.
Anti-inflammatory Activity
Certain derivatives of benzoyl-phenylalanine have demonstrated notable anti-inflammatory properties. A series of N-(2-benzoylphenyl)alanine derivatives were synthesized and evaluated for their ability to reduce inflammation.[3]
Quantitative Data: Anti-inflammatory Activity
| Assay | Compound Series | Potency | Animal Model | Reference |
| Evans blue-carrageenan induced pleural effusion | N-(2-benzoylphenyl)alanine derivatives | Two compounds were 0.1x as potent as indomethacin | Rats | [3] |
| Adjuvant arthritis | N-(2-benzoylphenyl)alanine derivatives | One compound was weakly active | Rats | [3] |
| Carrageenan-induced paw edema | 3-benzoyl-1-methyl-4-phenyl-4-piperidinol HCl | 90.32% reduction at 200 mg/kg | Not specified | [4] |
Experimental Protocol: Evans Blue-Carrageenan Induced Pleural Effusion Assay
This assay is used to evaluate the anti-inflammatory activity of compounds by measuring their effect on pleural effusion in rats.
-
Induction: Pleurisy is induced by intrapleural injection of a carrageenan solution.
-
Treatment: Test compounds or a reference drug (e.g., indomethacin) are administered to the rats, typically orally, prior to the carrageenan injection.
-
Measurement: After a specific time, the animals are euthanized, and the pleural cavity is washed with a saline solution. Evans blue dye is injected intravenously before euthanasia to quantify the volume of exudate by measuring its concentration spectrophotometrically.
-
Analysis: The anti-inflammatory effect is expressed as the percentage reduction in the exudate volume compared to the control group.[3]
Antimicrobial and Antitubercular Activity
Derivatives of phenylalanine, including benzoyl-modified structures, have been explored for their antimicrobial properties.
Antitubercular Activity
Nonhydrolyzable D-phenylalanine-benzoxazole derivatives have shown potent activity against Mycobacterium tuberculosis. Structure-activity relationship (SAR) studies revealed that while the D-phenylalanine moiety is crucial, the amide bond is a site of metabolic instability.[5]
Quantitative Data: Antitubercular Activity (MIC)
| Compound | Modification from Q112 | MIC (µM) in GAST/Fe Medium | Reference |
| Q112 | (Parent Compound) | 1.56 | [5] |
| 8 | Inversion of the amide bond | 6.25 | [5] |
| 9 | Removal of the carbonyl group | 9.4 - 12.5 | [5] |
| 10 | Thioamide substitution | 19 - 37 | [5] |
| 11 | Insertion of one carbon in side chain | ~3.12 (2x Q112) | [5] |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
The MIC, the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, is typically determined using a broth microdilution method.
-
Preparation: A two-fold serial dilution of the test compound is prepared in a 96-well microplate containing a suitable growth medium (e.g., 7H9 broth for M. tuberculosis).
-
Inoculation: Each well is inoculated with a standardized suspension of the bacteria.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for several days for M. tuberculosis).
-
Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
General Antibacterial Activity
Cationic surfactant analogues derived from L-Phenylalanine esters have been synthesized and screened for antibacterial activity. The activity was found to be dependent on the alkyl chain length, with esters being more active against Gram-positive than Gram-negative bacteria.[6] The introduction of L-phenylalanine into the antimicrobial peptide protonectin also enhanced its selective activity against Gram-positive bacteria.[7]
Application as Photoreactive Cross-linking Probes
Perhaps the most widespread application of a this compound derivative is the use of p-benzoyl-L-phenylalanine (pBpa) as a genetically encodable, photoreactive amino acid to study protein-protein interactions (PPIs) in vitro and in vivo.[8][9][10][11]
Mechanism of Action
Upon irradiation with UV light (typically 350-365 nm), the benzophenone moiety of pBpa undergoes an n to π* transition to form a reactive triplet diradical species.[12] This species can abstract a hydrogen atom from an adjacent C-H bond of an interacting protein, leading to the formation of a stable, covalent cross-link. A key advantage of pBpa is its relative stability in aqueous environments, as the excited state will relax back to the ground state if a suitable reaction partner is not available, minimizing non-specific reactions with water.[12]
Experimental Protocol: In Vivo Photo-crosslinking
-
Genetic Encoding: A gene for the protein of interest is mutated to include an amber stop codon (TAG) at the desired site for pBpa incorporation. This gene is co-expressed in a host system (e.g., E. coli, yeast, or mammalian cells) along with an engineered aminoacyl-tRNA synthetase/tRNA pair that is specific for pBpa and recognizes the amber codon.[8][10]
-
Protein Expression: The host cells are cultured in a medium supplemented with pBpa, leading to the expression of the target protein with pBpa incorporated at the specified position.
-
Cross-linking: The live cells or cell lysates are irradiated with UV light (350-365 nm) to activate the pBpa and induce covalent cross-linking between the target protein and its binding partners.
-
Analysis: The resulting cross-linked complexes are typically isolated via affinity purification of the tagged bait protein and analyzed by SDS-PAGE and Western blotting.[12][13] Interacting partners can be identified using mass spectrometry.
Photo-crosslinking Mechanism and Workflow
Caption: Mechanism and workflow for pBpa-mediated photo-crosslinking.
Structure-Activity Relationship: Enhancing Cross-linking Yields
The efficiency of pBpa cross-linking can be limited. Research has shown that incorporating electron-withdrawing groups, such as halogens, onto the benzophenone ring can significantly increase the cross-linking yield.[9][12][13]
Quantitative Data: Relative Cross-linking Yields of Halogenated pBpa Analogs
| pBpa Analog | Fold Change in Cross-linking Yield (vs. pBpa) | Reference |
| m-Cl-pBpa | ~2.5 | [13] |
| m-Br-pBpa | ~2.5 | [13] |
| p-CF3-pBpa | ~2.0 | [13] |
| p-I-pBpa | ~1.8 | [13] |
Other Biological Activities
-
TRPM8 Antagonism: Phenylalanine-derived β-lactams, including N-terminal benzoyl derivatives, have been identified as antagonists of the TRPM8 channel, a target for pain-related therapies.[14][15]
-
Antiviral Activity: A specific derivative was identified as a modulator of human immunodeficiency virus (HIV) capsid assembly.[8]
References
- 1. Synthesis and biological evaluation of novel benzyl-substituted (S)-phenylalanine derivatives as potent dipeptidyl peptidase 4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Antiinflammatory activity of N-(2-benzoylphenyl)alanine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-inflammatory activity of 3-benzoyl-1-methyl-4-phenyl-4-piperidinol hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nonhydrolyzable D-Phenylalanine-Benzoxazole Derivatives Retain Antitubercular Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A study of the antibacterial activity of L-phenylalanine and L-tyrosine esters in relation to their CMCs and their interactions with 1,2-dipalmitoyl-sn-glycero-3-phosphocholine, DPPC as model membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The introduction of L-phenylalanine into antimicrobial peptide protonectin enhances the selective antibacterial activity of its derivative phe-Prt against Gram-positive bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Electron-deficient p-benzoyl-l-phenylalanine derivatives increase covalent chemical capture yields for protein-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. p-benzoyl-L-phenylalanine | C16H15NO3 | CID 7020128 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Electron‐deficient p‐benzoyl‐l‐phenylalanine derivatives increase covalent chemical capture yields for protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Phenylalanine-derived β-lactam TRPM8 antagonists: revisiting configuration and new benzoyl derivatives [explorationpub.com]
- 15. Phenylalanine-derived β-lactam TRPM8 antagonists: revisiting configuration and new benzoyl derivatives | DIGITAL.CSIC [digital.csic.es]
Benzoyl-L-phenylalanine: A Technical Guide to a Versatile Photoreactive Amino Acid Analog for Probing Molecular Interactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
p-Benzoyl-L-phenylalanine (BPA) is a photoreactive, unnatural amino acid that has become an indispensable tool for elucidating protein-protein and protein-nucleic acid interactions.[1][2] Its utility lies in its ability to be incorporated into proteins at specific sites, either through solid-phase peptide synthesis or genetically in living cells, and then upon photoactivation, to covalently cross-link with interacting molecules in close proximity.[3][4][5] This technical guide provides a comprehensive overview of BPA, including its properties, experimental protocols for its use, and its applications in biological research and drug development.
The benzophenone moiety in BPA can be excited by UV light (typically 350-365 nm) to form a reactive triplet-state diradical.[2][6] This excited state can then abstract a hydrogen atom from a nearby C-H bond, leading to the formation of a stable covalent C-C bond and effectively "trapping" transient and stable interactions.[2][7] A key advantage of BPA is its chemical stability prior to photoactivation and its relatively low reactivity with water, making it well-suited for in vivo studies.[6]
Core Properties and Quantitative Data
The efficiency and effectiveness of BPA as a photo-crosslinker are determined by several key parameters. The following tables summarize the essential quantitative data for BPA and its derivatives.
| Property | Value | References |
| Molar Absorptivity (ε) | < 300 M⁻¹cm⁻¹ | [6] |
| Activation Wavelength | 350 - 365 nm | [2][6] |
| Quantum Yield (Φ) | 0.05 - 0.4 | [6] |
| Effective Crosslinking Distance | ~4 Å (0.4 nm) | [8] |
Table 1: Photophysical and Crosslinking Properties of p-Benzoyl-L-phenylalanine (BPA)
Recent studies have focused on developing BPA analogs with improved crosslinking efficiency. Halogenated derivatives, for instance, have shown significantly increased yields.
| BPA Analog | Relative Fold Change in Crosslinking Yield (compared to BPA) | Reference |
| 3-CF₃-BPA | 49-fold increase | [6] |
| 3-Cl-BPA | 30-fold increase | [6] |
| 4-CF₃-BPA | 23-fold increase | [6] |
Table 2: In Vitro Crosslinking Yields of Electron-Deficient BPA Analogs [6]
Experimental Protocols
Incorporation of BPA into Proteins
A. Solid-Phase Peptide Synthesis:
For in vitro studies using synthetic peptides, BPA can be directly incorporated during solid-phase peptide synthesis.
-
Materials: Fmoc-p-benzoyl-L-phenylalanine, standard solid-phase peptide synthesis reagents and resins.
-
Protocol:
-
Standard Fmoc-based solid-phase peptide synthesis protocols are followed.
-
In the desired coupling cycle, Fmoc-p-benzoyl-L-phenylalanine is used as the amino acid building block.
-
The synthesis is completed, followed by cleavage from the resin and purification of the BPA-containing peptide, typically by reverse-phase HPLC.[3]
-
B. Genetic Incorporation in E. coli:
Site-specific incorporation of BPA into larger proteins in living cells is achieved using amber suppression technology. This requires an orthogonal aminoacyl-tRNA synthetase/tRNA pair that is specific for BPA.
-
Materials:
-
E. coli expression strain (e.g., DH10B).
-
Expression plasmid for the target protein with an amber stop codon (TAG) at the desired incorporation site.
-
Plasmid encoding the evolved aminoacyl-tRNA synthetase (aaRS) and its cognate suppressor tRNA (e.g., from Methanococcus jannaschii).[4]
-
Glycerol minimum medium.
-
p-Benzoyl-L-phenylalanine (1 mM).
-
-
Protocol:
-
Co-transform the E. coli expression strain with the plasmid for the target protein and the plasmid for the aaRS/tRNA pair.
-
Grow the transformed cells in glycerol minimum medium.
-
Induce protein expression in the presence of 1 mM p-benzoyl-L-phenylalanine.
-
Harvest the cells and purify the BPA-containing protein using standard affinity chromatography methods (e.g., Strep-tag or His-tag).[4]
-
Photo-Crosslinking
-
Materials:
-
Purified BPA-containing protein and its potential interaction partner(s).
-
Appropriate buffer solution (e.g., 35 mM NaH₂PO₄, pH 8.0, 200 mM NaCl).[4]
-
UV lamp with an output at 350-365 nm.
-
-
Protocol:
-
Prepare a reaction mixture containing the BPA-containing protein and its binding partner(s) in a suitable buffer.
-
Incubate the mixture to allow for complex formation.
-
Expose the sample to UV light (350-365 nm) for a predetermined time (e.g., 5-10 minutes). The optimal irradiation time should be determined empirically.[4]
-
The photo-crosslinking reaction will result in the formation of a covalent bond between BPA and the interacting molecule.
-
Analysis of Cross-Linked Products
Mass spectrometry is the primary method for identifying the cross-linked products and mapping the interaction sites.
-
Materials:
-
SDS-PAGE equipment.
-
In-gel digestion reagents (e.g., trypsin).
-
LC-MS/MS system.
-
Software for analyzing mass spectrometry data.
-
-
Protocol:
-
Separate the photo-crosslinking reaction products by SDS-PAGE. The cross-linked complex will appear as a higher molecular weight band.[9]
-
Excise the band corresponding to the cross-linked product from the gel.
-
Perform in-gel digestion of the protein(s) using a protease such as trypsin.
-
Extract the resulting peptides and analyze them by LC-MS/MS.[10][11]
-
The identification of cross-linked peptides is facilitated by specialized software that can handle the complex fragmentation patterns. The use of isotopically labeled BPA (e.g., ¹³C-labeled) can significantly improve the reliability of identifying cross-linked peptides.[12][13]
-
Visualizing Workflows and Pathways
Photoactivation and Crosslinking Mechanism of BPA
The following diagram illustrates the photochemical mechanism of BPA activation and subsequent crosslinking.
Caption: Mechanism of BPA photoactivation and covalent cross-linking.
General Experimental Workflow for BPA-mediated Photo-Crosslinking
This diagram outlines the typical experimental workflow for identifying protein-protein interactions using BPA.
Caption: Experimental workflow for photo-crosslinking with BPA.
Applications in Research and Drug Development
BPA-mediated photo-crosslinking has been instrumental in a wide range of biological investigations:
-
Mapping Protein-Protein Interaction Interfaces: By incorporating BPA at various positions within a protein, the specific residues at the binding interface can be identified with high resolution.[14]
-
Identifying Transient or Weak Interactions: This technique is particularly powerful for capturing fleeting interactions that are often missed by other methods like co-immunoprecipitation.[6]
-
Probing Protein-DNA Interactions: BPA has been successfully used to map the binding sites of DNA-binding proteins.[4][15]
-
Characterizing Ligand-Receptor Binding Sites: In drug development, BPA can be incorporated into a ligand to identify its binding pocket on a target receptor.[16]
-
Studying Protein Conformation and Dynamics: Crosslinking can provide distance constraints that are valuable for computational modeling of protein and protein complex structures.[13]
Conclusion
p-Benzoyl-L-phenylalanine is a powerful and versatile tool for the study of molecular interactions. Its ability to be site-specifically incorporated into proteins and to form a covalent cross-link upon photoactivation provides a robust method for identifying and mapping interaction interfaces in vitro and in vivo. The continuous development of BPA analogs with enhanced crosslinking efficiencies further expands the utility of this photoreactive amino acid in both basic research and the development of novel therapeutics.
References
- 1. Photo-reactive amino acid analog - Wikipedia [en.wikipedia.org]
- 2. Photolytic Labeling and Its Applications in Protein Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. p-Benzoyl-L-phenylalanine, a new photoreactive amino acid. Photolabeling of calmodulin with a synthetic calmodulin-binding peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protein-DNA photo-crosslinking with a genetically encoded benzophenone-containing amino acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Electron‐deficient p‐benzoyl‐l‐phenylalanine derivatives increase covalent chemical capture yields for protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Unnatural Amino Acid Crosslinking for Increased Spatiotemporal Resolution of Chromatin Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. biolchem.huji.ac.il [biolchem.huji.ac.il]
- 11. The beginning of a beautiful friendship: Cross-linking/mass spectrometry and modelling of proteins and multi-protein complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Reliable identification of cross-linked products in protein interaction studies by 13C-labeled p-benzoylphenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Protein-DNA photo-crosslinking with a genetically encoded benzophenone-containing amino acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. caymanchem.com [caymanchem.com]
A Technical Guide to the Photoreactive Properties of Benzophenone-Containing Amino Acids
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core photoreactive properties of benzophenone-containing amino acids, their application in modern research, and detailed methodologies for their use. Benzophenone-based photo-crosslinkers have become invaluable tools for dissecting protein-protein and protein-nucleic acid interactions within their native cellular environment, offering a powerful approach to drug discovery and the elucidation of complex biological pathways.
Core Photochemical Principles of Benzophenone
Benzophenone and its derivatives are aromatic ketones that serve as highly efficient photo-crosslinking agents. Their utility stems from a unique set of photochemical properties upon excitation with UV light.
Upon absorption of UV light, typically in the range of 350-360 nm, the benzophenone moiety transitions from its ground singlet state (S₀) to an excited singlet state (S₁). This is followed by a highly efficient intersystem crossing to a more stable triplet state (T₁), with a quantum yield approaching 100%.[1] The triplet state benzophenone behaves as a diradical and is the reactive species responsible for crosslinking. This excited triplet state can abstract a hydrogen atom from a suitable donor, such as a C-H bond in a nearby amino acid residue, to form a stable ketyl radical and a carbon-centered radical on the interacting molecule. Subsequent radical recombination results in the formation of a stable covalent carbon-carbon bond, effectively crosslinking the two molecules.[2][3]
A key advantage of benzophenone is its relative stability and inertness towards water, which minimizes non-specific reactions in aqueous biological systems.[2][3] If no suitable hydrogen donor is in close proximity, the excited triplet state can relax back to the ground state, allowing for repeated excitation and increasing the overall crosslinking efficiency.[2][3]
Quantitative Photoreactive Properties
The efficiency of photo-crosslinking is dependent on several factors, including the quantum yield of the photoreaction, the absorption maximum of the benzophenone derivative, and the lifetime of the excited triplet state. The table below summarizes key quantitative data for benzophenone and its commonly used amino acid derivative, p-benzoyl-L-phenylalanine (Bpa).
| Parameter | Benzophenone | p-benzoyl-L-phenylalanine (Bpa) | Halogenated Bpa Analogs | Notes |
| Absorption Maximum (λmax) | ~250 nm and ~350 nm | ~260 nm and ~350-360 nm | Similar to Bpa | The longer wavelength absorption is crucial for biological applications as it minimizes damage to proteins and nucleic acids.[4][5] |
| Intersystem Crossing Quantum Yield (Φisc) | ~1.0 | ~1.0 | ~1.0 | The high efficiency of triplet state formation is a key feature of benzophenones.[1] |
| Triplet State Lifetime (τT) | Microseconds to milliseconds | Varies with environment | Varies with environment | The lifetime is highly dependent on the solvent and the presence of quenchers.[6][7][8][9][10] |
| Crosslinking Efficiency | - | Often cited as >50% to 70% | Up to 50-fold higher than Bpa | Efficiency is highly context-dependent, relying on the proximity and reactivity of the target C-H bond. Halogenation with electron-withdrawing groups can significantly increase reactivity.[2][3][11][12] |
Experimental Protocols
The successful application of benzophenone-containing amino acids in research requires meticulous experimental design and execution. Below are detailed methodologies for key experiments.
Synthesis of p-benzoyl-L-phenylalanine (Bpa)
While commercially available, Bpa can be synthesized in the laboratory. The following is a summarized protocol based on published methods.
Materials:
-
4-Methyl-4'-fluorobenzophenone
-
Aluminum chloride
-
Toluene
-
Ethyl acetamidocyanoacetate
-
18-crown-6
-
Potassium carbonate
-
Acetonitrile
-
Hydrochloric acid (8 M)
-
Trifluoroacetic acid
Procedure:
-
Synthesis of 4-methyl-4'-fluoro-benzophenone: Slowly add aluminum chloride to a stirred solution of 4-fluorobenzoyl chloride in toluene. Stir at room temperature under argon for 1.5 hours and then quench the reaction with water.
-
Synthesis of Ethyl α-acetamido-α-cyano-β-(4'-nitro-4-benzophenone)-DL-propionate: Mix the product from the previous step with ethyl acetamidocyanoacetate, 18-crown-6, and potassium carbonate in acetonitrile. Stir at room temperature under argon for 14 hours.
-
Hydrolysis to p-benzoyl-DL-phenylalanine: Reflux the crude protected amino acid with a 1:1 solution of 8 M HCl and trifluoroacetic acid at 160°C for 24 hours.
-
Purification: Lyophilize the reaction mixture to obtain the crude product. The product can be further purified by dissolving in 1 M NaOH, filtering, and adjusting the pH to precipitate the amino acid.
For a more detailed synthesis of a clickable and photoreactive Bpa derivative, refer to the work by Han et al. (2023).[13]
Site-Specific Incorporation of Bpa into Proteins
The genetic incorporation of unnatural amino acids like Bpa into proteins is a powerful technique. This is typically achieved using an orthogonal aminoacyl-tRNA synthetase/tRNA pair that recognizes a nonsense codon, most commonly the amber stop codon (TAG).
In E. coli
-
Plasmids: Co-transform E. coli cells (e.g., BL21(DE3)) with two plasmids: one containing the gene of interest with a TAG codon at the desired position, and a second plasmid (e.g., pEVOL) encoding the orthogonal Bpa-specific aminoacyl-tRNA synthetase and its cognate suppressor tRNA.
-
Culture: Grow the transformed cells in a suitable medium (e.g., LB or minimal medium) supplemented with the appropriate antibiotics.
-
Induction: When the cell culture reaches the desired optical density (e.g., OD₆₀₀ of 0.6-0.8), induce the expression of the protein of interest (e.g., with IPTG) and the orthogonal synthetase/tRNA pair (e.g., with arabinose). Simultaneously, add Bpa to the culture medium to a final concentration of 1-2 mM.
-
Expression and Harvest: Continue to grow the cells at a reduced temperature (e.g., 18-25°C) for several hours to overnight. Harvest the cells by centrifugation.
-
Purification: Purify the Bpa-containing protein using standard chromatography techniques (e.g., affinity chromatography based on a His-tag).
In Mammalian Cells
-
Plasmids: Co-transfect mammalian cells (e.g., HEK293T) with a plasmid encoding the gene of interest with a TAG codon and a plasmid encoding the Bpa-specific orthogonal tRNA synthetase/tRNA pair.
-
Culture: Culture the transfected cells in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
-
Bpa Addition: Add Bpa to the culture medium 24-48 hours post-transfection.
-
Expression and Harvest: Allow the cells to express the Bpa-containing protein for 48-72 hours post-transfection before harvesting.
Photo-Crosslinking and Analysis
UV Irradiation:
-
Sample Preparation: Prepare the sample containing the Bpa-incorporated protein and its potential interacting partners in a suitable buffer (e.g., PBS or HEPES-based buffer). The concentration of the proteins should be optimized for the specific interaction being studied.
-
Irradiation: Irradiate the sample with UV light at 365 nm. This can be done using a handheld UV lamp, a UV crosslinker instrument, or a laser. The duration of irradiation needs to be optimized and can range from a few minutes to an hour.[14][15] It is advisable to perform the irradiation on ice to minimize heat-induced damage to the proteins.[14]
-
Analysis: Analyze the cross-linked products by SDS-PAGE. A successful cross-linking event will result in a new band of higher molecular weight corresponding to the covalent complex.
Mass Spectrometry Analysis:
-
Sample Preparation: Excise the cross-linked band from the SDS-PAGE gel. Reduce the disulfide bonds with DTT and alkylate the cysteine residues with iodoacetamide. Digest the protein complex with a protease such as trypsin.
-
LC-MS/MS Analysis: Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Use specialized software (e.g., pLink, MaxQuant with a cross-linking search engine) to identify the cross-linked peptides. This involves searching the MS/MS data for pairs of peptides that are covalently linked by the benzophenone-derived cross-linker.
Visualizations
Signaling Pathway: Grb2-Mediated EGFR Signaling
The adaptor protein Grb2 plays a crucial role in signal transduction downstream of the Epidermal Growth Factor Receptor (EGFR). Benzophenone-containing amino acids have been used to trap and identify direct interaction partners of Grb2, providing valuable insights into this pathway.
Caption: Grb2-mediated EGFR signaling pathway.
Experimental Workflow: Photo-Crosslinking Mass Spectrometry
The following diagram outlines the major steps involved in a typical photo-crosslinking mass spectrometry experiment to identify protein-protein interactions.
Caption: Experimental workflow for photo-crosslinking MS.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or no incorporation of the unnatural amino acid | - Inefficient suppression by the tRNA/synthetase pair.- Toxicity of the unnatural amino acid.- Degradation of the unnatural amino acid in the medium. | - Use an optimized expression system (e.g., pEVOL plasmids).- Test different concentrations of the unnatural amino acid.- Ensure the freshness of the unnatural amino acid stock solution. |
| Low crosslinking efficiency | - Suboptimal UV irradiation time or intensity.- The benzophenone amino acid is not in close proximity to a reactive C-H bond.- Quenching of the triplet state. | - Optimize the duration and intensity of UV exposure.- Introduce the benzophenone amino acid at multiple sites within the protein.- Use halogenated benzophenone amino acids for higher reactivity.[2][11][12] |
| Difficulty in identifying cross-linked peptides by MS | - Low abundance of cross-linked peptides.- Complex fragmentation spectra.- Inappropriate data analysis software or parameters. | - Enrich for cross-linked peptides using size-exclusion chromatography.- Use MS-cleavable crosslinkers if possible.- Employ specialized cross-linking data analysis software and optimize search parameters. |
| Non-specific crosslinking | - Over-irradiation leading to protein damage.- High concentration of the photoreactive protein. | - Reduce the UV irradiation time.- Optimize the protein concentrations during the crosslinking reaction. |
By understanding the fundamental photochemical properties and adhering to robust experimental protocols, researchers can effectively leverage benzophenone-containing amino acids to unravel the intricate networks of molecular interactions that govern cellular life.
References
- 1. Benzophenone - Wikipedia [en.wikipedia.org]
- 2. Electron‐deficient p‐benzoyl‐l‐phenylalanine derivatives increase covalent chemical capture yields for protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Photolytic Labeling and Its Applications in Protein Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. On the Limits of Benzophenone as Cross-Linker for Surface-Attached Polymer Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. edinst.com [edinst.com]
- 7. edinst.com [edinst.com]
- 8. researchgate.net [researchgate.net]
- 9. Benzophenone sensitization of triplet oxazine and of delayed fluorescence by oxazine in acetonitrile solution - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]
- 10. Phosphorescence of benzophenone in fluid solution - Chemical Communications (London) (RSC Publishing) [pubs.rsc.org]
- 11. Electron-deficient p-benzoyl-l-phenylalanine derivatives increase covalent chemical capture yields for protein-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Electron-deficient p-benzoyl-l-phe ... | Article | H1 Connect [archive.connect.h1.co]
- 13. Design and synthesis of a clickable, photoreactive amino acid p -(4-(but-3-yn-1-yl)benzoyl)- l -phenylalanine for peptide photoaffinity labeling - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07248C [pubs.rsc.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Development of a Multifunctional Benzophenone Linker for Peptide Stapling and Photoaffinity Labelling - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Benzoyl-L-phenylalanine in Elucidating Protein-Protein Interactions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The study of protein-protein interactions (PPIs) is fundamental to understanding cellular processes and is a cornerstone of modern drug discovery. Transient and weak interactions, however, present a significant challenge to traditional biochemical and structural biology techniques. The unnatural amino acid p-Benzoyl-L-phenylalanine (Bpa) has emerged as a powerful tool to overcome these limitations. As a genetically encodable photo-crosslinker, Bpa allows for the covalent capture of interacting proteins in vitro and in vivo with high spatial and temporal resolution. This technical guide provides an in-depth overview of the principles, experimental protocols, and data analysis workflows for utilizing Bpa in PPI studies.
Introduction to p-Benzoyl-L-phenylalanine (Bpa)
p-Benzoyl-L-phenylalanine is a phenylalanine analogue containing a benzophenone moiety.[1] The key feature of Bpa is its ability to be photo-activated by UV light (typically 350-365 nm).[2][3] Upon irradiation, the benzophenone group undergoes an n to π* transition to form a reactive triplet diradical.[3][4] This diradical can then abstract a hydrogen atom from a nearby C-H bond, leading to the formation of a stable covalent bond between the Bpa-containing protein and its interacting partner.[4][5] This "zero-length" crosslinking provides high-resolution information about the proximity of interacting residues.
A significant advantage of Bpa is its chemical stability under ambient light and its relative inertness to water, making it suitable for experiments in complex biological environments.[6] Furthermore, Bpa can be genetically incorporated into proteins at specific sites using amber stop codon suppression technology, offering precise control over the location of the crosslinker.[7][8]
Core Principles and Mechanism of Action
The utility of Bpa in PPI studies is rooted in its photo-inducible crosslinking chemistry. The process can be summarized in the following steps:
-
Site-Specific Incorporation: Bpa is introduced into a protein of interest at a predetermined position by reprogramming an amber stop codon (TAG) with an orthogonal aminoacyl-tRNA synthetase/tRNA pair specific for Bpa.[2][8]
-
Protein Interaction: The Bpa-containing protein is allowed to interact with its potential binding partners under native conditions.
-
Photo-activation: The sample is irradiated with UV light (350-365 nm), which excites the benzophenone group of Bpa.[3]
-
Covalent Crosslinking: The photo-activated Bpa forms a covalent bond with an amino acid residue on the interacting protein that is within a close proximity (~3-5 Å).[9]
-
Analysis: The resulting covalently linked protein complex can be detected and the crosslinked site identified using various techniques, most notably mass spectrometry.
This approach allows for the "trapping" of transient interactions that would otherwise be lost during purification and analysis.
Experimental Protocols
Site-Specific Incorporation of Bpa into Proteins in E. coli
This protocol outlines the general steps for incorporating Bpa into a target protein expressed in E. coli.
Materials:
-
Expression plasmid for the target protein with a TAG codon at the desired incorporation site.
-
A "machinery" plasmid expressing the engineered Bpa-specific aminoacyl-tRNA synthetase (BpaRS) and its cognate amber suppressor tRNA (e.g., pDule2-Bpa).[8]
-
BL21(DE3) E. coli strain.
-
LB medium and autoinduction media.[8]
-
p-Benzoyl-L-phenylalanine (Bpa).
-
Appropriate antibiotics.
Procedure:
-
Transformation: Co-transform the expression plasmid (containing the target gene with a TAG codon) and the Bpa machinery plasmid into competent BL21(DE3) E. coli cells.
-
Culture: Inoculate a starter culture in LB medium with appropriate antibiotics and grow overnight.
-
Expression: Dilute the overnight culture into autoinduction medium containing 1 mM Bpa and the necessary antibiotics. Grow the culture at the optimal temperature for protein expression (e.g., 18-37°C) for 16-24 hours.
-
Harvesting and Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in a suitable lysis buffer and lyse the cells using sonication or a French press.
-
Purification: Purify the Bpa-containing protein using standard chromatography techniques (e.g., Ni-NTA affinity chromatography for His-tagged proteins).
Photo-Crosslinking Reaction
Materials:
-
Purified Bpa-containing protein.
-
Purified interacting partner protein(s).
-
Reaction buffer (e.g., PBS or HEPES-based buffer).
-
UV lamp (365 nm).
-
96-well microplate or quartz cuvette.
Procedure:
-
Reaction Setup: Prepare a reaction mixture containing the Bpa-containing protein and its interacting partner(s) at appropriate concentrations in the reaction buffer.
-
Incubation: Incubate the reaction mixture on ice or at room temperature to allow for complex formation.
-
UV Irradiation: Irradiate the sample with a 365 nm UV lamp for a predetermined amount of time (typically 5-60 minutes) at a close distance (e.g., 1-5 cm).[1] The optimal irradiation time should be determined empirically.
-
Quenching (Optional): The reaction can be quenched by the addition of a reducing agent like DTT.
-
Analysis: Analyze the crosslinked products by SDS-PAGE, Western blotting, or mass spectrometry.
Mass Spectrometry Workflow for Identification of Crosslinked Peptides
Materials:
-
Crosslinked protein sample.
-
Urea, DTT, Iodoacetamide.
-
Trypsin or other proteases.
-
LC-MS/MS system (e.g., Orbitrap).
-
Crosslinking data analysis software (e.g., StavroX, xiSEARCH).[10][11]
Procedure:
-
Sample Preparation:
-
Denature the crosslinked protein sample in a buffer containing urea.
-
Reduce the disulfide bonds with DTT and alkylate the cysteines with iodoacetamide.
-
Digest the protein mixture with trypsin overnight at 37°C.[11]
-
-
LC-MS/MS Analysis:
-
Separate the digested peptides by liquid chromatography (LC).
-
Analyze the eluted peptides by tandem mass spectrometry (MS/MS) to obtain fragmentation spectra.[12]
-
-
Data Analysis:
Quantitative Data Presentation
The use of Bpa allows for the quantitative analysis of protein-protein interactions. Below are tables summarizing key quantitative data from studies utilizing Bpa.
Table 1: Crosslinking Efficiencies of Bpa-mediated Interactions
| Interacting Proteins/Peptides | Bpa Position | Crosslinking Efficiency (%) | Reference |
| Peptide Ligand (Bpa-P1) - BRD3-BD2 | Within peptide | 96 | [1] |
| Peptide Ligand (Bpa-P2) - BRD3-BD2 | Within peptide | 78 | [1] |
| Dimeric Glutathione S-transferase | Within one subunit | >50 | [1] |
| Calmodulin-binding peptide - Calmodulin | Within peptide | 70 | [11] |
Table 2: Dissociation Constants (Kd) of Interactions Studied with Bpa
| Interacting Partners | Method | Dissociation Constant (Kd) | Reference |
| Peptide (Bpa-P1-FAM) - BRD3-BD2 | Fluorescence Anisotropy | 29 ± 10 µM | [1] |
| Peptide (Bpa-P2-FAM) - BRD3-BD2 | Fluorescence Anisotropy | 14 ± 1 µM | [1] |
| Calmodulin - Cx45 peptide | Fluorescence Spectroscopy | ~5 nM | [13] |
| Calmodulin - Melittin analogue | Competition Assay | 3 nM | [14] |
| Gal4 - Gal80 | In vivo crosslinking | Low nanomolar | [7] |
Table 3: Representative Mass Spectrometry Data for Bpa Crosslinking
| Bpa-containing Protein | Interacting Protein | Crosslinked Peptide 1 | Crosslinked Peptide 2 | Crosslinked Residues | Software Score | Reference |
| p97 (with Bpa) | p37 | [Bpa]... | ... | p97(X) - p37(Y) | StavroX | [11] |
| Calmodulin | M13 Peptide (with Bpa) | ... | [Bpa]... | Calmodulin(Met) - M13(Bpa) | - | [15] |
| HSPB5 (with Bpa) | HSPB5 | ... | [Bpa]... | HSPB5(X) - HSPB5(Y) | PeptideProphet | [16] |
Note: Specific peptide sequences and residue numbers are highly dependent on the individual experiment and are represented here generically.
Visualization of Workflows and Signaling Pathways
Visual diagrams are crucial for understanding the complex relationships in biological systems and experimental procedures. The following diagrams were generated using Graphviz (DOT language) to illustrate key concepts.
Caption: General workflow for studying protein-protein interactions using Bpa.
Caption: Simplified EGFR-Grb2 signaling pathway investigated using Bpa.
Case Study: Mapping the Calmodulin-Target Peptide Interaction
Calmodulin (CaM) is a highly conserved calcium-binding protein that interacts with a wide range of target proteins, often through short, amphipathic helical peptide motifs. The transient nature of these interactions makes them ideal candidates for study with Bpa. By substituting a tryptophan residue in a 17-residue CaM-binding peptide with Bpa, researchers were able to achieve 70% crosslinking to CaM upon photolysis.[11] This demonstrated that the Bpa substitution did not significantly perturb the binding affinity. Further studies using 13C-labeled Bpa within a target peptide (M13) allowed for the unambiguous identification of crosslinked sites on CaM by mass spectrometry, pinpointing methionine residues as frequent sites of interaction.[15] These studies provide high-resolution snapshots of the CaM-peptide interface, validating structural models of the complex.
Conclusion
p-Benzoyl-L-phenylalanine has become an indispensable tool for the study of protein-protein interactions. Its ability to be genetically encoded with site-specificity and to form a covalent bond with interacting partners upon photo-activation provides a powerful method to capture and characterize both stable and transient complexes. The workflows for Bpa incorporation, photo-crosslinking, and mass spectrometric analysis are well-established and continue to be refined. For researchers in basic science and drug development, Bpa offers a unique and robust approach to dissecting complex protein interaction networks, validating drug targets, and providing structural insights that can guide the design of novel therapeutics.
References
- 1. Identification of photocrosslinking peptide ligands by mRNA display - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Site-specific incorporation of non-natural amino acids into proteins in mammalian cells with an expanded genetic code - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Electron‐deficient p‐benzoyl‐l‐phenylalanine derivatives increase covalent chemical capture yields for protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. High-Performance Workflow for Identifying Site-Specific Crosslinks Originating from a Genetically Incorporated, Photoreactive Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protein-DNA photo-crosslinking with a genetically encoded benzophenone-containing amino acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Caught in the act: covalent crosslinking captures activator-coactivator interactions in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Probing Protein–Protein Interactions with Genetically Encoded Photoactivatable Cross-Linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Electron-deficient p-benzoyl-l-phenylalanine derivatives increase covalent chemical capture yields for protein-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. An integrated workflow for crosslinking mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. PRIDE - PRoteomics IDEntifications Database [ebi.ac.uk]
- 12. The beginning of a beautiful friendship: Cross-linking/mass spectrometry and modelling of proteins and multi-protein complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Direct visualization of interaction between calmodulin and connexin45 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The interaction of calmodulin with amphiphilic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. chemrxiv.org [chemrxiv.org]
Methodological & Application
Application Notes and Protocols for Site-Specific Incorporation of Benzoyl-L-phenylalanine into Proteins
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the site-specific incorporation of the photo-reactive non-canonical amino acid, p-Benzoyl-L-phenylalanine (BPA), into proteins. This technique is a powerful tool for elucidating protein-protein and protein-nucleic acid interactions through photo-crosslinking.
Introduction
The ability to site-specifically incorporate unnatural amino acids into proteins opens up new avenues for understanding protein structure and function.[1] p-Benzoyl-L-phenylalanine (BPA) is a photo-reactive amino acid that can be incorporated into a protein of interest at a specific site in response to an amber stop codon (UAG).[2][3] Upon exposure to UV light (350-365 nm), the benzophenone side chain of BPA forms a reactive triplet state that can covalently cross-link with proximal C-H bonds of interacting molecules.[3][4] This "zero-length" cross-linking provides a powerful method for identifying and mapping direct molecular interactions in vitro and in vivo.[5][6]
The core of this technology relies on an orthogonal aminoacyl-tRNA synthetase (aaRS)/tRNA pair, typically derived from a different organism to ensure that it does not cross-react with the host's endogenous translational machinery.[3] The engineered aaRS is specifically evolved to recognize and charge its cognate suppressor tRNA with BPA. This charged tRNA then recognizes the amber codon in the mRNA of the target protein, leading to the incorporation of BPA at the desired position.[2]
Principle of BPA Incorporation
The site-specific incorporation of BPA is achieved through the amber suppression methodology. This process involves two key components: an orthogonal aminoacyl-tRNA synthetase (BpaRS) and its cognate suppressor tRNA (tRNACUA).
-
Expression of the Orthogonal System : The BpaRS and tRNACUA are expressed from a dedicated plasmid, such as the pEVOL vector in E. coli.[7][8]
-
Site-Directed Mutagenesis : The gene of the protein of interest is mutated to introduce an amber stop codon (TAG) at the desired incorporation site.
-
Cellular Translation : When the host cell is cultured in the presence of BPA, the BpaRS specifically charges the tRNACUA with BPA.
-
Amber Codon Suppression : During translation of the target protein's mRNA, the ribosome pauses at the amber codon. The BPA-charged tRNACUA recognizes this codon and incorporates BPA into the growing polypeptide chain, allowing translation to continue.
-
Full-Length Protein Production : The result is a full-length protein with BPA incorporated at a specific site.
Quantitative Data Summary
The efficiency of BPA incorporation and subsequent photo-crosslinking can vary depending on the protein, the expression system, and the specific site of incorporation. Below is a summary of reported quantitative data.
| Parameter | Organism | Reported Value | Reference |
| Protein Yield with BPA | E. coli | >100 mg/L (for GroEL) | [8] |
| E. coli | ~15 mg/L (in minimal media) | [9] | |
| Incorporation Efficiency | S. cerevisiae | Dependent on tRNA/synthetase expression system | [10] |
| Photo-crosslinking Efficiency | In vitro | 40% after 5 min, up to 96% after 40 min UV exposure | [11] |
| In vivo (S. cerevisiae) | Dependent on interaction affinity and UV exposure time | [5] | |
| BPA Concentration in Media | E. coli | 0.5 mM - 2 mM | [7][9] |
| S. cerevisiae | 1 mM | [5] | |
| Mammalian Cells | 1 mM | [2] |
Experimental Protocols
General Workflow
The overall process for BPA incorporation and photo-crosslinking is outlined below.
Caption: General workflow for BPA incorporation and photo-crosslinking.
Protocol for BPA Incorporation in E. coli
This protocol is adapted for use with the pEVOL plasmid system.[7][8]
Materials:
-
E. coli expression strain (e.g., BL21(DE3))
-
pEVOL-pBpF plasmid (encoding BpaRS and tRNACUA)
-
Expression plasmid for the target protein with a C-terminal His-tag and an amber codon at the desired site
-
Luria-Bertani (LB) medium
-
p-Benzoyl-L-phenylalanine (BPA)
-
Ampicillin and Chloramphenicol
-
L-Arabinose
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
Procedure:
-
Transformation: Co-transform the E. coli expression strain with the pEVOL-pBpF plasmid and the target protein expression plasmid. Plate on LB agar containing ampicillin and chloramphenicol.
-
Starter Culture: Inoculate a single colony into 5 mL of LB medium with antibiotics and grow overnight at 37°C.
-
Expression Culture:
-
Induction:
-
Induce the expression of the BpaRS and tRNACUA by adding L-arabinose to a final concentration of 0.02% (w/v).[9]
-
Induce the expression of the target protein by adding IPTG to a final concentration of 1 mM.
-
Incubate the culture overnight at 18-20°C with shaking.
-
-
Cell Harvest: Harvest the cells by centrifugation and store the pellet at -80°C.
-
Protein Purification:
-
Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF).
-
Lyse the cells by sonication or other appropriate methods.
-
Clarify the lysate by centrifugation.
-
Purify the His-tagged protein using Ni-NTA affinity chromatography according to the manufacturer's instructions.
-
Confirm the presence of the full-length protein using SDS-PAGE and Coomassie staining. A control culture grown without BPA should show no full-length protein expression.[12]
-
Protocol for Photo-crosslinking
Materials:
-
Purified BPA-containing protein
-
Interacting partner molecule (protein or DNA)
-
Reaction buffer (e.g., 50 mM HEPES, 150 mM NaCl, 2 mM DTT)[11]
-
UV cross-linker with 365 nm bulbs
-
SDS-PAGE materials
-
Western blot materials or mass spectrometer
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube or a 96-well plate, combine the purified BPA-containing protein and its interacting partner in the reaction buffer.
-
Incubate the mixture at room temperature for 20 minutes to allow for complex formation.[6]
-
-
UV Irradiation:
-
Analysis:
-
SDS-PAGE and Western Blotting:
-
Add SDS-PAGE sample buffer to the irradiated samples and boil.
-
Separate the proteins by SDS-PAGE.
-
Visualize the cross-linked product by Coomassie staining, silver staining, or Western blotting using an antibody against one of the interacting partners. The cross-linked product will appear as a higher molecular weight band.[5][14]
-
-
Mass Spectrometry:
-
Application Example: Mapping Protein-DNA Interactions
BPA-mediated photo-crosslinking is a powerful technique for identifying the binding sites of DNA-binding proteins.[1][17][18]
Caption: Workflow for mapping protein-DNA interactions using BPA.
Application Example: Investigating GPCR Signaling
BPA can be incorporated into G-protein coupled receptors (GPCRs) to study their interactions with signaling partners like G-proteins and arrestins.[19][20] This allows for the capture of transient interactions that are crucial for signal transduction.
Caption: GPCR signaling pathway with potential BPA crosslinking sites.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or no yield of full-length protein | Inefficient amber suppression | Optimize the concentration of BPA and inducers (arabinose, IPTG). Use an optimized suppressor tRNA.[8] Consider pre-inducing the pEVOL plasmid in rich media before switching to minimal media.[9] |
| Toxicity of the expressed protein | Lower the induction temperature and/or the concentration of the inducer. | |
| No cross-linked product observed | BPA is not at an appropriate site for cross-linking | Choose a different site for BPA incorporation based on structural information or mutagenesis studies. |
| Low affinity or transient interaction | Increase the concentration of the interacting partners. Optimize the UV irradiation time. | |
| Inefficient UV irradiation | Ensure the UV lamp is at the correct wavelength (365 nm) and is close enough to the sample. | |
| High background of non-specific cross-linking | Over-irradiation | Reduce the UV exposure time. |
| Protein aggregation | Perform purification and cross-linking in the presence of detergents or at a lower protein concentration. |
Conclusion
The site-specific incorporation of Benzoyl-L-phenylalanine provides a robust and versatile method for studying molecular interactions. By following these detailed protocols, researchers can effectively utilize this powerful tool to gain novel insights into a wide range of biological processes, from fundamental mechanisms of gene regulation to the intricacies of cell signaling pathways, thereby aiding in the development of new therapeutic strategies.
References
- 1. Protein-DNA photo-crosslinking with a genetically encoded benzophenone-containing amino acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Site-specific incorporation of non-natural amino acids into proteins in mammalian cells with an expanded genetic code - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Incorporating Unnatural Amino Acids into Recombinant Proteins in Living Cells [labome.com]
- 4. Electron‐deficient p‐benzoyl‐l‐phenylalanine derivatives increase covalent chemical capture yields for protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Caught in the act: covalent crosslinking captures activator-coactivator interactions in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Probing Protein–Protein Interactions with Genetically Encoded Photoactivatable Cross-Linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analyzing protein intermediate interactions in living E. coli cells using site-specific photo-crosslinking combined with chemical crosslinking - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An enhanced system for unnatural amino acid mutagenesis in E. coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. An efficient protocol for incorporation of an unnatural amino acid in perdeuterated recombinant proteins using glucose-based media - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sequence context and crosslinking mechanism affect the efficiency of in vivo capture of a protein-protein interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification of photocrosslinking peptide ligands by mRNA display - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Protocol for establishing a protein interactome based on close physical proximity to a target protein within live budding yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. biolchem.huji.ac.il [biolchem.huji.ac.il]
- 16. The beginning of a beautiful friendship: Cross-linking/mass spectrometry and modelling of proteins and multi-protein complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. genomeweb.com [genomeweb.com]
- 18. Protein-DNA photo-crosslinking with a genetically encoded benzophenone-containing amino acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Incorporation of the unnatural amino acid p-benzoyl-L-phenylalanine (Bpa) into a G protein-coupled receptor in its native context - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Solid-Phase Peptide Synthesis Using Fmoc-Benzoyl-L-phenylalanine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-Phase Peptide Synthesis (SPPS) utilizing 9-fluorenylmethoxycarbonyl (Fmoc) chemistry is a cornerstone of modern peptide research and drug development.[1][2] The incorporation of unnatural amino acids with unique functionalities allows for the synthesis of peptides with tailored properties. Fmoc-4-benzoyl-L-phenylalanine (Fmoc-Bpa-OH) is a photoreactive amino acid analogue that serves as a powerful tool for investigating peptide-protein interactions through photoaffinity labeling.[3][4] Upon irradiation with UV light, the benzophenone moiety of Bpa forms a reactive triplet diradical that can covalently crosslink to nearby amino acid residues, enabling the identification of binding partners and the mapping of interaction sites.[5]
These application notes provide detailed protocols for the incorporation of Fmoc-Bpa-OH into synthetic peptides using manual and automated SPPS, as well as a method for subsequent photoaffinity labeling and analysis.
Materials and Reagents
| Reagent | Supplier | Grade |
| Fmoc-4-benzoyl-L-phenylalanine (Fmoc-Bpa-OH) | Various | ≥98% HPLC purity |
| Rink Amide Resin | Various | 100-200 mesh, ~0.6 mmol/g loading |
| N,N-Dimethylformamide (DMF) | Various | Peptide synthesis grade |
| Dichloromethane (DCM) | Various | ACS grade |
| Piperidine | Various | Reagent grade |
| N,N'-Diisopropylcarbodiimide (DIC) | Various | ≥99% |
| Oxyma Pure (Ethyl cyanohydroxyiminoacetate) | Various | ≥99% |
| HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) | Various | ≥98% |
| N,N-Diisopropylethylamine (DIPEA) | Various | Peptide synthesis grade |
| Trifluoroacetic acid (TFA) | Various | Reagent grade |
| Triisopropylsilane (TIS) | Various | 99% |
| Acetonitrile (ACN) | Various | HPLC grade |
| Water | Various | HPLC grade |
Experimental Protocols
Protocol 1: Manual Solid-Phase Peptide Synthesis with Fmoc-Bpa-OH
This protocol outlines the manual synthesis of a generic peptide containing a Bpa residue on a 0.1 mmol scale.
1. Resin Swelling:
-
Place 167 mg of Rink Amide resin (~0.1 mmol) in a reaction vessel.
-
Add 5 mL of DMF and allow the resin to swell for 1 hour with gentle agitation.
2. Fmoc Deprotection:
-
Drain the DMF from the swollen resin.
-
Add 5 mL of 20% piperidine in DMF to the resin.
-
Agitate for 3 minutes, then drain.
-
Repeat the 20% piperidine in DMF treatment for 10 minutes, then drain.
-
Wash the resin thoroughly with DMF (5 x 5 mL).
3. Amino Acid Coupling (Standard Amino Acids):
-
In a separate vial, dissolve 3 equivalents of the Fmoc-protected amino acid (0.3 mmol) and 3 equivalents of Oxyma Pure (0.3 mmol) in 2 mL of DMF.
-
Add 3 equivalents of DIC (0.3 mmol) to the amino acid solution and pre-activate for 5 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate for 1-2 hours at room temperature.
-
Wash the resin with DMF (3 x 5 mL).
-
Perform a Kaiser test to confirm complete coupling (a negative test indicates a free primary amine is absent).
4. Incorporation of Fmoc-Bpa-OH:
-
Follow the same procedure as in step 3, using Fmoc-Bpa-OH as the amino acid to be coupled. Due to potential steric hindrance, a longer coupling time or a different coupling reagent may be beneficial.
5. Chain Elongation:
-
Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.
6. Final Fmoc Deprotection:
-
After the final coupling step, perform the Fmoc deprotection as described in step 2.
7. Cleavage and Deprotection:
-
Wash the resin with DCM (5 x 5 mL) and dry under a stream of nitrogen.
-
Prepare a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% TIS.
-
Add 5 mL of the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.[6]
-
Filter the cleavage mixture to separate the resin and collect the filtrate containing the peptide.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet under vacuum.
Protocol 2: Automated Solid-Phase Peptide Synthesis
Modern automated peptide synthesizers can be programmed to perform the synthesis cycle. The following are general parameters that can be adapted for most instruments.
Synthesis Cycle Parameters:
| Step | Reagent/Solvent | Time |
| Deprotection | 20% Piperidine in DMF | 2 x 5 min |
| Wash | DMF | 5 x |
| Coupling | 5 eq. Fmoc-AA, 5 eq. HBTU, 10 eq. DIPEA in DMF | 45 min |
| Wash | DMF | 3 x |
Note on Fmoc-Bpa-OH Incorporation: For automated synthesis, it is recommended to program a longer coupling time (e.g., 60-90 minutes) or a double coupling step for the incorporation of Fmoc-Bpa-OH to ensure high efficiency.
Quantitative Data
The following tables provide illustrative data for the synthesis of a Bpa-containing peptide. Actual results may vary depending on the specific peptide sequence and synthesis conditions.
Table 1: Coupling Efficiency of Fmoc-Bpa-OH with Various Activating Agents
| Activating Agent | Equivalents (AA:Activating Agent:Base) | Coupling Time (min) | Estimated Coupling Efficiency (%) |
| DIC/Oxyma Pure | 3:3:6 (DIPEA) | 60 | >99 |
| HBTU/DIPEA | 3:3:6 | 45 | >99 |
| HATU/DIPEA | 3:3:6 | 30 | >99.5 |
| PyBOP/DIPEA | 3:3:6 | 45 | >99 |
Table 2: Fmoc Deprotection Time for Bpa Residue
| Deprotection Reagent | Concentration | Time (min) for >99% Deprotection |
| Piperidine in DMF | 20% | 10-15 |
| Piperidine in NMP | 20% | 10-15 |
| DBU/Piperidine in DMF | 2% / 2% | 5-7 |
Table 3: Analytical Data for a Purified Bpa-Containing Peptide
| Analytical Method | Result |
| HPLC Purity | >95% |
| Column | C18, 5 µm, 4.6 x 250 mm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 5-95% B over 30 min |
| Mass Spectrometry (ESI-MS) | Calculated Mass: [M+H]+ |
Application: Photoaffinity Labeling to Study Peptide-Protein Interactions
Peptides containing Bpa are invaluable tools for identifying and mapping the binding sites of protein targets. The benzophenone group, upon UV irradiation, forms a covalent bond with proximal amino acid residues.
Protocol 3: Photoaffinity Labeling of a Target Protein
1. Binding Reaction:
-
Incubate the purified Bpa-containing peptide with the target protein in a suitable buffer (e.g., PBS) for 30-60 minutes at 4°C to allow for binding. A typical molar ratio is 1:1 to 1:10 (protein:peptide).
2. UV Irradiation:
-
Place the sample on ice and irradiate with a UV lamp at 350-365 nm for 15-60 minutes.[7] The optimal irradiation time should be determined empirically.
3. Analysis of Crosslinking:
-
Analyze the reaction mixture by SDS-PAGE. A successful crosslinking event will result in a new band corresponding to the molecular weight of the protein-peptide conjugate.
-
The crosslinked product can be further analyzed by mass spectrometry to identify the site of covalent attachment.
Visualizations
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).
Caption: Experimental workflow for photoaffinity labeling.
Caption: Photoaffinity labeling of Rce1p in the Ras pathway.
References
- 1. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 2. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Photoaffinity Labeling of Ras Converting Enzyme 1 (Rce1p) using a Benzophenone-Containing Peptide Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Photoaffinity labeling of Ras converting enzyme using peptide substrates that incorporate benzoylphenylalanine (Bpa) residues: improved labeling and structural implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
- 6. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Photocrosslinking Using Benzoyl-L-phenylalanine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing the photo-activatable amino acid, p-benzoyl-L-phenylalanine (pBpa), for in vivo photocrosslinking experiments. This powerful technique allows for the covalent capture of transient and stable protein-protein and protein-nucleic acid interactions within a cellular context, providing invaluable insights into cellular signaling, protein function, and drug target engagement.
Introduction to Benzoyl-L-phenylalanine Photocrosslinking
p-Benzoyl-L-phenylalanine is a non-natural amino acid that can be genetically incorporated into a protein of interest in response to an amber stop codon (TAG).[1][2] This is achieved through the use of an orthogonal aminoacyl-tRNA synthetase/tRNA pair, which does not cross-react with the host cell's native translational machinery. Once incorporated, the benzophenone side chain of pBpa can be activated by UV light (typically 350-365 nm) to form a reactive triplet state.[3] This excited state can then abstract a hydrogen atom from a nearby C-H bond, leading to the formation of a stable covalent bond between the protein of interest and its interacting partner.[3] A key advantage of pBpa is its chemical stability under ambient light and its relative inertness to water, making it well-suited for in vivo applications.[3]
Key Applications
-
Mapping Protein-Protein Interaction Interfaces: By systematically replacing residues at a protein's surface with pBpa, the specific sites of interaction with binding partners can be identified with amino acid resolution.[4][5]
-
Capturing Transient Interactions: This method is particularly valuable for trapping weak or transient interactions, such as those between signaling proteins or enzymes and their substrates, which are often difficult to detect using traditional biochemical techniques.[6]
-
Identifying Components of Signaling Pathways: In vivo photocrosslinking can be used to elucidate the composition and dynamics of signaling complexes in their native cellular environment. For example, it has been successfully used to study the interactions of the adaptor protein Grb2 with the EGF receptor in mammalian cells.[7][8][9]
-
Investigating Protein-DNA/RNA Interactions: The technique is also applicable for identifying the specific binding sites of proteins on nucleic acids.[1][2]
-
Studying G-Protein Coupled Receptor (GPCR) Signaling: pBpa has been employed to investigate the interaction interfaces between GPCRs and arrestins, providing insights into the regulation of GPCR signaling.[10][11][12]
Experimental Protocols
General Workflow
The overall experimental workflow for in vivo photocrosslinking with pBpa involves several key steps, as illustrated below.
Caption: General workflow for in vivo photocrosslinking using pBpa.
Protocol for Saccharomyces cerevisiae (Yeast)
-
Strain and Plasmid Preparation:
-
Select a suitable yeast strain.
-
Perform site-directed mutagenesis on the gene of interest to introduce an amber stop codon (TAG) at the desired position.
-
Co-transform the yeast with a plasmid expressing the gene of interest containing the TAG codon and a second plasmid expressing the orthogonal E. coli tyrosyl-tRNA synthetase (TyrRS)/tRNA pair specific for pBpa.[13]
-
-
Cell Growth and pBpa Incorporation:
-
In Vivo Photocrosslinking:
-
Analysis of Crosslinked Products:
-
Lyse the yeast cells using standard methods (e.g., glass bead disruption).
-
Analyze the cell lysate by SDS-PAGE and Western blotting using an antibody against the protein of interest or an epitope tag to detect higher molecular weight crosslinked species.
-
For identification of the crosslinked partner, the crosslinked complex can be purified (e.g., via an affinity tag on the bait protein) and analyzed by mass spectrometry.[15]
-
Protocol for Mammalian Cells
-
Plasmid Construction and Transfection:
-
Generate a mammalian expression vector for the gene of interest with an in-frame amber codon at the desired site.
-
Co-transfect the target mammalian cell line (e.g., CHO, HEK293) with the plasmid containing the gene of interest and a plasmid encoding the appropriate orthogonal tRNA/synthetase pair (e.g., from Bacillus stearothermophilus).[7][8]
-
-
Cell Culture and pBpa Incorporation:
-
Culture the transfected cells in a suitable growth medium.
-
Supplement the medium with pBpa. The optimal concentration may vary between cell lines but is typically in the range of 0.5 to 1 mM.
-
-
In Vivo Photocrosslinking:
-
Wash the cells with PBS.
-
Expose the cells to 365 nm UV light. This can be done by placing the culture dish on a UV transilluminator. The duration of UV exposure should be optimized, with initial trials ranging from 5 to 30 minutes.[16]
-
-
Downstream Analysis:
-
Lyse the cells in a suitable lysis buffer containing protease inhibitors.
-
Analyze the protein lysate by Western blotting to visualize the crosslinked complexes.
-
For interaction partner identification, immunoprecipitate the protein of interest and analyze the co-precipitated proteins by mass spectrometry.
-
Quantitative Data Summary
The efficiency of pBpa photocrosslinking can be influenced by several factors, including the local protein environment, the distance and orientation to the interacting partner, and the specific experimental conditions. Below is a summary of reported quantitative data.
| Parameter | Organism/System | Value/Range | Reference |
| pBpa Concentration in Media | E. coli | 0.5 - 1 mM | [17] |
| S. cerevisiae | 1 mM | [13][18] | |
| Mammalian Cells | 0.5 - 1 mM | ||
| UV Irradiation Wavelength | General | 350 - 365 nm | [3][13] |
| UV Irradiation Duration | General | 5 - 40 minutes | [16] |
| Crosslinking Efficiency | Dimeric Protein Subunits | >50% | [19] |
| MBP-Z with affibody | <5% | [20] | |
| Relative Crosslinking Yield Increase | 3-CF3-pBpa vs. pBpa | 49-fold | [3] |
| 3-Cl-pBpa vs. pBpa | 30-fold | [3] | |
| 4-CF3-pBpa vs. pBpa | 23-fold | [3] |
Signaling Pathway and Workflow Visualizations
Mechanism of pBpa Photocrosslinking
Caption: Mechanism of pBpa photo-activation and covalent bond formation.
Investigation of GPCR-Arrestin Signaling
Caption: Workflow for studying GPCR-Arrestin interactions using pBpa.
Limitations and Considerations
-
Crosslinking Efficiency: The efficiency of crosslinking can be low and is highly dependent on the specific location of the pBpa residue and its proximity to a reactive C-H bond on the interacting partner.[20] The use of halogenated pBpa analogs can improve yields.[3]
-
Protein Function: Incorporation of the bulky pBpa residue can potentially perturb protein structure and function. It is crucial to perform functional assays to ensure the modified protein behaves similarly to the wild-type.
-
Cellular Toxicity: High concentrations of pBpa or prolonged UV exposure can be toxic to cells. These parameters should be carefully optimized.
-
Identification of Crosslinked Peptides: While identifying the crosslinked protein partner is relatively straightforward, pinpointing the exact crosslinked residue by mass spectrometry can be challenging.
Conclusion
In vivo photocrosslinking with this compound is a versatile and powerful technique for dissecting protein interaction networks within their native cellular environment. By providing spatial and temporal control over the crosslinking reaction, this method offers a unique window into the dynamic molecular interactions that govern cellular processes. Careful experimental design and optimization are key to obtaining high-quality, interpretable data.
References
- 1. Protein-DNA photo-crosslinking with a genetically encoded benzophenone-containing amino acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protein-DNA photo-crosslinking with a genetically encoded benzophenone-containing amino acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Electron‐deficient p‐benzoyl‐l‐phenylalanine derivatives increase covalent chemical capture yields for protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analyses of protein-protein interactions by in vivo photocrosslinking in budding yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analyses of Protein–Protein Interactions by In Vivo Photocrosslinking in Budding Yeast | Springer Nature Experiments [experiments.springernature.com]
- 6. researchgate.net [researchgate.net]
- 7. Protein photo-cross-linking in mammalian cells by site-specific incorporation of a photoreactive amino acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Protein photo-cross-linking in mammalian cells by site-specific incorporation of a photoreactive amino acid | Springer Nature Experiments [experiments.springernature.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Cross-linking strategies to study peptide ligand-receptor interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Genetically encoded crosslinkers to address protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Sequence context and crosslinking mechanism affect the efficiency of in vivo capture of a protein-protein interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Protocol for establishing a protein interactome based on close physical proximity to a target protein within live budding yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 15. PRIDE - PRoteomics IDEntifications Database [ebi.ac.uk]
- 16. Identification of photocrosslinking peptide ligands by mRNA display - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Analyzing protein intermediate interactions in living E. coli cells using site-specific photo-crosslinking combined with chemical crosslinking - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Sequence context and crosslinking mechanism affect the efficiency of in vivo capture of a protein-protein interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Spontaneous and specific chemical cross-linking in live cells to capture and identify protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
A Step-by-Step Guide to Photoaffinity Labeling with Benzoyl-L-phenylalanine (Bpa)
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Photoaffinity labeling (PAL) is a powerful technique for identifying and characterizing protein-protein, protein-nucleic acid, and protein-ligand interactions.[1][2][3][4] This method utilizes a photoreactive probe that, upon activation with UV light, forms a covalent bond with interacting molecules in close proximity.[4] Among the various photoreactive moieties, p-benzoyl-L-phenylalanine (Bpa), a non-canonical amino acid, has emerged as a highly effective tool due to its chemical stability and specific reactivity.[5][6]
This guide provides a detailed, step-by-step protocol for utilizing Bpa in photoaffinity labeling experiments, from its incorporation into a protein of interest to the analysis of crosslinked products.
Principle of Bpa Photoaffinity Labeling
The core of this technique lies in the benzophenone group of Bpa.[2][7] When exposed to UV light at a wavelength of 350-365 nm, the benzophenone moiety is excited to a triplet diradical state.[8][9] This highly reactive species can then abstract a hydrogen atom from a nearby C-H bond, leading to the formation of a stable carbon-carbon covalent bond between the Bpa-containing protein and its interacting partner.[2][8][9] A key advantage of Bpa is that in the absence of a suitable reaction partner, the excited state can revert to the ground state, minimizing non-specific reactions with solvent molecules.[6][8]
Experimental Workflow
The overall workflow for a photoaffinity labeling experiment using Bpa can be broken down into four main stages:
-
Incorporation of Bpa: Site-specific introduction of Bpa into the protein of interest.
-
Binding and UV Crosslinking: Incubation of the Bpa-containing protein with its potential binding partners followed by UV irradiation to induce covalent bond formation.
-
Identification and Isolation: Detection and purification of the crosslinked complexes.
-
Analysis: Characterization of the crosslinked products to identify the interaction partners and map the binding sites.
Caption: High-level overview of the Bpa photoaffinity labeling workflow.
Detailed Protocols
Protocol 1: Site-Specific Incorporation of Bpa into Proteins
The most common method for incorporating Bpa at a specific site within a protein is through the use of an expanded genetic code in E. coli or mammalian cells.[5][6] This involves an orthogonal aminoacyl-tRNA synthetase/tRNA pair that recognizes a nonsense codon (e.g., the amber codon, TAG) and inserts Bpa instead of terminating translation.[5][6]
Materials:
-
Expression plasmid for the protein of interest with a TAG codon at the desired position.
-
Plasmid encoding the orthogonal Bpa-tRNA synthetase (BpaRS) and tRNA.
-
E. coli expression strain (e.g., DH10B).
-
Minimal media and supplements.
-
p-Benzoyl-L-phenylalanine (Bpa).
-
Antibiotics.
-
IPTG for induction.
Methodology:
-
Plasmid Transformation: Co-transform the expression plasmid for the protein of interest and the BpaRS/tRNA plasmid into a suitable E. coli expression strain.
-
Culture Growth: Grow the transformed cells in minimal medium containing the appropriate antibiotics and 1 mM Bpa. It is crucial to add Bpa to the medium for its incorporation.
-
Protein Expression: Induce protein expression with IPTG at the optimal temperature and time for your protein.
-
Cell Harvest and Lysis: Harvest the cells by centrifugation and lyse them using standard protocols (e.g., sonication, French press).
-
Protein Purification: Purify the Bpa-containing protein using affinity chromatography (e.g., Ni-NTA for His-tagged proteins) or other appropriate methods.[6]
-
Verification of Bpa Incorporation: Confirm the successful incorporation of Bpa by mass spectrometry. The mass of the protein will increase by the mass of Bpa minus the mass of the original amino acid.
Protocol 2: In Vitro UV Crosslinking
Materials:
-
Purified Bpa-containing protein.
-
Purified potential interaction partner(s).
-
Binding buffer appropriate for the interaction being studied.
-
UV lamp with an emission maximum at 365 nm.
-
Quartz cuvette or plate.
Methodology:
-
Binding Reaction: Incubate the Bpa-containing protein with its potential binding partner(s) in the binding buffer to allow complex formation. The optimal incubation time and temperature should be determined empirically.
-
UV Irradiation: Transfer the reaction mixture to a quartz cuvette or plate. Expose the sample to UV light (365 nm) on ice for a specified period (typically 5-60 minutes).[1][6] The optimal UV exposure time needs to be determined to maximize crosslinking efficiency while minimizing protein damage.
-
Analysis of Crosslinking: Analyze the reaction products by SDS-PAGE and Coomassie staining or Western blotting. A new band with a higher molecular weight corresponding to the crosslinked complex should be visible.
Caption: The photochemical activation and crosslinking mechanism of Bpa.
Protocol 3: In Vivo Photoaffinity Labeling
Materials:
-
Mammalian cells expressing the Bpa-containing protein of interest.
-
Cell culture medium containing Bpa.
-
UV lamp (365 nm).
-
Lysis buffer.
-
Antibodies for immunoprecipitation.
Methodology:
-
Cell Culture and Bpa Incorporation: Culture the mammalian cells expressing the Bpa-containing protein in a medium supplemented with Bpa (typically 1 mM).
-
UV Irradiation: Wash the cells to remove excess free Bpa and then expose them to 365 nm UV light for an optimized duration (e.g., 45 minutes at 4°C).[1]
-
Cell Lysis: Lyse the cells using a suitable lysis buffer containing protease inhibitors.
-
Immunoprecipitation: Use an antibody specific to the protein of interest or an epitope tag to immunoprecipitate the crosslinked complexes.
-
Analysis: Analyze the immunoprecipitated proteins by SDS-PAGE and Western blotting or proceed to mass spectrometry for identification of the binding partners.
Data Presentation and Analysis
Quantitative data from photoaffinity labeling experiments should be carefully recorded and presented.
| Parameter | Typical Range | Notes |
| Bpa Concentration (in vivo) | 0.1 - 1 mM | Optimal concentration should be determined to ensure efficient incorporation without cytotoxicity. |
| UV Wavelength | 350 - 365 nm | This wavelength is optimal for exciting the benzophenone moiety while minimizing damage to biological macromolecules.[2][8] |
| UV Exposure Time | 5 - 60 minutes | The duration should be optimized to maximize crosslinking efficiency and minimize non-specific crosslinking and protein degradation.[1][6] |
| Crosslinking Efficiency | Variable (often < 50%) | Can be influenced by the proximity and orientation of the interacting partners, and the reactivity of the C-H bonds. |
Mass Spectrometry Analysis
Mass spectrometry (MS) is a powerful tool for identifying the crosslinked proteins and mapping the interaction interface at the amino acid level.[10][11]
General Workflow:
-
Enzymatic Digestion: The crosslinked protein complex is excised from an SDS-PAGE gel and subjected to in-gel digestion with a protease (e.g., trypsin).
-
LC-MS/MS Analysis: The resulting peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Specialized software is used to identify the crosslinked peptides. The software searches for pairs of peptides whose combined mass corresponds to the mass of the two peptides plus the mass of the Bpa residue. The fragmentation spectra (MS/MS) are then used to confirm the sequences of the crosslinked peptides and pinpoint the site of crosslinking.
The use of ¹³C-labeled Bpa can aid in the unambiguous identification of crosslinked peptides, as it introduces a characteristic mass shift in the MS spectra.[10][12]
Caption: Workflow for the identification of crosslinked products by mass spectrometry.
Applications in Drug Discovery
Photoaffinity labeling with Bpa is a valuable tool in drug discovery for:
-
Target Identification: Identifying the cellular targets of a bioactive small molecule.[3][4]
-
Binding Site Mapping: Elucidating the binding site of a drug on its target protein.[3]
-
Validating Drug-Target Engagement: Confirming that a drug interacts with its intended target in a cellular context.
-
Studying Allosteric Interactions: Probing conformational changes in a target protein upon ligand binding.
Conclusion
Photoaffinity labeling using Benzoyl-L-phenylalanine offers a robust and versatile method for investigating molecular interactions. By following the detailed protocols outlined in this guide, researchers can effectively utilize this powerful technique to gain valuable insights into complex biological systems and accelerate the drug discovery process.
References
- 1. Design and synthesis of a clickable, photoreactive amino acid p -(4-(but-3-yn-1-yl)benzoyl)- l -phenylalanine for peptide photoaffinity labeling - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07248C [pubs.rsc.org]
- 2. Photolytic Labeling and Its Applications in Protein Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Photoaffinity labeling in target- and binding-site identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Photoaffinity labeling in target- and binding-site identification - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Protein-DNA photo-crosslinking with a genetically encoded benzophenone-containing amino acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Electron‐deficient p‐benzoyl‐l‐phenylalanine derivatives increase covalent chemical capture yields for protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. The beginning of a beautiful friendship: Cross-linking/mass spectrometry and modelling of proteins and multi-protein complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Reliable identification of cross-linked products in protein interaction studies by 13C-labeled p-benzoylphenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
Applications of Benzoyl-L-phenylalanine in Drug Discovery and Development: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Benzoyl-L-phenylalanine, particularly its para-substituted isomer (p-Benzoyl-L-phenylalanine or pBpa), has emerged as a powerful tool in drug discovery and development. This photoreactive, unnatural amino acid can be site-specifically incorporated into proteins, enabling photoaffinity labeling to capture and identify transient protein-protein and protein-nucleic acid interactions. This technology is instrumental in elucidating complex signaling pathways, identifying novel drug targets, and mapping ligand-binding sites. This document provides detailed application notes on the use of this compound, protocols for its incorporation and use in photo-crosslinking experiments, and an overview of its emerging therapeutic potential.
Introduction to this compound
This compound is a derivative of the natural amino acid L-phenylalanine. The benzoyl group, a robust photoreactive moiety, can be activated by UV light (typically 350-365 nm) to form a reactive triplet state. This excited state can then covalently crosslink with nearby molecules, effectively "capturing" interacting partners.[1][2] This unique property makes p-Benzoyl-L-phenylalanine (pBpa) an invaluable tool for photoaffinity labeling studies.
Beyond its primary use in mapping molecular interactions, derivatives of this compound have been investigated for their own therapeutic potential, including as enzyme inhibitors and potential modulators of nuclear receptors.
Key Applications in Drug Discovery
Mapping Protein-Protein Interactions (PPIs)
The study of PPIs is crucial for understanding cellular signaling and identifying therapeutic targets. pBpa allows for the in vivo and in vitro capture of these interactions, including those that are weak or transient. By genetically encoding pBpa at specific sites within a protein of interest, researchers can identify direct binding partners upon UV irradiation. This has been successfully applied to various areas, including the study of G-protein coupled receptor (GPCR) signaling.[3][4]
Identifying Drug Targets and Off-Targets
Photoaffinity labeling with pBpa can be used to identify the molecular targets of small molecule drugs. By derivatizing a drug with a pBpa-containing linker, researchers can covalently link the drug to its target protein(s) in a cellular context, facilitating their identification by mass spectrometry. This approach is also valuable for identifying off-target interactions, which is critical for understanding potential side effects and for drug repositioning.
Characterizing Ligand-Receptor Binding Sites
Incorporating pBpa into a receptor of interest allows for the precise mapping of ligand binding sites. Upon ligand binding and subsequent UV activation, pBpa will crosslink to the ligand, and analysis of the crosslinked product can reveal the specific amino acid residues involved in the interaction. This information is vital for structure-based drug design and optimization.
Investigating Protein-Nucleic Acid Interactions
Similar to its application in studying PPIs, pBpa can be incorporated into DNA or RNA binding proteins to identify the specific sites of interaction with nucleic acids.[5] This is critical for understanding gene regulation, DNA repair, and other fundamental cellular processes.
Direct Therapeutic Potential
While the primary application of this compound is as a research tool, some studies have explored its direct therapeutic potential.
-
Enzyme Inhibition: N-Benzoyl-L-phenylalanine has been identified as an inhibitor of chorismate mutase-prephenate dehydrogenase, an enzyme involved in the biosynthesis of aromatic amino acids in bacteria, fungi, and plants.[6][7] This pathway is absent in mammals, making it a potential target for antimicrobial agents.
-
Estrogen Receptor Modulation: Computational studies have suggested that p-Benzoyl-L-phenylalanine has a high binding affinity for the human estrogen receptor α (hERα), indicating its potential as a modulator for applications in breast cancer therapy.[8] However, experimental validation of its binding affinity and functional activity is still needed.
Quantitative Data
Currently, there is a lack of publicly available, structured quantitative data for the inhibitory and binding activities of this compound derivatives from experimental studies. The information available is largely qualitative or derived from computational models.
| Compound | Target | Activity Type | Value | Notes |
| N-Benzoyl-L-phenylalanine | Chorismate mutase-prephenate dehydrogenase | Inhibition | Data not available | Identified as an inhibitor, but specific IC50 or Ki values are not reported in the reviewed literature.[6][7] |
| p-Benzoyl-L-phenylalanine | Human Estrogen Receptor α (hERα) | Binding Affinity | High (computational) | Molecular docking studies suggest high binding affinity, but experimental Kd or Ki values are not available.[8] |
Experimental Protocols
Protocol for Site-Specific Incorporation of p-Benzoyl-L-phenylalanine into Proteins in Mammalian Cells
This protocol outlines the general steps for incorporating pBpa into a target protein in mammalian cells using an expanded genetic code system.[9][10]
Materials:
-
Mammalian expression vector for the protein of interest.
-
Plasmid encoding the engineered aminoacyl-tRNA synthetase for pBpa (pBpaRS).
-
Plasmid encoding the corresponding amber suppressor tRNA (tRNAPyl).
-
p-Benzoyl-L-phenylalanine (pBpa) powder.
-
Mammalian cell line (e.g., HEK293T).
-
Cell culture medium and supplements.
-
Transfection reagent.
-
Phosphate-buffered saline (PBS).
-
Lysis buffer.
-
Antibodies for Western blotting.
Procedure:
-
Site-Directed Mutagenesis: Introduce an amber stop codon (TAG) at the desired position for pBpa incorporation in the expression vector for your protein of interest.
-
Cell Culture and Transfection:
-
Seed mammalian cells in a culture plate.
-
Co-transfect the cells with the three plasmids: the mutant protein expression vector, the pBpaRS expression vector, and the tRNAPyl expression vector.
-
-
Supplementation with pBpa: After transfection, supplement the cell culture medium with pBpa (typically 0.5-1 mM).
-
Protein Expression: Incubate the cells for 24-48 hours to allow for the expression of the pBpa-containing protein.
-
Verification of Incorporation:
-
Harvest the cells and prepare a cell lysate.
-
Perform Western blotting to confirm the expression of the full-length, pBpa-containing protein. A control experiment without pBpa supplementation should show a truncated protein product.
-
Experimental Workflow for pBpa Incorporation
Caption: Workflow for incorporating pBpa into a target protein.
Protocol for In-Cell Photo-Crosslinking and Identification of Interacting Proteins by Mass Spectrometry
This protocol describes the steps to capture and identify protein-protein interactions using pBpa-incorporated proteins in living cells.[11]
Materials:
-
Cells expressing the pBpa-containing protein of interest.
-
UV lamp (365 nm).
-
Lysis buffer with protease inhibitors.
-
Affinity purification reagents (e.g., antibody-conjugated beads for immunoprecipitation).
-
SDS-PAGE reagents.
-
In-gel digestion reagents (e.g., trypsin).
-
Mass spectrometer.
Procedure:
-
Photo-Crosslinking:
-
Wash the cells expressing the pBpa-containing protein with PBS.
-
Irradiate the cells with UV light (365 nm) for a specified time (e.g., 15-60 minutes) on ice to induce crosslinking.
-
-
Cell Lysis and Protein Complex Purification:
-
Lyse the irradiated cells.
-
Purify the protein of interest and its crosslinked partners using an appropriate affinity purification method (e.g., immunoprecipitation).
-
-
SDS-PAGE and In-Gel Digestion:
-
Separate the purified protein complexes by SDS-PAGE.
-
Excise the protein bands corresponding to the crosslinked complexes.
-
Perform in-gel digestion of the proteins with a protease like trypsin.
-
-
Mass Spectrometry Analysis:
-
Analyze the digested peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Use specialized software to identify the crosslinked peptides and, consequently, the interacting proteins and the sites of interaction.
-
Workflow for Photo-Crosslinking and Mass Spectrometry
Caption: General workflow for identifying protein interactions.
Case Study: Elucidating the GPCR-Arrestin Signaling Interface
A significant application of pBpa has been in mapping the interaction between G-protein coupled receptors (GPCRs) and β-arrestins, which is a critical step in signal termination and initiation of G-protein-independent signaling.
By incorporating pBpa at various positions within β-arrestin, researchers have been able to "scan" the interface with different GPCRs.[3][4] Upon agonist stimulation and UV irradiation, specific crosslinks are formed, revealing the proximity of different regions of β-arrestin to the activated GPCR. This has provided valuable insights into the structural rearrangements that occur during signal transduction and has helped to define the "footprint" of the receptor on arrestin.
References
- 1. Protein photo-cross-linking in mammalian cells by site-specific incorporation of a photoreactive amino acid | Springer Nature Experiments [experiments.springernature.com]
- 2. researchgate.net [researchgate.net]
- 3. Exploring GPCR‐arrestin interfaces with genetically encoded crosslinkers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Protein-DNA photo-crosslinking with a genetically encoded benzophenone-containing amino acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Affinity chromatography and inhibition of chorismate mutase-prephenate dehydrogenase by derivatives of phenylalanine and tyrosine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Affinity chromatography and inhibition of chorismate mutase-prephenate dehydrogenase by derivatives of phenylalanine and tyrosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Site-specific incorporation of non-natural amino acids into proteins in mammalian cells with an expanded genetic code - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Protocol for establishing a protein interactome based on close physical proximity to a target protein within live budding yeast - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Benzoyl-L-phenylalanine as a Tool to Map Protein Interaction Surfaces
For Researchers, Scientists, and Drug Development Professionals
Introduction
Understanding the intricate network of protein-protein interactions (PPIs) is fundamental to elucidating cellular processes and is a cornerstone of modern drug discovery. Benzoyl-L-phenylalanine (Bpa), a photoreactive, non-canonical amino acid, has emerged as a powerful tool for mapping these interactions directly within a native cellular context.[1][2][3] Upon incorporation into a protein of interest, Bpa can be activated by UV light to form a covalent cross-link with interacting partners in close proximity, effectively "freezing" transient and stable interactions for subsequent identification and analysis.[4][5] This method provides high-resolution information about protein interaction surfaces, offering invaluable insights for structural biology and the design of targeted therapeutics.
These application notes provide a comprehensive overview and detailed protocols for utilizing Bpa to map protein interaction surfaces, from the genetic incorporation of Bpa into a target protein to the analysis of cross-linked products by mass spectrometry.
Principle of Bpa-Mediated Photo-Cross-linking
The utility of Bpa as a photo-cross-linker lies in its benzophenone side chain.[6] When exposed to UV light at approximately 365 nm, the benzophenone moiety undergoes a reversible n-π* transition to form a reactive triplet diradical.[7] This diradical can then abstract a hydrogen atom from a nearby C-H bond of an interacting protein, leading to the formation of a stable covalent C-C bond.[5] This process effectively captures the interacting protein partner. A key advantage of Bpa is its chemical stability in the absence of UV light and its relatively non-specific reactivity with C-H bonds, allowing for the capture of a broad range of interacting partners.[4] The short-range nature of the cross-linking reaction (approximately 3-6 Å) provides high-resolution mapping of the interaction interface.[3][5]
Key Applications
-
Mapping direct and transient protein-protein interactions: Bpa allows for the capture of fleeting interactions that are often missed by traditional methods like co-immunoprecipitation.[8]
-
Identifying binding partners in complex cellular environments: By incorporating Bpa into a protein of interest and performing in vivo cross-linking, researchers can identify its direct interactors within the cell.[1][3]
-
Defining protein interaction interfaces at amino acid resolution: Site-specific incorporation of Bpa allows for precise mapping of the residues involved in a protein-protein interaction.[2]
-
Studying the dynamics of protein complexes: Bpa can be used to probe conformational changes and the assembly/disassembly of protein complexes in response to stimuli.[7]
-
Validating drug targets and screening for small molecule inhibitors: By mapping the interaction surface of a disease-relevant PPI, Bpa can aid in the design of targeted therapeutics.
Experimental Workflow Overview
The general workflow for using Bpa to map protein interactions involves several key stages, each with critical considerations for success.
Caption: General experimental workflow for Bpa-mediated protein interaction mapping.
Quantitative Data Summary
The efficiency of Bpa cross-linking can vary depending on the specific proteins, the position of Bpa incorporation, and the experimental conditions. Below is a summary of reported cross-linking efficiencies and other quantitative data from various studies.
| Target Protein/System | Bpa Position | Interacting Partner | Cross-linking Efficiency | Analytical Method | Reference |
| Glutathione S-transferase (dimer) | Not specified | Self | >50% | SDS-PAGE | [2] in PNAS |
| Gal4 TAD | Various | Gal80 | Not specified (qualitative) | Western Blot | [8] |
| VP16 TAD | L444, F475 | Med15 | Not specified (qualitative) | Western Blot | [8] |
| Calmodulin-binding peptide | Trp substitute | Calmodulin | 70% derivatization | Not specified | [9] |
| MBP-Z | 24 | Affibody | <5% | Western Blot | [10] |
Note: Cross-linking efficiency is often reported qualitatively by the appearance of higher molecular weight bands on a gel. Quantitative data can be obtained through densitometry or more advanced mass spectrometry techniques.
Detailed Experimental Protocols
Protocol 1: Site-Specific Incorporation of Bpa into a Target Protein in Mammalian Cells
This protocol is adapted from established methods for incorporating non-canonical amino acids into proteins in mammalian cells.[11]
1. Materials:
-
Plasmid encoding the target protein of interest.
-
Plasmid encoding the orthogonal aminoacyl-tRNA synthetase (aaRS) and suppressor tRNA (tRNACUA) pair for Bpa.
-
Site-directed mutagenesis kit.
-
Mammalian cell line (e.g., HEK293T).
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.
-
p-Benzoyl-L-phenylalanine (Bpa) powder.
-
Transfection reagent (e.g., Lipofectamine).
2. Procedure:
-
Site-Directed Mutagenesis:
-
Identify the desired site for Bpa incorporation on the surface of your target protein.
-
Use a site-directed mutagenesis kit to introduce an amber stop codon (TAG) at the selected position in the gene encoding your target protein.
-
Verify the mutation by DNA sequencing.
-
-
Cell Culture and Transfection:
-
Culture the mammalian cells in standard growth medium.
-
Co-transfect the cells with the plasmid containing the TAG-mutated target gene and the plasmid encoding the Bpa-specific aaRS/tRNACUA pair.
-
-
Bpa Supplementation and Protein Expression:
Protocol 2: In Vivo Photo-Cross-linking in Yeast
This protocol is based on methods developed for studying protein interactions in living yeast cells.[1][3]
1. Materials:
-
Yeast strain expressing the Bpa-containing target protein.
-
Yeast growth medium (e.g., SD medium) supplemented with Bpa.
-
UV lamp (365 nm).
-
Cell lysis buffer.
2. Procedure:
-
Yeast Culture:
-
Inoculate a starter culture of the yeast strain in selective medium and grow overnight.
-
Dilute the overnight culture into fresh medium containing Bpa and grow to mid-log phase (OD600 ≈ 0.6-0.8).
-
-
UV Irradiation:
-
Harvest the yeast cells by centrifugation.
-
Resuspend the cell pellet in a suitable buffer (e.g., PBS).
-
Place the cell suspension in a petri dish or a multi-well plate on ice.
-
Irradiate the cells with a 365 nm UV lamp for 10-30 minutes.[10] The optimal irradiation time should be determined empirically.
-
-
Cell Lysis and Protein Extraction:
-
After irradiation, pellet the cells and lyse them using your preferred method (e.g., glass bead lysis).
-
Clarify the lysate by centrifugation to remove cell debris.
-
Protocol 3: Enrichment and Mass Spectrometry Analysis of Cross-linked Peptides
This protocol outlines the general steps for enriching and analyzing Bpa cross-linked products.
1. Materials:
-
Protein lysate containing cross-linked complexes.
-
Affinity purification reagents (if the target protein is tagged).
-
SDS-PAGE gels and buffers.
-
In-gel digestion kit (with Trypsin).
-
LC-MS/MS system.
-
Cross-linking analysis software (e.g., MeroX, xiSEARCH).[12][13]
2. Procedure:
-
Purification of Cross-linked Complexes:
-
If the target protein has an affinity tag (e.g., His-tag, FLAG-tag), perform affinity purification to enrich for the cross-linked complexes.
-
-
SDS-PAGE and In-gel Digestion:
-
Separate the purified proteins by SDS-PAGE.
-
Excise the gel band corresponding to the cross-linked complex.
-
Perform in-gel digestion of the proteins with trypsin.
-
-
LC-MS/MS Analysis:
-
Analyze the digested peptides by LC-MS/MS. A high-resolution mass spectrometer is recommended for accurate identification of cross-linked peptides.
-
-
Data Analysis:
-
Use specialized software to identify the cross-linked peptides from the MS/MS data. This will reveal the identity of the interacting protein and the site of cross-linking.
-
Signaling Pathway and Experimental Workflow Diagrams
GPCR-Arrestin Interaction Mapping
The interaction between G protein-coupled receptors (GPCRs) and β-arrestins is a critical step in signal termination and initiation of downstream signaling pathways. Bpa has been successfully used to map the interface of this interaction.[6]
Caption: GPCR-Arrestin signaling and Bpa-mediated interaction mapping.
Chromatin Remodeler Interaction with Nucleosome
Bpa has been instrumental in elucidating the dynamic interactions between chromatin remodeling complexes and nucleosomes, providing insights into gene regulation.[7]
Caption: Mapping chromatin remodeler-nucleosome interactions using Bpa.
Conclusion
This compound-mediated photo-cross-linking is a versatile and powerful technique for mapping protein interaction surfaces with high resolution. The ability to genetically encode Bpa at specific sites allows for precise investigation of PPIs in their native cellular environment. While the experimental workflow requires careful optimization, the detailed structural and functional insights gained are invaluable for basic research and drug development. The protocols and data presented here provide a solid foundation for researchers to apply this technology to their own systems of interest.
References
- 1. Analyses of Protein–Protein Interactions by In Vivo Photocrosslinking in Budding Yeast | Springer Nature Experiments [experiments.springernature.com]
- 2. Analysis of protein-protein interaction of the mitochondrial translocase at work by using technically effective BPA photo-crosslinking method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Probing Protein–Protein Interactions with Genetically Encoded Photoactivatable Cross-Linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protocol for establishing a protein interactome based on close physical proximity to a target protein within live budding yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Exploring GPCR‐arrestin interfaces with genetically encoded crosslinkers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Unnatural Amino Acid Crosslinking for Increased Spatiotemporal Resolution of Chromatin Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Caught in the act: covalent crosslinking captures activator-coactivator interactions in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Spontaneous and specific chemical cross-linking in live cells to capture and identify protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Site-specific incorporation of non-natural amino acids into proteins in mammalian cells with an expanded genetic code - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. embopress.org [embopress.org]
- 13. A cross-linking/mass spectrometry workflow based on MS-cleavable cross-linkers and the MeroX software for studying protein structures and protein–protein interactions | Springer Nature Experiments [experiments.springernature.com]
Genetic Encoding of p-Benzoyl-L-phenylalanine in E. coli: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The ability to incorporate non-canonical amino acids (ncAAs) into proteins at specific sites offers a powerful tool for biological research and drug development. This technology, known as genetic code expansion, allows for the introduction of novel chemical functionalities, such as photocrosslinkers, fluorescent probes, and post-translational modifications, into proteins expressed in living cells. One of the most widely used ncAAs is p-benzoyl-L-phenylalanine (pBpa), a photoreactive amino acid that enables the study of protein-protein interactions through UV-induced covalent crosslinking.[1][2][3] This document provides detailed application notes and experimental protocols for the genetic encoding of pBpa in Escherichia coli.
Background
The site-specific incorporation of pBpa into a target protein in E. coli is achieved through the use of an orthogonal aminoacyl-tRNA synthetase (aaRS)/tRNA pair.[1][2] This system functions independently of the host cell's endogenous translational machinery. The most commonly used system for pBpa incorporation relies on an evolved tyrosyl-tRNA synthetase from the archaeon Methanococcus jannaschii (MjTyrRS) and its corresponding orthogonal amber suppressor tRNA (tRNACUA).[1][4]
The process involves the following key components:
-
An evolved aminoacyl-tRNA synthetase (pBpaRS): This enzyme specifically recognizes and charges the orthogonal tRNA with pBpa. It has been engineered to not recognize any of the 20 canonical amino acids.[1]
-
An orthogonal tRNA: This tRNA is not recognized by any of the endogenous E. coli synthetases but is specifically acylated with pBpa by the pBpaRS. It possesses an anticodon (CUA) that recognizes the amber stop codon (UAG).[1][4]
-
A gene of interest with an amber (TAG) codon: The gene encoding the target protein is mutated at the desired incorporation site to introduce a TAG codon.
-
E. coli expression strain: A suitable E. coli strain, such as BL21(DE3) or DH10B, is used to host the plasmids and express the target protein.[5][6]
-
p-Benzoyl-L-phenylalanine (pBpa): This unnatural amino acid is supplied in the growth medium and is taken up by the E. coli cells.[6][7]
When all components are present, the pBpaRS charges the orthogonal tRNACUA with pBpa. During translation, when the ribosome encounters the amber codon in the mRNA of the target protein, the pBpa-charged tRNACUA binds to the A-site, leading to the incorporation of pBpa at that specific position.[1][2]
Applications
The incorporation of pBpa has numerous applications in research and drug development:
-
Mapping Protein-Protein Interactions: Upon exposure to UV light (~360 nm), the benzophenone side chain of pBpa is activated and can form a covalent crosslink with interacting proteins that are in close proximity.[1][3] This allows for the identification of direct binding partners and the mapping of interaction interfaces.[2][3]
-
Studying Protein-DNA/RNA Interactions: pBpa can be used to crosslink DNA- or RNA-binding proteins to their nucleic acid targets, providing insights into the specific sites of interaction.[2]
-
Investigating Protein Conformation and Dynamics: Site-specific crosslinking with pBpa can provide distance constraints that are useful for modeling protein structures and understanding conformational changes.
-
Drug Discovery: By identifying the binding partners of a therapeutic target, pBpa-mediated crosslinking can aid in the discovery of new drug targets and the development of novel therapeutics.
Key Experimental Data
The efficiency of pBpa incorporation and subsequent crosslinking can vary depending on the specific protein, the site of incorporation, and the experimental conditions. The following tables summarize typical quantitative data reported in the literature.
| Parameter | Typical Value | Reference |
| pBpa Incorporation Efficiency | ||
| Yield of pBpa-containing protein | 0.1 - 1 mg/liter of culture | [1] |
| Relative yield compared to wild-type | ~25% of wild-type expression | [1] |
| Photocrosslinking Efficiency | ||
| Dimer formation (GST) | >50% | [1] |
| Peptide-receptor crosslinking | 50% - 100% | [1] |
| Fidelity of Incorporation | ||
| Mass Spectrometry Verification | Observed mass matches calculated mass | [1] |
Table 1: Quantitative Data for pBpa Incorporation and Crosslinking.
| Plasmid System | Key Features | Reference |
| pEVOL-pBpF | Encodes the evolved MjTyrRS for pBpa and a copy of the tRNACUA. Often used for efficient incorporation. | [6][7] |
| pSup-BpaRS-6TRN | May offer higher amber suppression efficiency but can lead to slower cell growth. | [6] |
| pBK plasmids | Used in the initial development and selection of the orthogonal synthetase. | [1] |
Table 2: Common Plasmids for pBpa Incorporation in E. coli.
Experimental Protocols
The following are detailed protocols for the key experiments involved in the genetic encoding of pBpa in E. coli.
Protocol 1: Preparation of Plasmids
-
Gene of Interest Plasmid:
-
Subclone the gene of interest into a suitable E. coli expression vector (e.g., pET series, pBAD). The vector should contain a selectable marker (e.g., ampicillin resistance).
-
Introduce an in-frame amber stop codon (TAG) at the desired site for pBpa incorporation using site-directed mutagenesis.
-
Verify the mutation by DNA sequencing.
-
-
pBpa Incorporation Plasmid:
-
Obtain a plasmid encoding the pBpa-specific aminoacyl-tRNA synthetase and the corresponding suppressor tRNA (e.g., pEVOL-pBpF). This plasmid will have a different selectable marker (e.g., chloramphenicol resistance).
-
Protocol 2: Transformation of E. coli
-
Prepare electrocompetent or chemically competent E. coli cells of a suitable expression strain (e.g., BL21(DE3) or DH10B).[5]
-
Co-transform the competent cells with the plasmid containing the gene of interest (with the TAG codon) and the pBpa incorporation plasmid (e.g., pEVOL-pBpF).[8]
-
Plate the transformed cells on LB agar plates containing the appropriate antibiotics for both plasmids (e.g., ampicillin and chloramphenicol).
-
Incubate the plates overnight at 37°C.
Protocol 3: Protein Expression and pBpa Incorporation
-
Inoculate a single colony from the transformation plate into 5 mL of LB medium containing both antibiotics and grow overnight at 37°C with shaking.
-
The next day, inoculate a larger volume of LB medium (e.g., 1 L) containing both antibiotics with the overnight culture (e.g., 1:100 dilution).
-
Add p-benzoyl-L-phenylalanine to a final concentration of 0.5-1 mM.[6][7] pBpa can be dissolved in 1 M NaOH before adding to the medium.[7]
-
Grow the culture at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
Induce protein expression with the appropriate inducer (e.g., 1 mM IPTG for pET vectors).
-
Continue to grow the culture at a lower temperature (e.g., 18-20°C) overnight to enhance protein folding and solubility.[8]
-
As a negative control, set up an identical culture without the addition of pBpa. In the absence of pBpa, translation should terminate at the amber codon, resulting in a truncated protein or no full-length protein expression.
Protocol 4: Protein Purification and Verification
-
Harvest the cells by centrifugation.
-
Lyse the cells using sonication or a French press in an appropriate lysis buffer.
-
Purify the pBpa-containing protein using standard chromatography techniques (e.g., Ni-NTA affinity chromatography for His-tagged proteins).
-
Verify the incorporation of pBpa by electrospray ionization mass spectrometry (ESI-MS). The observed molecular weight should match the calculated molecular weight of the protein with pBpa incorporated.[1]
Protocol 5: In Vivo Photocrosslinking
-
Resuspend the cells expressing the pBpa-containing protein in a suitable buffer (e.g., PBS).
-
Irradiate the cell suspension with a UV lamp at 360-365 nm for a specified period (e.g., 5-30 minutes) on ice.[1][3] The optimal irradiation time should be determined empirically.
-
Analyze the crosslinked products by SDS-PAGE and Western blotting. A higher molecular weight band corresponding to the crosslinked complex should be observed in the UV-irradiated sample containing pBpa.
-
The crosslinked protein complex can be excised from the gel and identified by mass spectrometry.
Visualizations
Caption: Genetic machinery for pBpa incorporation in E. coli.
Caption: Experimental workflow for pBpa incorporation and photocrosslinking.
Caption: Logical relationship of components for pBpa incorporation.
References
- 1. pnas.org [pnas.org]
- 2. Protein-DNA photo-crosslinking with a genetically encoded benzophenone-containing amino acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Unnatural Amino Acid Crosslinking for Increased Spatiotemporal Resolution of Chromatin Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evolution of Amber Suppressor tRNAs for Efficient Bacterial Production of Unnatural Amino Acid-Containing Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Probing Protein–Protein Interactions with Genetically Encoded Photoactivatable Cross-Linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Analyzing protein intermediate interactions in living E. coli cells using site-specific photo-crosslinking combined with chemical crosslinking - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Use of an unnatural amino acid to map helicase/DNA interfaces via photoactivated crosslinking - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for UV Activation of Benzoyl-L-phenylalanine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the experimental setup and protocols for the ultraviolet (UV) activation of the photo-crosslinking amino acid, Benzoyl-L-phenylalanine (BPA). This powerful tool is instrumental in elucidating protein-protein and protein-nucleic acid interactions, offering valuable insights for drug development and fundamental research.
Introduction to this compound Photo-Crosslinking
p-Benzoyl-L-phenylalanine (BPA) is an unnatural amino acid that can be genetically encoded into proteins of interest.[1] Upon exposure to UV light, typically in the range of 350-365 nm, the benzophenone side chain of BPA is excited to a triplet diradical state.[2][3] This highly reactive species can then abstract a hydrogen atom from a nearby C-H bond within a proximity of approximately 10 Å, resulting in the formation of a stable covalent crosslink between the BPA-containing protein and its interacting partner.[2] This "zero-distance" crosslinking capability makes BPA an invaluable tool for capturing transient and weak interactions in their native cellular context.[4]
The key advantages of using BPA include its chemical stability, the relatively mild UV activation which minimizes cellular damage, and its ability to be reactivated if a suitable reaction partner is not immediately available.[5] However, the efficiency of crosslinking can be influenced by factors such as the specific location of BPA incorporation and the accessibility of interacting partners.[4] To address potential low crosslinking yields, halogenated BPA analogs have been developed which can demonstrate significantly increased crosslinking efficiency.[3][6]
Experimental Parameters for UV Activation
The success of a BPA photo-crosslinking experiment is critically dependent on the optimization of several key parameters. The following table summarizes typical experimental conditions collated from various studies.
| Parameter | Typical Range/Value | Notes | Reference(s) |
| UV Wavelength | 350 - 365 nm | This range is optimal for activating the benzophenone moiety of BPA while minimizing damage to biological macromolecules. | [2][3] |
| UV Irradiation Time | 5 minutes - 1 hour | The optimal time can vary significantly depending on the specific protein interaction, sample complexity, and UV lamp intensity. Longer exposure does not always lead to increased efficiency. | [7][8] |
| UV Lamp Power/Intensity | 8 W handheld lamp (for in-cell crosslinking) | The intensity of the UV source will influence the required irradiation time. It is crucial to maintain a consistent distance between the lamp and the sample. | [6] |
| Temperature | 4°C to Room Temperature | Lower temperatures (4°C) are often used to minimize protein degradation and non-specific interactions, especially during in vitro experiments. | [8] |
| BPA Concentration (for in vivo incorporation) | 1 mM | This concentration is commonly used for the incorporation of BPA into proteins in bacterial and yeast expression systems. | [2] |
Experimental Protocols
Protocol for In Vitro Photo-Crosslinking of a Protein-Protein Interaction
This protocol outlines a general procedure for the UV-induced crosslinking of a purified BPA-containing protein with its interaction partner.
Materials:
-
Purified protein with site-specifically incorporated BPA
-
Purified interacting partner protein
-
Reaction buffer (e.g., PBS, HEPES-based buffers)
-
UV lamp (365 nm)
-
Ice
-
SDS-PAGE analysis reagents
-
Western blot analysis reagents
Procedure:
-
Reaction Setup: In a microcentrifuge tube on ice, prepare the reaction mixture containing the BPA-incorporated protein and its interacting partner at desired concentrations in the reaction buffer. Include appropriate negative controls (e.g., reaction mixture without UV exposure, reaction with wild-type protein lacking BPA).
-
Incubation: Incubate the reaction mixture on ice or at room temperature for a predetermined time to allow for complex formation.
-
UV Irradiation: Place the open tubes on ice directly under a 365 nm UV lamp. Irradiate for a specified time (e.g., 10-30 minutes). The optimal time should be determined empirically.
-
Quenching (Optional): The reaction can be quenched by adding a reducing agent like DTT to the sample buffer.
-
Analysis: Analyze the crosslinking products by SDS-PAGE followed by Coomassie staining or Western blotting using antibodies specific to the proteins of interest. A successful crosslinking event will result in a new band corresponding to the molecular weight of the crosslinked complex.
Protocol for In Vivo Photo-Crosslinking in Mammalian Cells
This protocol describes the general steps for capturing protein interactions within a cellular environment.
Materials:
-
Mammalian cells expressing the BPA-containing protein of interest
-
Cell culture medium supplemented with 1 mM BPA
-
Phosphate-buffered saline (PBS)
-
UV lamp (365 nm)
-
Cell lysis buffer
-
Affinity purification reagents (e.g., antibody-conjugated beads)
-
Mass spectrometry reagents
Procedure:
-
Cell Culture and BPA Incorporation: Culture the mammalian cells expressing the target protein with a TAG amber stop codon at the desired position in a medium supplemented with 1 mM BPA for 24-48 hours to allow for incorporation of the unnatural amino acid.
-
UV Irradiation: Wash the cells with PBS and then expose them to 365 nm UV light for an optimized duration (e.g., 15-45 minutes) at 4°C or on ice.[8]
-
Cell Lysis: After irradiation, lyse the cells using a suitable lysis buffer containing protease inhibitors.
-
Affinity Purification: Purify the BPA-containing protein and its crosslinked partners using affinity purification methods (e.g., immunoprecipitation).
-
Analysis: The purified protein complexes can be analyzed by Western blotting to confirm the crosslinking. For identification of unknown interaction partners, the purified complexes can be subjected to mass spectrometry analysis.[9]
Visualizing Experimental Workflows and Signaling Pathways
Diagrams created using the DOT language provide a clear visual representation of the experimental processes and the biological pathways being investigated.
Caption: General workflows for in vivo and in vitro BPA photo-crosslinking experiments.
Caption: BPA-mediated crosslinking to study GPCR-G-protein interactions in a signaling pathway.
Applications in Drug Discovery
The ability to map direct binding interfaces and capture interaction partners in a cellular context makes BPA photo-crosslinking a valuable technique in drug discovery. Key applications include:
-
Target Identification and Validation: Identifying the direct cellular targets of small molecule drugs or bioactive compounds.
-
Elucidating Drug Mechanism of Action: Mapping the binding site of a drug on its target protein and identifying off-target interactions.
-
Mapping Protein-Protein Interaction Interfaces: Providing structural information for the rational design of molecules that can modulate these interactions.[10][11]
-
Studying GPCR Signaling: Characterizing the interactions between G-protein-coupled receptors (GPCRs) and their ligands, G-proteins, and arrestins.[7][10]
By providing a robust method for identifying and characterizing molecular interactions, the UV activation of this compound serves as a cornerstone technique for advancing our understanding of complex biological systems and accelerating the development of novel therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Electron‐deficient p‐benzoyl‐l‐phenylalanine derivatives increase covalent chemical capture yields for protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Photo-Fenton-like treatment of BPA: effect of UV light source and water matrix on toxicity and transformation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Cell-Free Expression and Photo-Crosslinking of the Human Neuropeptide Y2 Receptor [frontiersin.org]
- 6. Spontaneous and specific chemical cross-linking in live cells to capture and identify protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Design and synthesis of a clickable, photoreactive amino acid p -(4-(but-3-yn-1-yl)benzoyl)- l -phenylalanine for peptide photoaffinity labeling - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07248C [pubs.rsc.org]
- 9. Protocol for Site-Specific Photo-Crosslinking Proteomics to Identify Protein-Protein Interactions in Mammalian Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cross-linking strategies to study peptide ligand-receptor interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A photo-cross-linking strategy to map sites of protein-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Identifying Ligand Binding Sites Using Benzoyl-L-phenylalanine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzoyl-L-phenylalanine (Bpa) is a photoreactive, unnatural amino acid that has become an invaluable tool in chemical biology and drug discovery for identifying and characterizing ligand binding sites and protein-protein interactions.[1][2] Its utility stems from the benzophenone moiety, which, upon exposure to ultraviolet (UV) light, forms a reactive triplet diradical. This species can then covalently cross-link with nearby molecules, effectively "capturing" transient and stable interactions.[3][4] This technique, known as photoaffinity labeling, allows for the precise identification of binding partners and the mapping of interaction interfaces at the amino acid level.
This document provides detailed application notes and experimental protocols for the use of this compound in identifying ligand binding sites, aimed at researchers, scientists, and drug development professionals.
Principle of Photoaffinity Labeling with this compound
The core principle of using Bpa for binding site identification lies in its ability to be incorporated into a protein or a ligand of interest and, upon photoactivation, form a covalent bond with its interacting partner. The benzophenone group is chemically stable under ambient light but becomes highly reactive when irradiated with UV light, typically at a wavelength of 350-365 nm.[3][4] The photo-excited benzophenone can abstract a hydrogen atom from a nearby C-H bond, leading to the formation of a covalent carbon-carbon bond. This irreversible cross-linking event permanently captures the interaction, which can then be analyzed using various biochemical and analytical techniques, most notably mass spectrometry.
A significant advantage of Bpa is its relatively non-specific insertion into C-H bonds, allowing for the capture of a wide range of amino acid residues at the binding interface.[5] Furthermore, in the absence of a suitable binding partner, the excited benzophenone can return to its ground state, minimizing non-specific labeling.[5]
Experimental Workflow Overview
The general workflow for identifying ligand binding sites using this compound involves several key stages:
-
Probe Design and Synthesis: Bpa is incorporated into the "bait" molecule, which can be a peptide, a small molecule ligand, or a protein. This can be achieved through solid-phase peptide synthesis for peptides or by using genetic code expansion techniques for proteins.[1]
-
Binding and Photo-cross-linking: The Bpa-containing probe is incubated with the target protein or cell lysate to allow for binding. The mixture is then irradiated with UV light to induce covalent cross-linking.
-
Enrichment and Purification: The cross-linked complex is often enriched and purified from the reaction mixture to reduce complexity for subsequent analysis. This can be facilitated by incorporating an affinity tag (e.g., biotin) into the probe.
-
Proteolytic Digestion: The purified cross-linked complex is digested with a protease (e.g., trypsin) to generate smaller peptides.
-
Mass Spectrometry Analysis: The resulting peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the cross-linked peptides.
-
Data Analysis: Specialized software is used to identify the cross-linked peptide pairs, revealing the specific amino acid residues at the binding interface.
Detailed Experimental Protocols
Protocol 1: In Vitro Photo-cross-linking of a Bpa-containing Peptide to a Purified Protein
This protocol describes the steps for cross-linking a synthetically generated peptide containing Bpa to a purified target protein.
Materials:
-
Bpa-containing peptide (synthesized by solid-phase peptide synthesis)
-
Purified target protein
-
Cross-linking buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl)
-
UV lamp with 365 nm emission
-
SDS-PAGE materials
-
Coomassie stain or Western blot reagents
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, prepare a reaction mixture containing the purified target protein and the Bpa-containing peptide in the cross-linking buffer. The final concentrations should be optimized based on the binding affinity (Kd) of the interaction. A typical starting point is to use the protein at 1-5 µM and the peptide at a 5-10 fold molar excess.
-
Prepare a control reaction without the Bpa-containing peptide and another control that will not be exposed to UV light.
-
-
Incubation:
-
Incubate the reaction mixtures at room temperature for 30-60 minutes to allow for the binding equilibrium to be reached.
-
-
Photo-cross-linking:
-
Place the tubes on ice and expose them to a 365 nm UV lamp. The distance from the lamp and the irradiation time will need to be optimized. A typical starting point is a 15-30 minute irradiation at a distance of 5-10 cm.[6]
-
-
Analysis:
-
After irradiation, add SDS-PAGE loading buffer to the samples and boil for 5 minutes.
-
Resolve the proteins by SDS-PAGE.
-
Visualize the cross-linked product by Coomassie staining or Western blotting (if an antibody against the target protein or a tag on the peptide is available). A new band corresponding to the molecular weight of the protein-peptide complex should be visible in the UV-treated sample containing the Bpa-peptide.
-
Protocol 2: Sample Preparation for Mass Spectrometry Analysis of Cross-linked Products
This protocol outlines the steps for preparing the cross-linked protein-peptide complex for identification of the binding site by mass spectrometry.
Materials:
-
Cross-linked protein-peptide sample (from Protocol 1)
-
Urea
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Ammonium bicarbonate
-
Trifluoroacetic acid (TFA)
-
C18 desalting spin columns
-
LC-MS/MS system
Procedure:
-
Excision of the Cross-linked Band:
-
After SDS-PAGE and Coomassie staining, excise the band corresponding to the cross-linked complex.
-
Destain the gel piece with a solution of 50% acetonitrile and 50 mM ammonium bicarbonate.
-
-
Reduction and Alkylation:
-
Reduce the disulfide bonds by incubating the gel piece in 10 mM DTT in 100 mM ammonium bicarbonate at 56°C for 1 hour.
-
Alkylate the free cysteines by incubating in 55 mM IAA in 100 mM ammonium bicarbonate in the dark at room temperature for 45 minutes.
-
-
In-gel Digestion:
-
Wash the gel piece with 100 mM ammonium bicarbonate and then dehydrate with acetonitrile.
-
Rehydrate the gel piece with a solution containing trypsin (e.g., 10-20 ng/µL in 50 mM ammonium bicarbonate) and incubate at 37°C overnight.
-
-
Peptide Extraction:
-
Extract the peptides from the gel piece by sequential incubations with solutions of increasing acetonitrile concentration (e.g., 50% acetonitrile/5% formic acid).
-
Pool the extracts and dry them in a vacuum centrifuge.
-
-
Desalting:
-
Resuspend the dried peptides in 0.1% TFA and desalt using a C18 spin column according to the manufacturer's instructions.
-
Elute the peptides and dry them again.
-
-
LC-MS/MS Analysis:
-
Resuspend the desalted peptides in a suitable buffer for LC-MS/MS analysis (e.g., 0.1% formic acid).
-
Analyze the peptide mixture using a high-resolution mass spectrometer.
-
Data Presentation
Quantitative data from photoaffinity labeling experiments can provide valuable insights into the efficiency and specificity of the cross-linking.
| Parameter | Description | Typical Values/Observations |
| Cross-linking Efficiency | The percentage of the target protein that is covalently cross-linked to the Bpa-containing probe. | Can range from a few percent to over 70%, depending on the binding affinity, the proximity of Bpa to the binding site, and the UV irradiation conditions.[6] |
| Binding Affinity (Kd) | The dissociation constant of the Bpa-containing probe to its target. | Should be comparable to the unmodified ligand to ensure that the Bpa modification does not significantly perturb binding. |
| Mass Shift (Da) | The mass difference between the unmodified peptide and the cross-linked peptide observed in the mass spectrum. | This corresponds to the mass of the cross-linking partner and is used to identify the cross-linked species. |
Table 1: Example of Identified Cross-linked Peptides from a Bpa Photoaffinity Labeling Experiment
| Bait Peptide (with Bpa) | Target Protein | Identified Cross-linked Peptide from Target | Mass Shift (Observed) |
| Peptide A-Bpa | Protein X | 123GVINEYR129 | +181.08 Da |
| Peptide A-Bpa | Protein X | 254LKTISDP260 | +181.08 Da |
| Peptide B-Bpa | Protein Y | 56FFWQNPA62 | +197.08 Da |
Visualization of the Logical Workflow
The process of identifying a ligand binding site using Bpa can be visualized as a logical flow from the initial hypothesis to the final data interpretation.
Advanced Applications and Considerations
Halogenated Bpa Analogs: To improve cross-linking efficiency, which can sometimes be low, halogenated derivatives of Bpa have been developed. These analogs, with electron-withdrawing groups, can exhibit increased cross-linking yields.[3]
Clickable Bpa Analogs: A recent advancement is the development of "clickable" Bpa analogs. These molecules contain an additional bioorthogonal handle, such as an alkyne or azide, which allows for the easy attachment of reporter tags (e.g., biotin, fluorophores) via click chemistry.[6][7] This greatly facilitates the enrichment and detection of cross-linked products.
In Vivo Cross-linking: Bpa can be genetically encoded into proteins in living cells using an orthogonal tRNA/aminoacyl-tRNA synthetase pair.[5] This powerful technique allows for the study of protein interactions in their native cellular context.
Data Analysis Software: The analysis of mass spectrometry data from cross-linking experiments can be complex. Specialized software, such as pLink, StavroX, or xiSEARCH, is essential for the reliable identification of cross-linked peptides from the complex spectra.[8] The use of isotopically labeled Bpa (e.g., 13C-labeled) can also aid in the confident identification of cross-linked products.[9][10]
Conclusion
This compound is a versatile and powerful tool for the identification and characterization of ligand binding sites and protein-protein interactions. The photoaffinity labeling approach provides a means to covalently capture these interactions, enabling their detailed analysis by mass spectrometry. With ongoing developments in Bpa analogs and data analysis software, the utility of this technique in drug discovery and chemical biology continues to expand. The protocols and notes provided here offer a comprehensive guide for researchers looking to apply this valuable methodology in their own work.
References
- 1. pnas.org [pnas.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Electron‐deficient p‐benzoyl‐l‐phenylalanine derivatives increase covalent chemical capture yields for protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protein-DNA photo-crosslinking with a genetically encoded benzophenone-containing amino acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design and synthesis of a clickable, photoreactive amino acid p -(4-(but-3-yn-1-yl)benzoyl)- l -phenylalanine for peptide photoaffinity labeling - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07248C [pubs.rsc.org]
- 7. Design and synthesis of a clickable, photoreactive amino acid p-(4-(but-3-yn-1-yl)benzoyl)-l-phenylalanine for peptide photoaffinity labeling - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Reliable identification of cross-linked products in protein interaction studies by 13C-labeled p-benzoylphenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Benzoyl-L-phenylalanine (BPA) Crosslinking
Welcome to the technical support center for Benzoyl-L-phenylalanine (BPA) mediated photo-crosslinking. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for your experiments. Here you will find troubleshooting guides and frequently asked questions to help you overcome common challenges and optimize your results.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your photo-crosslinking experiments with this compound.
Question: I am observing high levels of non-specific crosslinking in my negative controls (e.g., no UV irradiation or wild-type protein without BPA). What can I do to reduce this?
Answer: High background in negative controls is a common issue that can obscure your results. Here are several strategies to minimize non-specific crosslinking:
-
Optimize UV Exposure Time: Excessive UV irradiation can lead to non-specific crosslinking. It is crucial to empirically determine the optimal exposure time for your specific protein interaction.[1]
-
Recommendation: Perform a time-course experiment, exposing your samples to UV light for varying durations (e.g., 0, 1, 5, 10, 20 minutes) to identify the shortest time required for specific crosslinking of your target protein.[1]
-
-
Reduce Protein Concentrations: High concentrations of your bait and prey proteins can increase the likelihood of random collisions and non-specific crosslinking.
-
Recommendation: Titrate down the concentrations of your interacting proteins to the lowest level that still allows for detection of the specific interaction.
-
-
Incorporate Quenchers: After UV irradiation, reactive species may persist that can contribute to non-specific crosslinking. Adding a quenching agent can help mitigate this.
-
Recommendation: Introduce a quenching agent, such as a buffer containing primary amines like Tris, immediately after the UV exposure step to inactivate any remaining reactive benzophenone groups.
-
-
Optimize Buffer Conditions: The composition of your reaction buffer can influence non-specific binding.
-
Recommendation: Avoid buffers containing components that can interfere with the reaction.[2] Ensure the buffer conditions (pH, salt concentration) are optimized for the specific protein-protein interaction you are studying.
-
-
Pre-clearing Lysates: If you are working with cell lysates, pre-clearing the lysate with control beads can reduce non-specific binding to your affinity resin.[2]
Question: My crosslinking efficiency is very low, and I am not seeing a significant amount of the crosslinked product. How can I improve the yield?
Answer: Low crosslinking efficiency is a frequent challenge, often due to the low reactivity of the active species.[3] Here are some approaches to enhance your crosslinking yield:
-
Increase UV Light Intensity: The intensity of the UV source is a critical factor. Lower intensity lamps may require longer exposure times or a closer distance to the sample.
-
Use Halogenated BPA Analogs: Electron-withdrawing groups on the benzophenone ring can increase the reactivity of the crosslinker.
-
Optimize Protein Folding and Integrity: Proper folding of the BPA-containing protein is essential for the specific interaction to occur.
-
Recommendation: After purification, perform functional assays to confirm that the incorporation of BPA has not disrupted the protein's structure or binding affinity.[7]
-
-
Ensure Efficient BPA Incorporation: Inefficient incorporation of BPA into your protein will naturally lead to low crosslinking yields.
-
Recommendation: Verify the incorporation of BPA by mass spectrometry. Optimize the concentration of BPA in the growth media (typically around 1 mM) and the induction conditions for protein expression.[7]
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of this compound (BPA) photo-crosslinking?
A1: BPA is a photo-activatable amino acid that can be incorporated into proteins.[8][9] Upon exposure to UV light at a wavelength of approximately 365 nm, the benzophenone side chain of BPA forms a diradical.[3][9] This highly reactive species can then abstract a hydrogen atom from a nearby C-H bond, leading to the formation of a stable covalent bond between the BPA-containing protein and its interacting partner.[3] This process is particularly useful for capturing transient or weak protein-protein interactions in their native environment.[3]
Q2: What are the essential negative controls for a BPA crosslinking experiment?
A2: To ensure the specificity of your crosslinking results, it is critical to include the following negative controls:
-
No UV Irradiation: A sample containing both the BPA-incorporated protein and its binding partner that is not exposed to UV light. This control helps to identify any non-covalent interactions or aggregation that might be mistaken for crosslinking.[10]
-
Wild-Type Protein Control: A sample containing the wild-type protein (without BPA) and its binding partner, exposed to the same UV irradiation conditions. This control demonstrates that the crosslinking is dependent on the presence of the photo-activatable amino acid.[8]
-
No Binding Partner Control: A sample containing the BPA-incorporated protein but lacking the interacting partner, exposed to UV light. This helps to identify any intramolecular crosslinking or non-specific interactions with other components in the reaction.
Q3: What is the optimal wavelength and duration of UV irradiation for BPA crosslinking?
A3: The optimal UV wavelength for activating BPA is in the range of 350-365 nm.[3] The duration of UV exposure is a critical parameter that needs to be optimized for each specific experimental system.[1] Insufficient exposure will result in low crosslinking efficiency, while excessive exposure can lead to sample damage and increased non-specific crosslinking.[4] It is highly recommended to perform a time-course experiment to determine the ideal irradiation time.[1]
Quantitative Data Summary
The efficiency of photo-crosslinking can be significantly influenced by the specific photo-activatable amino acid used. The following table summarizes the relative fold change in crosslinking yields for various halogenated BPA analogs compared to the standard p-benzoyl-L-phenylalanine (pBpa).
| UAA Analog | Relative Fold Change in Crosslinking Yield (vs. pBpa) |
| 3-CF3 Bpa | 49-fold increase |
| 3-Cl Bpa | 30-fold increase |
| 4-CF3 Bpa | 23-fold increase |
Data adapted from Joiner et al., Protein Science, 2019.[3][5] This data highlights the potential for significantly improving crosslinking efficiency by selecting an appropriate BPA analog.
Experimental Protocols
General Protocol for In Vivo BPA Crosslinking in E. coli
This protocol provides a general framework for incorporating BPA into a target protein in E. coli and performing photo-crosslinking.
-
Transformation:
-
Co-transform E. coli cells (e.g., BL21) with two plasmids:
-
An expression vector for your target protein containing an amber stop codon (TAG) at the desired incorporation site.
-
A plasmid encoding the orthogonal aminoacyl-tRNA synthetase/tRNA pair for BPA (e.g., pEVOL-pBpF).[7]
-
-
-
Protein Expression and BPA Incorporation:
-
Grow the transformed cells in a suitable medium (e.g., LB broth) with appropriate antibiotics at 37°C to an OD600 of ~0.6.[7]
-
Add 1 mM BPA to the culture medium.[7]
-
Induce protein expression according to your vector's requirements (e.g., with IPTG and arabinose).[7]
-
Incubate the cultures overnight at a lower temperature (e.g., 18°C) to improve protein folding.[7]
-
-
Cell Lysis and Protein Purification:
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in a suitable lysis buffer containing protease inhibitors.
-
Lyse the cells using sonication or a French press.
-
Clarify the lysate by centrifugation.
-
Purify the BPA-containing protein using an appropriate affinity chromatography method (e.g., Ni-NTA for His-tagged proteins).
-
-
Photo-Crosslinking Reaction:
-
Prepare the reaction mixture containing the purified BPA-incorporated protein and its interacting partner in a suitable reaction buffer.
-
As a negative control, prepare an identical sample that will not be exposed to UV light.
-
Expose the sample to UV light at 365 nm for the optimized duration.[1] Perform this step on ice to minimize protein degradation.
-
-
Analysis of Crosslinking:
-
Add SDS-PAGE loading buffer to the samples. Do not boil the samples if you wish to preserve the fluorescence of tagged proteins like GFP.[11]
-
Analyze the crosslinking products by SDS-PAGE and Western blotting to detect the higher molecular weight crosslinked species.
-
Visualizations
Caption: General experimental workflow for BPA-mediated photo-crosslinking.
Caption: Troubleshooting decision tree for high non-specific crosslinking.
Caption: Simplified ubiquitin-proteasome signaling pathway.
References
- 1. Protocol for establishing a protein interactome based on close physical proximity to a target protein within live budding yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 3. Electron‐deficient p‐benzoyl‐l‐phenylalanine derivatives increase covalent chemical capture yields for protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. UV Crosslinking Protocol and Tips - OkaSciences [okasciences.com]
- 5. researchgate.net [researchgate.net]
- 6. Electron-deficient p-benzoyl-l-phenylalanine derivatives increase covalent chemical capture yields for protein-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Use of an unnatural amino acid to map helicase/DNA interfaces via photoactivated crosslinking - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. Unnatural Amino Acid Crosslinking for Increased Spatiotemporal Resolution of Chromatin Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protein-DNA photo-crosslinking with a genetically encoded benzophenone-containing amino acid - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Probing Protein–Protein Interactions with Genetically Encoded Photoactivatable Cross-Linkers - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing UV Irradiation for Benzoyl-L-phenylalanine (Bpa) Activation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing UV irradiation time for the activation of Benzoyl-L-phenylalanine (Bpa), a photo-activatable amino acid used for covalent crosslinking of interacting biomolecules.
Frequently Asked Questions (FAQs)
Q1: What is the optimal UV wavelength for activating this compound (Bpa)?
A1: The optimal UV wavelength for activating the benzophenone moiety in Bpa is in the UVA range, specifically between 350-365 nm.[1][2] This wavelength excites the benzophenone to its reactive triplet state, enabling it to form a covalent bond with a nearby carbon-hydrogen bond.[1][2] While activation at shorter wavelengths (~250 nm) is possible, it is generally not recommended as it can cause damage to proteins and other biomolecules.[3]
Q2: How does the UV activation of Bpa lead to crosslinking?
A2: Upon irradiation with UV light (350-365 nm), the benzophenone group of Bpa undergoes a photochemical reaction. It is excited to a diradical triplet state.[1][4] This highly reactive species can then abstract a hydrogen atom from a nearby C-H bond on an interacting molecule.[1] This process results in the formation of a stable, covalent carbon-carbon bond, effectively "trapping" the interaction.[1]
Q3: What are the primary applications of Bpa photo-crosslinking in research and drug development?
A3: Bpa-mediated photo-crosslinking is a powerful tool for:
-
Mapping protein-protein interactions: Identifying direct binding partners and mapping interaction interfaces.
-
Investigating protein-DNA and protein-RNA interactions: Capturing transient interactions between proteins and nucleic acids.[5]
-
Drug discovery: Identifying the cellular targets of small molecules and validating drug-target engagement.
-
Structural biology: Providing distance constraints for modeling protein complexes.
Troubleshooting Guide
Issue 1: Low or No Crosslinking Yield
| Possible Cause | Troubleshooting Step |
| Suboptimal UV Irradiation Time | The optimal irradiation time is a critical parameter that requires empirical determination for each experimental system. Start with a time course experiment (e.g., 1, 5, 10, 20, 30 minutes) to identify the optimal duration. One study found that the best crosslinking efficiency was achieved after 5 minutes of UV irradiation, with longer exposure times not leading to an increase in efficiency.[5] |
| Inadequate UV Light Source Intensity | Ensure your UV lamp provides sufficient intensity at 365 nm. The intensity of the UV light and the distance of the sample from the source are crucial. Lower intensity lamps may require longer exposure times or placing the sample closer to the source.[6] Typical intensities used in publications range from 6.5 mW/cm² to 2 W/cm².[7][8] |
| Presence of Interfering Substances in Buffer | Buffers containing components that can quench the excited state of benzophenone (e.g., DTT, β-mercaptoethanol, or other free radical scavengers) can inhibit crosslinking. It is advisable to perform a buffer exchange into a compatible buffer (e.g., PBS or HEPES) before UV irradiation. |
| Incorrect Positioning of Bpa | The Bpa residue must be in close proximity (within ~3-4 Å) to a C-H bond on the interacting partner for crosslinking to occur. If no crosslinking is observed, consider incorporating Bpa at different positions within the protein of interest. |
| Low Molar Absorptivity of Bpa | Benzophenone has a relatively low molar absorptivity. To potentially increase the crosslinking yield, consider using electron-deficient Bpa analogs, which have been shown to improve covalent capture efficiency.[1] |
Issue 2: Protein Precipitation After UV Irradiation
| Possible Cause | Troubleshooting Step |
| Over-crosslinking | Excessive UV irradiation can lead to the formation of large, insoluble protein aggregates. Reduce the UV exposure time or the intensity of the UV source. |
| Protein Denaturation | Prolonged exposure to UV light can cause protein denaturation and subsequent precipitation. Perform irradiation on ice or in a temperature-controlled environment to minimize heating. |
| High Protein Concentration | High concentrations of the protein of interest can increase the likelihood of aggregation upon crosslinking. Try reducing the protein concentration. |
Experimental Protocols
Protocol 1: General Procedure for UV Crosslinking of a Bpa-Containing Protein with its Interacting Partner
-
Sample Preparation:
-
Prepare a solution containing your purified protein with the incorporated Bpa and its interacting partner in a UV-transparent container (e.g., quartz cuvette or thin-walled PCR tubes).
-
The buffer should be free of quenching agents. A common choice is Phosphate-Buffered Saline (PBS).
-
Include a negative control sample that is not exposed to UV light.
-
-
UV Irradiation:
-
Place the sample at a fixed distance from a 365 nm UV lamp. The distance and irradiation time will need to be optimized.
-
A common starting point is to irradiate on ice for 5-30 minutes.
-
For in-cell crosslinking, cells are typically irradiated at 4°C for a specified duration, for instance, 45 minutes.[9]
-
-
Analysis of Crosslinking:
-
After irradiation, analyze the sample by SDS-PAGE.
-
The crosslinked product will appear as a higher molecular weight band compared to the individual proteins.
-
The identity of the crosslinked band can be confirmed by Western blotting using antibodies against each protein partner.
-
Protocol 2: Time-Course Optimization of UV Irradiation
-
Prepare multiple identical samples of your protein complex.
-
Irradiate each sample for a different amount of time (e.g., 0, 1, 2, 5, 10, 15, 20, 30 minutes).
-
Analyze all samples on the same SDS-PAGE gel.
-
Quantify the intensity of the crosslinked band at each time point to determine the optimal irradiation time that gives the highest yield without significant protein degradation or aggregation.
Quantitative Data Summary
The efficiency of Bpa crosslinking can vary significantly depending on the specific proteins involved and the experimental conditions.
| Parameter | Value/Range | Reference |
| Optimal UV Wavelength | 350 - 365 nm | [1][2] |
| Typical UV Irradiation Time | 5 - 45 minutes | [5][9] |
| Example Crosslinking Efficiency | 70% derivatization of calmodulin | [10] |
| Reported Optimal Time in one study | 5 minutes | [5] |
Visualizations
Caption: Experimental workflow for Bpa-mediated photo-crosslinking.
Caption: Troubleshooting logic for low crosslinking yield.
References
- 1. Electron‐deficient p‐benzoyl‐l‐phenylalanine derivatives increase covalent chemical capture yields for protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. On the Limits of Benzophenone as Cross-Linker for Surface-Attached Polymer Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 5. Protein-DNA photo-crosslinking with a genetically encoded benzophenone-containing amino acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. gelmaco.com [gelmaco.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Design and synthesis of a clickable, photoreactive amino acid p-(4-(but-3-yn-1-yl)benzoyl)-l-phenylalanine for peptide photoaffinity labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Minimizing protein damage during UV exposure for photocrosslinking
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize protein damage during UV exposure for photocrosslinking experiments.
Frequently Asked Questions (FAQs)
Q1: What is UV photocrosslinking and why is protein damage a significant concern?
UV photocrosslinking is a technique used to create covalent bonds between interacting molecules (e.g., protein-protein or protein-nucleic acid) using ultraviolet light. A "photo-reactive" chemical group, either intrinsically present in the molecules or artificially incorporated, absorbs UV energy and forms a highly reactive intermediate that bonds with a nearby interaction partner. This method is invaluable for "freezing" transient or weak interactions for subsequent analysis.
However, UV radiation is a high-energy source that can cause significant damage to proteins. This damage can manifest as:
-
Oxidation: UV light, particularly in the presence of oxygen, can generate reactive oxygen species (ROS) like hydroxyl radicals and singlet oxygen.[1][2] These ROS can modify amino acid side chains, leading to loss of protein function.
-
Aggregation: Damaged or partially unfolded proteins can expose hydrophobic regions, causing them to clump together and precipitate out of solution.[3][4]
-
Fragmentation: High-energy UV light, especially at shorter wavelengths (<295 nm), can induce breakage of the polypeptide backbone.[5]
-
Loss of Biological Activity: Even subtle modifications outside the interaction interface can alter a protein's conformation and function, leading to unreliable experimental results.
Q2: What are the primary mechanisms of UV-induced protein damage?
There are two main pathways for UV-induced protein damage:
-
Direct Photodamage: Aromatic amino acids (tryptophan, tyrosine, phenylalanine) can directly absorb UV radiation. This absorption can lead to the formation of radicals and subsequent undesirable reactions, including protein-protein cross-linking or backbone cleavage.[6]
-
Indirect Damage via Photosensitization: Molecules in the solution (photosensitizers) can absorb UV light and transfer the energy to molecular oxygen, generating highly reactive oxygen species (ROS).[1][2] These ROS then indiscriminately attack various amino acid residues, leading to oxidative damage. This is a major concern in many experimental setups.
Q3: Which UV wavelength is best to minimize protein damage?
The choice of wavelength is critical. Longer wavelengths are generally less damaging to proteins.
-
UVC (e.g., 254 nm): This short wavelength is energetic and can be absorbed by aromatic amino acids and nucleic acids, leading to a higher risk of direct protein and DNA damage.[5][6] While effective for crosslinking, it often requires careful dose optimization to avoid significant damage.
-
UVA (e.g., 365 nm): This longer wavelength is generally considered more benign as fewer biomolecules directly absorb it, reducing direct photodamage.[1] Most modern photocrosslinking strategies rely on incorporating photo-reactive groups (like diazirines or benzophenones) that are specifically activated at these safer, longer wavelengths.[7][8]
Recommendation: Whenever possible, use a photo-reactive crosslinker that is activated by UVA light (350-365 nm) to minimize off-target protein damage.
Q4: How do I choose the right photo-reactive crosslinker?
The ideal crosslinker is activated by a longer UV wavelength and is highly reactive to trap interactions efficiently with minimal UV exposure.
-
Diazirines: These are popular because they are activated at ~365 nm, have a small size, and form highly reactive carbene intermediates that can insert into a wide variety of chemical bonds over a short distance ("zero-length").[7][8]
-
Benzophenones: Activated at ~360 nm, they are also effective but are bulkier and may perturb the system.
-
Genetically Encoded Photo-Amino Acids: Incorporating unnatural amino acids like p-azidophenylalanine (pAzF) or p-benzoylphenylalanine (Bpa) site-specifically allows for precise crosslinking with temporal control.
Q5: Can buffer components help protect my protein during UV exposure?
Yes, optimizing your buffer is a key strategy to minimize damage.
-
Radical Scavengers: Adding antioxidants or radical scavengers can quench ROS generated during UV exposure. Common additives include:
-
Glycerol: Often used as a cryoprotectant, it can also scavenge hydroxyl radicals.
-
Ascorbic Acid (Vitamin C): An effective antioxidant.
-
Mannitol: A known scavenger of hydroxyl radicals.[9]
-
-
Reducing Agents: For proteins with cysteine residues, including a reducing agent like DTT or TCEP can prevent unwanted disulfide bond formation caused by oxidation.[3]
-
pH and Salt Concentration: Maintaining an optimal pH and ionic strength is crucial for protein stability. Deviations can lead to partial unfolding, making the protein more susceptible to aggregation and UV damage.[3][10]
Troubleshooting Guides
Problem 1: High Degree of Protein Aggregation or Precipitation After UV Exposure.
| Potential Cause | Suggested Solution |
| Excessive UV Exposure | Reduce the UV irradiation time or intensity. Perform a time-course experiment to find the minimum exposure required for sufficient crosslinking.[11] |
| Suboptimal Buffer Conditions | Screen different buffer conditions. Adjust the pH to be at least 1 unit away from the protein's isoelectric point (pI). Optimize salt concentration (try a range from 150 mM to 500 mM NaCl).[3][10] |
| Oxidative Damage | De-gas your buffer to remove dissolved oxygen. Include radical scavengers like glycerol (5-20%), ascorbic acid, or mannitol in your reaction buffer.[9] Add a reducing agent like DTT or TCEP if your protein has exposed cysteines.[3] |
| High Protein Concentration | Perform the UV irradiation step at a lower protein concentration. If a high final concentration is needed, concentrate the sample after the crosslinking step.[3] |
| Inherent Protein Instability | Add stabilizing excipients to the buffer, such as sugars (sucrose, trehalose) or amino acids (arginine, glycine).[12] |
Problem 2: Low or No Crosslinking Efficiency.
| Potential Cause | Suggested Solution |
| Insufficient UV Energy | Increase the UV exposure time or use a lamp with higher intensity. Ensure the sample is placed as close to the UV source as possible.[13] |
| Incorrect UV Wavelength | Verify that the wavelength of your UV source matches the activation maximum of your photo-reactive crosslinker (e.g., ~365 nm for diazirines). |
| Hydrolysis/Inactivation of Crosslinker | Prepare crosslinker solutions immediately before use. If using a photoreactive crosslinker, protect it from ambient light during storage and handling. |
| Quenching of Reaction | Ensure your buffer does not contain components that can quench the crosslinking reaction (e.g., free amines like Tris can react with NHS-ester crosslinkers). Use a non-reactive buffer like PBS or HEPES.[14] |
| Interaction Interface Inaccessible | The specific amino acids involved in the interaction may not be in close enough proximity to the photo-reactive group. If using a site-specifically incorporated photo-amino acid, try moving its position to a different location within the suspected interface.[2] |
Quantitative Data on UV Exposure Conditions
Optimizing UV dosage is crucial. Below is a summary of conditions reported in various studies, which can serve as a starting point for your experiments. Note: The optimal dose is highly dependent on the specific protein, crosslinker, and experimental setup.
| Wavelength | Intensity / Dose | Exposure Time | Application / Crosslinker | Reference |
| 254 nm | 0.06 - 0.96 J/cm² | 30 min | Crosslinking of collagen-based scaffolds | [6] |
| 257 nm | 160 µJ/pulse (2 kHz) | 1.56 s | Femtosecond UV laser crosslinking of peptides | [15] |
| 365 nm | 200,000 µJ/cm² | 30 min | Photoactivation of sulfo-SDA crosslinker | [7] |
| 365 nm | Not specified | 10 min - 2 h | Activation of Bpa (p-benzoylphenylalanine) | |
| ~254 nm | Not specified | 5 min or less | Activation of pAzF (p-azidophenylalanine) |
Experimental Protocols
Protocol: Minimizing Protein Damage During In Vitro Photocrosslinking
This protocol provides a general framework. Specific parameters must be optimized for each biological system.
-
Sample Preparation & Buffer Optimization: a. Prepare your protein of interest in a suitable, non-reactive buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4). Avoid Tris or other amine-containing buffers if using NHS-ester-based crosslinkers. b. To enhance stability and reduce damage, supplement the buffer with additives. A good starting point is 5-10% glycerol and 1-2 mM TCEP. c. De-gas the buffer by vacuum or by bubbling with argon/nitrogen gas to minimize oxygen, thereby reducing ROS formation upon UV exposure. d. If using a chemical crosslinker (e.g., sulfo-SDA), add it to the protein solution according to the manufacturer's instructions. Incubate in the dark to allow conjugation before photo-activation.[7][8]
-
UV Irradiation: a. Place the sample in a UV-transparent vessel (e.g., quartz cuvette or on an Eppendorf tube lid). Place the sample on ice or a pre-chilled metal block to dissipate heat during irradiation. b. Use a UV source with a defined wavelength. For photo-reactive amino acids or diazirine-based crosslinkers, use a 365 nm source. c. Perform a dose-response experiment. Irradiate identical aliquots for varying amounts of time (e.g., 1, 5, 10, 20, 30 minutes) to determine the minimum time needed for efficient crosslinking. d. To assess damage, run a "-UV" control and compare it with the irradiated samples.
-
Post-Irradiation Analysis: a. Immediately after irradiation, analyze the samples. b. Assess Crosslinking: Run samples on an SDS-PAGE gel and use Western blotting or in-gel fluorescence to detect higher molecular weight species corresponding to the crosslinked complex. c. Assess Damage/Aggregation: Centrifuge the samples at high speed (e.g., >16,000 x g for 10 min) to pellet insoluble aggregates. Analyze the supernatant by SDS-PAGE to check for loss of soluble protein. The presence of a pellet indicates aggregation. d. Assess Function: If applicable, perform a functional assay on the crosslinked protein to ensure it has retained its biological activity.
Visualizations
Caption: Troubleshooting workflow for common UV photocrosslinking issues.
Caption: Simplified signaling pathways of UV-induced cellular damage.
Caption: Experimental workflow for minimizing protein damage during photocrosslinking.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. info.gbiosciences.com [info.gbiosciences.com]
- 4. biozentrum.unibas.ch [biozentrum.unibas.ch]
- 5. On the use of ultraviolet light to study protein-DNA crosslinking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Optimisation of UV irradiation as a binding site conserving method for crosslinking collagen-based scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitative Photo-crosslinking Mass Spectrometry Revealing Protein Structure Response to Environmental Changes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Advantages and limitations of UV cross‐linking analysis of protein–RNA interactomes in microbes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Use of Stabilizers and Surfactants to Prevent Protein Aggregation [sigmaaldrich.com]
- 13. Femtosecond UV-laser pulses to unveil protein–protein interactions in living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Crosslinking Protein Interaction Analysis | Thermo Fisher Scientific - US [thermofisher.com]
- 15. UV laser-induced cross-linking in peptides - PMC [pmc.ncbi.nlm.nih.gov]
Side reactions of Benzoyl-L-phenylalanine and how to avoid them
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Benzoyl-L-phenylalanine. The information is designed to help you anticipate and resolve common side reactions and experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a derivative of the amino acid L-phenylalanine. A particularly important variant is p-Benzoyl-L-phenylalanine (Bpa), a photoreactive amino acid analog.[1][2] It can be incorporated into synthetic peptides and is used as a photolabel to cross-link peptides to their protein binding partners, which helps in identifying the residues involved in peptide-protein interactions.[1][2]
Q2: How stable is this compound and what are the recommended storage conditions?
This compound is a solid that is stable for at least four years when stored at -20°C.[1] For solutions, it is recommended to store them at -80°C for up to 6 months or at -20°C for up to one month.[3] It is important to handle this compound derivatives and peptides containing them with care, although they are generally found to be stable.[4]
Q3: Can the benzophenone moiety of p-Benzoyl-L-phenylalanine interfere with biological systems?
The primary role of the benzophenone group in p-Benzoyl-L-phenylalanine is to serve as a photo-crosslinker upon UV irradiation. While it is designed to be relatively inert before photoactivation, researchers should be aware that its aromatic and ketonic structure could potentially lead to non-specific hydrophobic or other interactions. Electron-deficient derivatives of p-benzoyl-l-phenylalanine have been shown to increase covalent chemical capture yields for protein-protein interactions with minimal side reactions with the solvent, making them suitable for in vivo applications.[5]
Troubleshooting Guides
Issue 1: Low Yield During Synthesis of this compound
| Possible Cause | Troubleshooting Steps |
| Hydrolysis of Benzoyl Chloride: Benzoyl chloride readily reacts with water to form benzoic acid, a common byproduct that reduces the yield of the desired product.[6][7] | - Use a two-phase system (Schotten-Baumann conditions): Dissolve L-phenylalanine in an aqueous basic solution and benzoyl chloride in an immiscible organic solvent (e.g., dichloromethane or diethyl ether). This keeps the concentration of benzoyl chloride in the aqueous phase low, minimizing hydrolysis.[8][9] - Control the addition of reagents: Add the benzoyl chloride slowly to the reaction mixture to prevent a large excess at any given time. - Maintain a low temperature: Perform the reaction at a low temperature (e.g., 0-5°C) to reduce the rate of hydrolysis. |
| Incorrect pH: The pH of the aqueous phase is critical. If the pH is too low, the amino group of phenylalanine will be protonated and non-nucleophilic. If the pH is too high, the hydrolysis of benzoyl chloride is accelerated.[10][11] | - Maintain an optimal pH: The ideal pH range for the Schotten-Baumann reaction is typically between 8 and 11. Use a suitable base like sodium bicarbonate or sodium hydroxide to maintain this pH.[12][13] - Monitor the pH: Use a pH meter or indicator paper to monitor the pH throughout the reaction and add base as needed to neutralize the HCl formed.[14] |
| Incomplete Reaction: The reaction may not have gone to completion. | - Increase reaction time: Stir the reaction mixture for a sufficient period. Some protocols suggest stirring for several hours or even overnight.[13][15] - Ensure adequate mixing: Vigorous stirring is necessary to ensure efficient reaction between the reactants in the two phases. |
Issue 2: Presence of Impurities in the Final Product
| Possible Cause | Troubleshooting and Purification Steps |
| Formation of Benzoic Acid: As mentioned, hydrolysis of benzoyl chloride is a common side reaction.[6] | - Purification: Benzoic acid can be removed by recrystallization from a suitable solvent system (e.g., water or ethanol-water). The difference in solubility between this compound and benzoic acid allows for their separation. |
| Unreacted L-phenylalanine: The starting material may not have fully reacted. | - Extraction: During the workup, unreacted L-phenylalanine, being more water-soluble, can often be separated from the product by extraction. - Chromatography: Column chromatography can be used to separate the product from the starting material.[15] |
| Racemization of L-phenylalanine: The chiral center of L-phenylalanine can racemize under basic conditions, leading to the formation of N-Benzoyl-D-phenylalanine.[16][17][18] | - Careful pH control: Avoid strongly basic conditions and prolonged exposure to high pH. Use a weaker base like sodium bicarbonate instead of a strong base like sodium hydroxide where possible.[13] - Low temperature: Perform the reaction at a reduced temperature to minimize the rate of racemization. - Chiral analysis: Use chiral HPLC to determine the enantiomeric purity of the final product. |
Data Summary
The following table summarizes the impact of key reaction parameters on the synthesis of this compound.
| Parameter | Effect on Main Reaction | Effect on Side Reactions | Recommendation |
| pH | Optimal rate at pH 8-11 (deprotonated amine) | High pH increases benzoyl chloride hydrolysis and risk of racemization.[12][18] Low pH protonates the amine, stopping the reaction. | Maintain pH in the range of 8-11 using a suitable base. |
| Temperature | Higher temperature increases reaction rate. | Higher temperature increases the rate of benzoyl chloride hydrolysis and racemization.[17] | Perform the reaction at low temperatures (e.g., 0-5°C) to minimize side reactions. |
| Solvent | A two-phase system (organic/aqueous) is effective.[8][9] | The presence of water is necessary to dissolve the amino acid and base, but it also leads to benzoyl chloride hydrolysis.[19] | Use a biphasic system with vigorous stirring to promote the desired reaction at the interface while minimizing hydrolysis in the bulk aqueous phase. |
| Base | Neutralizes the HCl produced, driving the reaction forward.[14] | Strong bases (e.g., NaOH) can significantly increase the rate of hydrolysis and racemization.[13][18] | Use a milder base like sodium bicarbonate where possible, or carefully control the addition of stronger bases.[13] |
Experimental Protocols
Protocol: Synthesis of N-Benzoyl-L-phenylalanine via Schotten-Baumann Reaction
This protocol is a general guideline. Optimization may be required based on laboratory conditions and desired product specifications.
-
Dissolution of L-phenylalanine:
-
In a flask equipped with a magnetic stirrer, dissolve L-phenylalanine (1 equivalent) in a 1 M aqueous solution of sodium bicarbonate (2.5 equivalents).
-
Cool the flask in an ice bath to 0-5°C.
-
-
Preparation of Benzoyl Chloride Solution:
-
In a separate container, dissolve benzoyl chloride (1.1 equivalents) in a suitable organic solvent such as dichloromethane or diethyl ether.
-
-
Reaction:
-
While vigorously stirring the L-phenylalanine solution, slowly add the benzoyl chloride solution dropwise over a period of 30-60 minutes.
-
Monitor the pH of the aqueous layer and add more sodium bicarbonate solution if the pH drops below 8.
-
After the addition is complete, continue to stir the mixture vigorously in the ice bath for an additional 2-3 hours.
-
-
Workup:
-
Separate the organic and aqueous layers using a separatory funnel.
-
Wash the organic layer with a small amount of dilute HCl to remove any unreacted amine (if applicable, though phenylalanine is more water-soluble) and then with brine.
-
Acidify the aqueous layer to a pH of approximately 2-3 with cold dilute HCl. This will precipitate the N-Benzoyl-L-phenylalanine.
-
Cool the acidified solution in an ice bath to maximize precipitation.
-
-
Purification:
-
Collect the precipitate by vacuum filtration and wash it with cold water to remove any inorganic salts.
-
Recrystallize the crude product from a suitable solvent, such as an ethanol-water mixture, to obtain pure N-Benzoyl-L-phenylalanine.
-
Dry the purified product under vacuum.
-
Visualizations
Diagram: Synthesis and Side Reaction Pathways
Caption: Competing reactions during the synthesis of N-Benzoyl-L-phenylalanine.
Diagram: Troubleshooting Workflow for Low Yield
Caption: Decision tree for troubleshooting low product yield.
References
- 1. caymanchem.com [caymanchem.com]
- 2. p-Benzoyl-L-phenylalanine, a new photoreactive amino acid. Photolabeling of calmodulin with a synthetic calmodulin-binding peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Electron‐deficient p‐benzoyl‐l‐phenylalanine derivatives increase covalent chemical capture yields for protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. reddit.com [reddit.com]
- 8. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 9. Benzoylation - Unacademy [unacademy.com]
- 10. researchgate.net [researchgate.net]
- 11. reddit.com [reddit.com]
- 12. researchgate.net [researchgate.net]
- 13. ijirset.com [ijirset.com]
- 14. Schotten-Baumann Reaction [organic-chemistry.org]
- 15. Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity [scielo.org.mx]
- 16. US9598353B2 - Process for the racemization of α-amino acids - Google Patents [patents.google.com]
- 17. researchgate.net [researchgate.net]
- 18. N-Acetyl-l-phenylalanine Racemization during TBTU Amidation: An In-Depth Study for the Synthesis of Anti-Inflammatory 2-(N-Acetyl)-l-phenylalanylamido-2-deoxy-d-glucose (NAPA) - PMC [pmc.ncbi.nlm.nih.gov]
- 19. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
Technical Support Center: Optimizing Benzoyl-L-phenylalanine Concentration for Cell-Based Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of Benzoyl-L-phenylalanine (Bpa) for various cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound (Bpa) and what is its primary application in cell-based assays?
A1: this compound is a photoreactive amino acid analog. Its most common variant, p-Benzoyl-L-phenylalanine (pBpa), is widely used as a genetically encoded photo-crosslinking probe to study protein-protein interactions (PPIs) in living cells.[1][2][3] Upon exposure to UV light (typically 350-365 nm), the benzophenone group in pBpa becomes activated and can form a covalent bond with nearby amino acid residues, effectively "capturing" transient or weak protein interactions.[4][5][6]
Q2: What are the key considerations before starting an experiment with this compound?
A2: Before using Bpa, it is crucial to consider the following:
-
Solubility: Bpa is generally poorly soluble in aqueous solutions like PBS and cell culture media. It is typically dissolved in an organic solvent like DMSO or a basic solution (e.g., NaOH) before being added to the culture medium.[7]
-
Cytotoxicity: High concentrations of Bpa can be toxic to cells. It is essential to determine the optimal, non-toxic concentration for your specific cell line and assay duration.
-
UV Exposure: The duration and intensity of UV exposure for photo-crosslinking need to be optimized to maximize crosslinking efficiency while minimizing cell damage.[8]
-
Off-target Effects: As with any small molecule, the potential for off-target effects should be considered. This can include unintended interactions with other cellular components or interference with assay readouts.
Q3: How do I prepare a stock solution of this compound?
A3: Due to its poor aqueous solubility, a stock solution of Bpa is typically prepared in an organic solvent or a basic solution. A common method is to dissolve pBpa in 1M NaOH to create a concentrated stock (e.g., 100 mM), which is then neutralized with an equimolar amount of HCl before being added to the cell culture medium.[9] Alternatively, DMSO can be used as a solvent. Always ensure the final concentration of the solvent in the cell culture medium is non-toxic to your cells (typically <0.5% for DMSO).
Troubleshooting Guides
Issue 1: Poor Solubility and Precipitation in Cell Culture Media
Symptoms:
-
Visible precipitate in the cell culture medium after adding this compound.
-
Inconsistent or non-reproducible assay results.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| High Final Concentration | Decrease the final concentration of Bpa in the culture medium. Prepare a dilution series to find the highest soluble concentration. |
| Improper Dissolution of Stock | Ensure the Bpa stock solution is fully dissolved before adding it to the medium. Gentle warming or sonication may aid dissolution. |
| Incorrect Solvent or pH | Prepare the stock solution in an appropriate solvent like DMSO or a basic solution (e.g., NaOH) followed by neutralization. Ensure the final pH of the medium is not significantly altered. |
| Interaction with Media Components | Some components of the cell culture medium may promote precipitation. Consider using a simpler, serum-free medium during the Bpa incubation period if compatible with your cells. |
Issue 2: High Cytotoxicity or Altered Cell Morphology
Symptoms:
-
Significant decrease in cell viability (e.g., as measured by MTT or trypan blue exclusion assay).
-
Changes in cell morphology, such as rounding, detachment, or blebbing.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Bpa Concentration Too High | Perform a dose-response experiment to determine the IC50 value of Bpa for your cell line. Use a concentration well below the IC50 for your experiments. |
| Prolonged Incubation Time | Reduce the duration of Bpa exposure. Optimize the incubation time to be sufficient for incorporation or the desired effect without causing excessive toxicity. |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is below the toxic threshold for your cells (typically <0.5%). |
| UV-induced Damage | Excessive UV exposure during photocrosslinking can cause cell death. Optimize the UV dose (intensity and duration) to the minimum required for efficient crosslinking. |
Issue 3: Low Crosslinking Efficiency in Protein Interaction Studies
Symptoms:
-
Weak or no detectable crosslinked product on a Western blot or by mass spectrometry.
-
High background signal.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Suboptimal Bpa Concentration | While high concentrations can be toxic, a concentration that is too low may not be sufficient for efficient incorporation into the protein of interest. An optimal concentration of 1 mM has been reported for in vivo crosslinking in yeast and E. coli, which can be a starting point for optimization in mammalian cells.[10] |
| Insufficient UV Exposure | The duration of UV irradiation is critical. For pBpa, a longer wavelength UV light (around 360-365 nm) is used for a duration that may need to be optimized from 10 minutes to 2 hours.[4][6][8] |
| Quenching of the Photoreactive Group | Components in the cell culture medium or buffer (e.g., antioxidants) can quench the photoreactive benzophenone group. Consider performing the UV irradiation step in a simplified buffer like PBS if possible. |
| Low Expression of Bpa-containing Protein | Ensure efficient incorporation of Bpa into your protein of interest. This can be verified by mass spectrometry or by using a specific antibody if available. |
| Use of Halogenated Bpa Analogs | Studies have shown that electron-deficient p-benzoyl-l-phenylalanine derivatives (e.g., halogenated analogs) can increase the yield of covalent chemical capture for protein-protein interactions.[6][11] |
Experimental Protocols
Protocol 1: Determining the Optimal Non-Toxic Concentration using an MTT Assay
This protocol outlines a general procedure to determine the cytotoxicity of this compound in a specific mammalian cell line.
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
This compound (Bpa)
-
DMSO or 0.1 M NaOH and 0.1 M HCl for stock solution preparation
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[8]
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2X concentrated serial dilution of Bpa in complete culture medium from a concentrated stock solution. A suggested starting range for the final concentration is 0.1 µM to 1 mM.
-
Cell Treatment: Remove the overnight culture medium and add 100 µL of the 2X Bpa dilutions to the respective wells. Include wells with medium only (blank) and cells with medium containing the highest concentration of the solvent as a vehicle control.
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[12]
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Data Presentation:
| Concentration of Bpa (µM) | Absorbance (570 nm) (Mean ± SD) | Cell Viability (%) |
| 0 (Vehicle Control) | 1.2 ± 0.05 | 100 |
| 1 | 1.18 ± 0.06 | 98.3 |
| 10 | 1.15 ± 0.04 | 95.8 |
| 100 | 0.95 ± 0.07 | 79.2 |
| 500 | 0.60 ± 0.05 | 50.0 |
| 1000 | 0.25 ± 0.03 | 20.8 |
Protocol 2: Photo-crosslinking for Co-Immunoprecipitation
This protocol provides a general workflow for using pBpa to capture protein-protein interactions in mammalian cells.
Workflow Diagram:
Caption: Workflow for pBpa-mediated photo-crosslinking and Co-IP.
Signaling Pathways
While this compound is primarily used as a tool for crosslinking and is not known to directly modulate specific signaling pathways as an agonist or antagonist, its application can help elucidate the components of these pathways.
HGF/c-Met Signaling Pathway
The Hepatocyte Growth Factor (HGF) and its receptor, c-Met, play crucial roles in cell proliferation, migration, and morphogenesis.[13][14][15][16] Dysregulation of this pathway is implicated in cancer. pBpa can be incorporated into c-Met or its interacting partners to map the protein interaction network upon HGF stimulation.
Caption: Simplified HGF/c-Met signaling pathway.
Ephrin/Eph Receptor Signaling Pathway
The Ephrin (EFN) ligands and their Ephrin receptors (Eph) constitute the largest family of receptor tyrosine kinases and are involved in contact-dependent cell-cell communication, guiding cell migration and adhesion.[17][18][19] pBpa can be a valuable tool to identify the downstream binding partners of activated Eph receptors.
Caption: General overview of Ephrin/Eph signaling.
References
- 1. researchgate.net [researchgate.net]
- 2. Protein photo-cross-linking in mammalian cells by site-specific incorporation of a photoreactive amino acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Electron‐deficient p‐benzoyl‐l‐phenylalanine derivatives increase covalent chemical capture yields for protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Electron-deficient p-benzoyl-l-phenylalanine derivatives increase covalent chemical capture yields for protein-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 8. Probing Protein–Protein Interactions with Genetically Encoded Photoactivatable Cross-Linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. media.cellsignal.com [media.cellsignal.com]
- 11. BrdU Labeling & Detection Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 12. BrdU Cell Proliferation Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 13. Allosteric Peptide Activators of Pro-Hepatocyte Growth Factor Stimulate Met Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Distinct Intracellular Signaling Mediates C-MET Regulation of Dendritic Growth and Synaptogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Characterization of HGF/Met Signaling in Cell Lines Derived From Urothelial Carcinoma of the Bladder - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Emerging Roles for Eph Receptors and Ephrin Ligands in Immunity [frontiersin.org]
- 18. bush.ucsf.edu [bush.ucsf.edu]
- 19. repository.unipr.it [repository.unipr.it]
Technical Support Center: Purification of Proteins Containing Benzoyl-L-phenylalanine (Bpa)
Welcome to the technical support center for researchers, scientists, and drug development professionals working with proteins containing the photo-crosslinkable unnatural amino acid, Benzoyl-L-phenylalanine (Bpa). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the expression and purification of Bpa-containing proteins.
Frequently Asked Questions (FAQs)
Q1: What is this compound (Bpa) and why is it used in protein science?
This compound (Bpa) is a non-natural amino acid that can be genetically incorporated into proteins. It contains a benzophenone moiety, which is a photo-reactive group. Upon exposure to UV light (typically 350-365 nm), the benzophenone group becomes activated and can form a covalent crosslink with interacting molecules, such as other proteins, within a close proximity.[1][2] This makes Bpa an invaluable tool for studying and capturing transient or weak protein-protein interactions in vitro and in vivo.[1][3]
Q2: How is Bpa incorporated into a protein of interest?
Bpa is incorporated into proteins at specific sites using a technique called amber codon suppression.[2][4] This involves introducing a TAG amber stop codon at the desired location in the gene of interest. A specially engineered aminoacyl-tRNA synthetase/tRNA pair is then used to recognize the amber codon and insert Bpa instead of terminating translation.[2][4]
Q3: What are the key challenges in purifying Bpa-containing proteins?
Purifying Bpa-containing proteins presents several challenges, including:
-
Low expression levels: The expression machinery for incorporating unnatural amino acids can be less efficient than for natural amino acids, leading to lower protein yields.[5]
-
Protein insolubility and aggregation: The presence of the bulky, hydrophobic Bpa residue can sometimes lead to protein misfolding and aggregation.
-
Inefficient Bpa incorporation: Achieving high-fidelity incorporation of Bpa at the target site is crucial and can be variable.
-
Non-specific crosslinking: Premature or unintended UV exposure can lead to non-specific crosslinking and aggregation, complicating purification.
-
Difficulty in removing affinity tags: Standard tag cleavage protocols may need optimization due to potential steric hindrance from the Bpa residue or altered protein conformation.
Troubleshooting Guides
Low Protein Expression
| Symptom | Possible Cause | Suggested Solution |
| No or very faint band of the target protein on SDS-PAGE/Western blot. | Inefficient amber codon suppression. | Optimize the concentration of Bpa in the growth media. Use a different orthogonal tRNA/synthetase pair.[5] Verify the integrity of the expression plasmid and the amber codon insertion. |
| Toxicity of the Bpa-containing protein. | Lower the expression temperature after induction. Use a weaker promoter or a lower concentration of the inducer. | |
| Suboptimal codon usage in the gene of interest. | Optimize the codon usage of your gene for the expression host (e.g., E. coli). |
Protein Insolubility and Aggregation
| Symptom | Possible Cause | Suggested Solution |
| Target protein is found predominantly in the insoluble fraction (pellet) after cell lysis. | Hydrophobic nature of Bpa causing misfolding. | Perform expression at a lower temperature (e.g., 16-20°C). Co-express molecular chaperones to assist in proper folding. Add solubility-enhancing tags (e.g., MBP, GST). |
| Incorrect buffer conditions. | Optimize the pH and salt concentration of the lysis and purification buffers.[6] Add additives like glycerol, non-ionic detergents (e.g., Triton X-100, Tween-20), or urea to the buffers.[7] | |
| Protein concentration is too high. | Perform purification steps with more dilute protein solutions. |
Inefficient Bpa Incorporation
| Symptom | Possible Cause | Suggested Solution |
| Mass spectrometry analysis shows a significant population of truncated protein (at the amber codon site) or protein with a natural amino acid at the target site. | Insufficient Bpa concentration in the media. | Increase the concentration of Bpa in the growth media. Ensure Bpa is fully dissolved. |
| Competition with release factor 1 (RF1). | Use an E. coli strain engineered to have lower levels of RF1. | |
| Inefficient tRNA/synthetase pair. | Test different orthogonal tRNA/synthetase systems for better incorporation efficiency.[5] |
Issues with Affinity Tag Cleavage
| Symptom | Possible Cause | Suggested Solution |
| Incomplete cleavage of the affinity tag after protease treatment. | Steric hindrance from the nearby Bpa residue. | Increase the incubation time with the protease. Increase the amount of protease used.[8] Engineer a longer, more flexible linker between the cleavage site and the protein.[9] |
| Protease is inactive. | Ensure the protease is stored correctly and use a fresh batch. Check for buffer compatibility with the protease; some proteases have specific pH and salt requirements. | |
| The cleavage site is inaccessible. | Perform cleavage under denaturing conditions (if the protein can be refolded). |
Experimental Protocols
Protocol 1: Expression of Bpa-Containing Proteins in E. coli
-
Transformation: Co-transform an appropriate E. coli expression strain (e.g., BL21(DE3)) with two plasmids: one containing your gene of interest with an amber (TAG) codon at the desired position, and another plasmid encoding the orthogonal aminoacyl-tRNA synthetase and tRNA specific for Bpa.[4]
-
Starter Culture: Inoculate a single colony into 5-10 mL of LB medium containing the appropriate antibiotics for both plasmids. Grow overnight at 37°C with shaking.
-
Main Culture: The next day, inoculate a larger volume of LB medium (e.g., 1 L) containing the antibiotics with the starter culture.
-
Bpa Addition: When the optical density at 600 nm (OD600) reaches 0.4-0.6, add Bpa to a final concentration of 1 mM. Ensure the Bpa is fully dissolved (it may require initial dissolution in a small amount of NaOH before neutralization).
-
Induction: Induce protein expression by adding the appropriate inducer (e.g., IPTG).
-
Expression: Continue to grow the culture at a reduced temperature (e.g., 18-25°C) for 12-16 hours.
-
Harvesting: Harvest the cells by centrifugation. The cell pellet can be stored at -80°C until purification.
Protocol 2: Affinity Purification of His-tagged Bpa-Containing Proteins
-
Cell Lysis: Resuspend the cell pellet in a suitable lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, and DNase I). Lyse the cells by sonication or high-pressure homogenization on ice.
-
Clarification: Centrifuge the lysate at high speed (e.g., >15,000 x g) for 30-60 minutes at 4°C to pellet cell debris and insoluble proteins.
-
Binding: Apply the clarified lysate to a pre-equilibrated Ni-NTA affinity column. This can be done by gravity flow or using a chromatography system.
-
Washing: Wash the column with several column volumes of wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20-40 mM imidazole) to remove non-specifically bound proteins.
-
Elution: Elute the bound protein with an elution buffer containing a high concentration of imidazole (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250-500 mM imidazole).[8] Collect fractions and analyze by SDS-PAGE.
-
Buffer Exchange: Pool the fractions containing the purified protein and perform buffer exchange into a suitable storage buffer using dialysis or a desalting column.
Protocol 3: Verification of Bpa Incorporation by Mass Spectrometry
-
Sample Preparation: Prepare a sample of the purified protein at a concentration of approximately 1 mg/mL.
-
Analysis Method: Use either intact protein mass analysis or peptide mass fingerprinting after tryptic digestion.
-
Intact Mass Analysis: Desalt the protein sample and analyze it by electrospray ionization mass spectrometry (ESI-MS). The expected mass of the Bpa-containing protein will be higher than the wild-type protein due to the larger mass of Bpa compared to the original amino acid.
-
Peptide Mass Fingerprinting: Digest the protein with trypsin and analyze the resulting peptides by MALDI-TOF or LC-MS/MS. Identify the peptide containing the Bpa modification. The mass of this peptide will be increased accordingly. This method can confirm the site-specific incorporation of Bpa.[10]
Visualizations
Caption: Workflow for the expression, purification, and verification of Bpa-containing proteins.
Caption: A logical troubleshooting guide for low yield of purified Bpa-containing protein.
References
- 1. Electron‐deficient p‐benzoyl‐l‐phenylalanine derivatives increase covalent chemical capture yields for protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. biochemistry.ucla.edu [biochemistry.ucla.edu]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pdf.dutscher.com [pdf.dutscher.com]
- 8. Protein Purification Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 9. An overview of enzymatic reagents for the removal of affinity tags - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Synthesis and Purification of Benzoyl-L-phenylalanine Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Benzoyl-L-phenylalanine derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in the synthesis of this compound derivatives?
A1: The primary challenges include racemization of the chiral center, unwanted side reactions, and difficulties in achieving high purity and yield. Racemization is a significant concern as it leads to a mixture of stereoisomers which can be difficult to separate.[1][2][3][4] Side reactions can arise from the activation of the carboxylic acid, the choice of protecting groups, and the reaction conditions.[5][6]
Q2: How can I minimize racemization during the coupling reaction?
A2: Minimizing racemization is critical for maintaining the stereochemical integrity of your product. Key strategies include:
-
Choice of Coupling Reagent: Use coupling reagents known for low racemization levels, such as those based on phosphonium salts (e.g., PyBOP) or carbodiimides in the presence of additives.[7][8] Reagents like 3-(Diethylphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT) are particularly effective for easily epimerized amino acids.[8]
-
Use of Additives: Incorporate additives like 1-hydroxybenzotriazole (HOBt) or 7-aza-1-hydroxybenzotriazole (HOAt) when using carbodiimide coupling agents like DCC or EDC.[8][9]
-
Control of Base: The presence of a strong base can promote racemization.[10] Use a mild, non-nucleophilic base and avoid excess amounts.
-
Low Temperature: Perform the coupling reaction at a lower temperature to reduce the rate of epimerization.[10]
Q3: What are the recommended protecting groups for the synthesis of this compound peptides?
A3: The choice of protecting groups is crucial for a successful synthesis.
-
α-Amino Group: The most common protecting groups are tert-butoxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc).[11][12][13][14][15][16] Boc is typically removed with a strong acid like trifluoroacetic acid (TFA), while Fmoc is removed with a mild base, usually a solution of piperidine in DMF.[15][17][18]
-
Carboxyl Group: For the C-terminus, simple esters like methyl or ethyl esters are often used for solution-phase synthesis. In solid-phase synthesis, the peptide is anchored to a resin.
-
Side Chains: Phenylalanine itself does not have a reactive side chain requiring protection. However, if you are synthesizing a peptide containing other amino acids with reactive side chains (e.g., Lys, Asp, Ser), appropriate orthogonal protecting groups must be used.[11][15]
Q4: I am getting a persistent oily product instead of a solid during the purification of my Boc-L-phenylalanine derivative. What should I do?
A4: Obtaining an oil instead of a solid is a common issue, often due to impurities. Here are some suggestions:
-
Trituration: Try triturating the oil with a non-polar solvent like hexane or a mixture of ethyl acetate and hexane. This can often induce crystallization by removing non-polar impurities.
-
Solvent System for Recrystallization: Experiment with different solvent systems for recrystallization. Common choices include dichloromethane/hexane, chloroform/hexane, toluene/methanol, or ethanol/water.[19]
-
Column Chromatography: If recrystallization fails, purification by column chromatography on silica gel is a reliable method to isolate the pure product. A gradient of ethyl acetate in hexane is a good starting point for elution.
Troubleshooting Guides
Problem 1: Low Yield of the Desired this compound Derivative
| Possible Cause | Troubleshooting Step |
| Incomplete reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If the reaction has stalled, consider adding more coupling reagent or extending the reaction time. |
| Suboptimal coupling agent | The choice of coupling agent can significantly impact yield. For difficult couplings, consider using a more reactive agent like HATU or HBTU.[7] |
| Steric hindrance | If coupling a bulky amino acid, steric hindrance might be an issue. Try elevating the reaction temperature slightly or using a less sterically hindered base. |
| Side reactions consuming starting material | Analyze the crude product to identify major byproducts. This can help in diagnosing the issue (see Problem 2). |
| Poor work-up and isolation | Ensure that the pH is adjusted correctly during the work-up to precipitate the product. Losses can occur during extraction and filtration steps. |
Problem 2: Presence of Significant Impurities in the Crude Product
| Possible Cause | Troubleshooting Step |
| Racemization (presence of diastereomers) | Confirm the presence of epimers using chiral HPLC.[4][20] To minimize racemization, refer to the strategies outlined in FAQ 2. |
| N-acylurea formation (with carbodiimide reagents) | This is a common side product when using DCC or EDC.[7] Minimize its formation by adding HOBt or by using phosphonium-based coupling reagents. The N-acylurea byproduct is often insoluble and can sometimes be removed by filtration. |
| Double acylation | If the N-terminal protecting group is labile under the reaction conditions, double acylation of the amine can occur. Ensure the stability of your protecting group. |
| Incomplete deprotection | If the final product is a deprotected derivative, ensure the deprotection step has gone to completion by monitoring with TLC or HPLC. |
| Side reactions from scavengers (during cleavage) | During the cleavage of protecting groups, scavengers are often used. These can sometimes lead to side reactions with the peptide. Choose scavengers carefully based on the amino acid composition of your peptide.[5] |
Problem 3: Difficulty in Purifying the Final Product
| Possible Cause | Troubleshooting Step | | Product is an oil | Refer to the suggestions in FAQ 4 regarding trituration and recrystallization solvent screening. | | Poor separation in column chromatography | Optimize the mobile phase system. A shallow gradient can improve the separation of closely eluting compounds. Consider using a different stationary phase if silica gel is not effective. | | Co-elution of impurities | If impurities co-elute with your product, it may be necessary to use a different purification technique, such as preparative HPLC. For diastereomers, a chiral stationary phase may be required for separation. | | Product insolubility | If the product is insoluble in common chromatography solvents, this can make purification challenging. Try to find a suitable solvent system that allows for good solubility without compromising the separation. |
Quantitative Data Summary
Table 1: Impact of Coupling Reagents and Additives on Epimerization
| Coupling Reagent | Additive | Base | Diastereomeric Ratio (L:D) | Yield (%) | Reference |
| TBTU | - | DIPEA (2 eq.) | 31:69 | 87 | [10] |
| TBTU | - | DIPEA (1 eq.) | 24:76 | 78 | [10] |
| TBTU | - | DIPEA (1 eq., -10°C) | 65:35 | 49 | [10] |
| HBTU | DIEA | - | 82:18 | 90 | [3] |
| HATU | DIEA | - | 87:13 | 70 | [3] |
| PyBop | DIEA | - | 88:12 | 91 | [3] |
| DCC | HOBt | - | Minimized racemization | - | [8] |
Table 2: Yields for the Synthesis of N-Benzoyl Phenylalanine Derivatives under Different Conditions
| Starting Material | Method | Yield (%) | Reference |
| d,l-phenylalanine | Benzoyl chloride, NaOH | 87 | [1] |
| L-phenylalanine methyl ester | Benzoic acid, EDAC, DMAP | 47 | [2][21] |
| L-phenylalanine | Benzoic anhydride, AcOH | - | [21] |
| Various amino acids | Substituted benzoyl chloride, PEG-400 | ~80 | [22] |
Experimental Protocols
Protocol 1: Synthesis of N-Benzoyl-L-phenylalanine[2][21]
-
Esterification of L-phenylalanine:
-
To a solution of L-phenylalanine (1 mmol) in methanol (5 mL), add trimethylsilyl chloride (2 mmol).
-
Stir the solution for 12 hours at room temperature.
-
Evaporate the solvent under reduced pressure. The resulting L-phenylalanine methyl ester is used in the next step without further purification.
-
-
Coupling Reaction:
-
Dissolve the L-phenylalanine methyl ester (1 mmol), benzoic acid (1 mmol), and 4-(dimethylamino)pyridine (DMAP, 0.1 mmol) in dichloromethane (10 mL).
-
Add N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDAC, 1.5 mmol) and triethylamine (2 mmol) to the solution.
-
Stir the reaction mixture at room temperature overnight.
-
Dilute the mixture with dichloromethane (20 mL) and wash with a saturated aqueous solution of ammonium chloride (10 mL).
-
Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient (e.g., starting from 80:20) to obtain N-Benzoyl-L-phenylalanine methyl ester.
-
-
Hydrolysis (optional, to obtain the acid):
-
The ester can be hydrolyzed to the carboxylic acid using standard procedures, for example, with lithium hydroxide in a mixture of THF, methanol, and water.
-
Protocol 2: Purification by Recrystallization
-
For Boc-L-phenylalanine derivatives: If the product is an oil, attempt trituration with hexane. For recrystallization, dissolve the crude product in a minimal amount of a hot solvent such as ethanol, methanol, or ethyl acetate, and then slowly add a non-solvent like water or hexane until turbidity is observed. Allow the solution to cool slowly to promote crystal formation.[19]
-
For L-phenylalanine: A patented method describes dissolving the crude product in a mixed solvent of methanol and water (e.g., a 10:18:20 ratio of methanol:water:crude product by volume and weight respectively) by heating to 55-58°C. The solution is then filtered while hot and allowed to cool slowly to induce crystallization.[23]
Visualizations
Diagram 1: General Workflow for Synthesis and Purification
Caption: A typical workflow for the synthesis and purification of this compound derivatives.
Diagram 2: Mechanism of Racemization via Oxazolone Formation
Caption: The mechanism of racemization through the formation of an oxazolone intermediate.
Diagram 3: Troubleshooting Logic for Low Product Yield
Caption: A decision tree for troubleshooting low yields in the synthesis of this compound derivatives.
References
- 1. prepchem.com [prepchem.com]
- 2. Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity [scielo.org.mx]
- 3. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Racemization studies in peptide synthesis through the separation of protected epimeric peptides by reversed-phase high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. peptide.com [peptide.com]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. bachem.com [bachem.com]
- 8. peptide.com [peptide.com]
- 9. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 10. N-Acetyl-l-phenylalanine Racemization during TBTU Amidation: An In-Depth Study for the Synthesis of Anti-Inflammatory 2-(N-Acetyl)-l-phenylalanylamido-2-deoxy-d-glucose (NAPA) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. peptide.com [peptide.com]
- 12. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 13. Protected Amino Acids for Structural Biology [bzchemicals.com]
- 14. scispace.com [scispace.com]
- 15. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 16. biosynth.com [biosynth.com]
- 17. tools.thermofisher.com [tools.thermofisher.com]
- 18. Thieme E-Books & E-Journals [thieme-connect.de]
- 19. reddit.com [reddit.com]
- 20. Synthetic peptide enantiomeric purity analysis by chiral high-performance liquid chromatography-electrospray ionization mass spectrometry - American Chemical Society [acs.digitellinc.com]
- 21. scielo.org.mx [scielo.org.mx]
- 22. ijirset.com [ijirset.com]
- 23. CN104649922A - Recrystallization method of L-phenylalanine crude product - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Guide to the HPLC Analysis of Benzoyl-L-phenylalanine Incorporation in Peptides
For Researchers, Scientists, and Drug Development Professionals
The site-specific incorporation of the photoreactive unnatural amino acid Benzoyl-L-phenylalanine (Bpa) into peptides is a powerful tool for elucidating protein-protein interactions. Following synthesis, the purity of the Bpa-containing peptide and the efficiency of its incorporation must be rigorously assessed. High-Performance Liquid Chromatography (HPLC), particularly Reversed-Phase HPLC (RP-HPLC), is the gold standard for this analysis. This guide provides a comparative overview of HPLC methods for analyzing peptides containing Bpa, supported by established experimental principles and detailed protocols.
The Chromatographic Impact of this compound Incorporation
The defining characteristic of this compound in the context of RP-HPLC is its significant hydrophobicity, conferred by the benzophenone moiety. This inherent property leads to a predictable alteration in the chromatographic behavior of a peptide upon Bpa incorporation. When compared to its unmodified counterpart, a Bpa-containing peptide will exhibit a longer retention time on a reversed-phase column[1]. This is due to the increased hydrophobic interaction with the stationary phase (typically C8 or C18). The magnitude of this retention time shift is a key indicator of successful Bpa incorporation.
Comparative HPLC Methodologies
Two primary HPLC-based approaches for the analysis of Bpa-containing peptides are standard analytical RP-HPLC and Ultra-High-Performance Liquid Chromatography (UPLC). UPLC, a more recent advancement, utilizes smaller particle sizes in the stationary phase, enabling higher resolution, increased sensitivity, and faster analysis times compared to traditional HPLC.
| Feature | Method 1: Analytical RP-HPLC | Method 2: UPLC |
| Principle | Separation based on hydrophobicity using a standard HPLC system. | Separation based on hydrophobicity using a UPLC system with sub-2 µm particles for higher efficiency. |
| Typical Column | C18, 4.6 mm x 250 mm, 5 µm particle size | Acquity UPLC BEH C18, 2.1 mm x 150 mm, 1.7 µm particle size |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile |
| Typical Gradient | Linear gradient, e.g., 5-60% B over 30 minutes | Steeper linear gradient, e.g., 5-70% B over 15 minutes |
| Flow Rate | ~1.0 mL/min | ~0.4 mL/min |
| Detection | UV at 220 nm (peptide backbone) and 254/280 nm (aromatic residues/benzophenone) | UV at 220 nm and 254/280 nm; often coupled with Mass Spectrometry (MS) for identity confirmation |
| Expected Outcome | The Bpa-containing peptide will have a significantly longer retention time than the unmodified peptide. Good for purity assessment. | Sharper peaks and better resolution between the desired peptide and any closely eluting impurities. Faster analysis time. |
Experimental Protocols
Method 1: Analytical RP-HPLC for Purity Assessment of a Bpa-Containing Peptide
This protocol is a standard method for assessing the purity of a synthesized peptide containing this compound.
Instrumentation:
-
An analytical HPLC system equipped with a UV detector.
Materials:
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water.
-
Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.
-
Sample: The Bpa-containing peptide and its corresponding unmodified version, each dissolved in Mobile Phase A or a suitable solvent at a concentration of approximately 1 mg/mL.
Procedure:
-
Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B for at least 15 minutes at a flow rate of 1.0 mL/min.
-
Inject 10-20 µL of the unmodified peptide sample.
-
Run a linear gradient from 5% to 60% Mobile Phase B over 30 minutes.
-
Monitor the elution profile at 220 nm and 254 nm.
-
After the gradient, wash the column with 95% Mobile Phase B for 5 minutes and then re-equilibrate with the initial conditions.
-
Repeat steps 2-5 for the Bpa-containing peptide sample.
-
Compare the chromatograms to determine the shift in retention time and assess the purity of the Bpa-peptide.
Method 2: UPLC for High-Resolution Analysis and Quantification
This protocol is suitable for achieving high-resolution separation, which is particularly useful for quantifying the incorporation efficiency and resolving closely related impurities.
Instrumentation:
-
A UPLC system with a photodiode array (PDA) detector and preferably coupled to a mass spectrometer (MS).
Materials:
-
Column: UPLC C18 column (e.g., Acquity UPLC BEH C18, 2.1 mm x 150 mm, 1.7 µm particle size).
-
Mobile Phase A: 0.1% (v/v) Formic Acid (FA) in LC-MS grade water (if using MS detection) or 0.1% TFA.
-
Mobile Phase B: 0.1% (v/v) FA in LC-MS grade acetonitrile or 0.1% TFA in acetonitrile.
-
Sample: The Bpa-containing peptide and its corresponding unmodified version, each dissolved in Mobile Phase A or a suitable solvent at a concentration of approximately 0.1 mg/mL.
Procedure:
-
Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B for at least 5 minutes at a flow rate of 0.4 mL/min.
-
Inject 1-5 µL of the unmodified peptide sample.
-
Run a linear gradient from 5% to 70% Mobile Phase B over 15 minutes.
-
Monitor the elution profile with the PDA detector (e.g., 210-400 nm) and, if available, the mass spectrometer.
-
After the gradient, wash the column with 95% Mobile Phase B for 2 minutes and then re-equilibrate with the initial conditions.
-
Repeat steps 2-5 for the Bpa-containing peptide sample.
-
Analyze the data to compare retention times and integrate peak areas for quantitative analysis of incorporation efficiency. The mass spectrometer can confirm the identity of the peaks.
Visualizing the Workflow and Rationale
The following diagrams illustrate the general workflow for HPLC analysis of Bpa-containing peptides and the logical relationship between Bpa incorporation and its effect on retention time.
Caption: General workflow for comparative HPLC analysis of peptides.
Caption: The effect of Bpa incorporation on HPLC retention time.
References
A Head-to-Head Comparison: p-Benzoyl-L-phenylalanine and Other Photoreactive Amino Acids for Covalent Capture of Biomolecular Interactions
For researchers, scientists, and drug development professionals navigating the landscape of photo-crosslinking technologies, the choice of a photoreactive amino acid is a critical experimental design parameter. This guide provides an objective comparison of p-benzoyl-L-phenylalanine (pBPA) with other commonly used photoreactive amino acids, including p-azido-L-phenylalanine (pAzF) and diazirine-containing analogues. By presenting supporting experimental data and detailed protocols, this guide aims to empower researchers to select the optimal tool for their specific application in mapping protein-protein and protein-nucleic acid interactions.
At a Glance: Key Performance Characteristics
The ideal photoreactive amino acid offers high crosslinking efficiency, specificity, and minimal perturbation to the biological system under investigation. Below is a summary of the key characteristics of pBPA, pAzF, and diazirine-containing amino acids.
| Feature | p-Benzoyl-L-phenylalanine (pBPA) | p-Azido-L-phenylalanine (pAzF) | Diazirine-Containing Amino Acids (e.g., Photo-Leucine, DiAzKs) |
| Photoreactive Group | Benzophenone | Aryl azide | Diazirine |
| Activation Wavelength | ~350-365 nm | ~254-280 nm (can also be activated at longer wavelengths with lower efficiency) | ~330-370 nm |
| Reactive Intermediate | Triplet diradical | Nitrene | Carbene |
| Reactivity | Inserts into C-H bonds. Can be reversibly activated, and is less prone to quenching by water, making it suitable for in vivo studies.[1][2] | Inserts into C-H and heteroatom-H bonds. The reactive nitrene can rearrange into a less reactive species.[1] | Highly reactive carbene inserts into C-H and heteroatom-H bonds.[3] Known for its small size and high reactivity. |
| Crosslinking Efficiency | Can be variable and is sometimes low.[1] Halogenated derivatives can increase yields.[4][5] | Efficiency is variable and dependent on the local environment. | Can be highly efficient. One study reported a sevenfold increase in RNA-protein crosslinking efficiency compared to conventional 254 nm UV crosslinking.[6] However, another study noted lower protein capture with a diazirine acrylamide compared to a benzophenone acrylamide.[7] |
| Key Advantages | Reversible activation allows for multiple chances to crosslink. Minimal reactivity with water. | Can be a useful alternative when pBPA is inefficient due to its chemical environment.[1][8] | Small size minimizes steric hindrance. High reactivity can lead to high crosslinking yields.[3] |
| Potential Limitations | Can be bulky, potentially perturbing interactions. Lower quantum yield can lead to lower crosslinking efficiency.[1] Methionine residues in close proximity can quench the reactive species, reducing efficiency.[1][8] | Activation at shorter UV wavelengths can potentially damage biological molecules. The reactive intermediate can be quenched by water.[2] | The high reactivity can lead to non-specific crosslinking. |
Delving Deeper: Mechanism of Action
The distinct chemical nature of the photoreactive groups in pBPA, pAzF, and diazirine-containing amino acids dictates their crosslinking mechanisms and, consequently, their suitability for different applications.
Upon exposure to UV light, the benzophenone group of pBPA forms a triplet diradical. This species can abstract a hydrogen atom from a nearby C-H bond, leading to the formation of a covalent crosslink. A key advantage of pBPA is that if a suitable C-H bond is not immediately available, the diradical can relax back to its ground state and be re-excited, increasing the probability of a successful crosslinking event.[1]
p-Azidophenylalanine (pAzF) , when irradiated with UV light, generates a highly reactive nitrene intermediate. This nitrene can insert into C-H bonds as well as heteroatom-H bonds (e.g., N-H, O-H). However, the nitrene can also be quenched by water or rearrange to a less reactive species, which can impact its crosslinking efficiency.[1][2]
Diazirine-containing amino acids are activated by UV light to form a carbene, an even more reactive intermediate than a nitrene. Carbenes readily insert into a wide range of chemical bonds, including C-H and heteroatom-H bonds, making them potent crosslinkers.[3] The small size of the diazirine group is also a significant advantage, as it is less likely to disrupt the natural interactions being studied.
Experimental Corner: Protocols for Success
The successful application of photoreactive amino acids hinges on a series of well-executed experimental steps, from their incorporation into a protein of interest to the analysis of the resulting crosslinked products.
Genetic Incorporation of Photoreactive Amino Acids
The site-specific incorporation of unnatural amino acids like pBPA, pAzF, and diazirine derivatives is typically achieved through the use of an orthogonal aminoacyl-tRNA synthetase/tRNA pair that recognizes a nonsense codon (e.g., the amber codon, TAG) engineered into the gene of the target protein.
Generalized Protocol:
-
Plasmid Preparation: Two plasmids are typically required: one encoding the protein of interest with an amber codon at the desired crosslinking site, and a second plasmid encoding the orthogonal aminoacyl-tRNA synthetase and its cognate tRNA.
-
Cell Transformation: The host cells (e.g., E. coli, yeast, or mammalian cells) are co-transformed with both plasmids.
-
Cell Culture: The transformed cells are grown in a minimal medium supplemented with the photoreactive amino acid.
-
Protein Expression: Protein expression is induced according to standard protocols. The orthogonal synthetase will charge its tRNA with the photoreactive amino acid, which is then incorporated into the protein at the site of the amber codon.
-
Protein Purification: The protein containing the photoreactive amino acid is purified using standard affinity chromatography techniques.
UV Photo-Crosslinking
Once the protein containing the photoreactive amino acid is purified and incubated with its potential binding partners, the crosslinking reaction is initiated by exposure to UV light.
Generalized Protocol:
-
Sample Preparation: The purified protein containing the photoreactive amino acid is mixed with its interacting partner(s) in a suitable buffer.
-
UV Irradiation: The sample is irradiated with UV light at the appropriate wavelength (e.g., 365 nm for pBPA and diazirines) for a predetermined duration. The optimal irradiation time and intensity should be empirically determined for each system.
-
Quenching (Optional): In some cases, a quenching agent can be added to stop the reaction.
Analysis of Crosslinked Products by Mass Spectrometry
Mass spectrometry is a powerful tool for identifying the crosslinked proteins and mapping the site of interaction at the amino acid level.
Generalized Protocol:
-
SDS-PAGE Analysis: The crosslinked sample is first analyzed by SDS-PAGE to visualize the formation of higher molecular weight crosslinked complexes.
-
In-gel or In-solution Digestion: The protein bands corresponding to the crosslinked complexes are excised from the gel, or the entire sample is subjected to in-solution digestion with a protease (e.g., trypsin).
-
LC-MS/MS Analysis: The resulting peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Specialized software is used to identify the crosslinked peptides and pinpoint the exact amino acid residues involved in the interaction.
Visualizing the Workflow and Concepts
To further clarify the experimental process and the underlying principles, the following diagrams have been generated using the DOT language.
Caption: A generalized experimental workflow for photo-crosslinking studies.
Caption: Using photoreactive amino acids to map signaling pathways.
Caption: Simplified reaction mechanisms of pBPA and diazirine.
Conclusion: Making an Informed Choice
The selection of a photoreactive amino acid is a multifaceted decision that depends on the specific biological question, the nature of the interacting molecules, and the experimental system. pBPA remains a robust and widely used tool, particularly for in vivo studies, due to its favorable activation wavelength and its ability to be re-excited. Diazirine-containing amino acids, with their small size and high reactivity, offer a powerful alternative that can lead to higher crosslinking efficiencies in certain contexts. pAzF provides another valuable option, especially in situations where pBPA's reactivity is compromised. By carefully considering the properties outlined in this guide and optimizing the experimental protocols, researchers can effectively harness the power of photo-crosslinking to illuminate the intricate networks of biomolecular interactions that underpin cellular function.
References
- 1. Sequence context and crosslinking mechanism affect the efficiency of in vivo capture of a protein-protein interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Genetically encoded crosslinkers to address protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A chemical proteomics approach to reveal direct protein-protein interactions in living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Electron‐deficient p‐benzoyl‐l‐phenylalanine derivatives increase covalent chemical capture yields for protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Electron-deficient p-benzoyl-l-phenylalanine derivatives increase covalent chemical capture yields for protein-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Genetically Encoded Diazirine Analogue for RNA–Protein Photo‐crosslinking - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of photoactivatable crosslinkers for in-gel immunoassays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sequence context and crosslinking mechanism affect the efficiency of in vivo capture of a protein-protein interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Validating Protein-Protein Interactions Identified with Benzoyl-L-phenylalanine
The identification of protein-protein interactions (PPIs) is fundamental to understanding cellular processes. The use of the photo-activatable, unnatural amino acid p-benzoyl-L-phenylalanine (BPA) has become a powerful technique for capturing these interactions, including those that are weak or transient.[1][2][3] Upon incorporation into a "bait" protein and exposure to UV light (typically 350-365 nm), the benzophenone side chain of BPA forms a covalent crosslink with interacting "prey" proteins within a short distance (~10 Å), effectively trapping the complex in its native environment.[1][4]
However, the discovery of a potential interaction via BPA crosslinking is only the first step. Rigorous, orthogonal validation is critical to confirm the physiological relevance of the identified PPI and to rule out non-specific crosslinking artifacts. This guide compares common validation techniques, providing experimental protocols and quantitative data to help researchers select the most appropriate methods for their system.
Overall Validation Workflow
The process begins with the successful incorporation of BPA into the protein of interest and subsequent photo-crosslinking. Following the identification of potential binding partners, typically by mass spectrometry, a series of validation experiments are performed to confirm the interaction.
Caption: Workflow from BPA-mediated PPI discovery to orthogonal validation.
Comparison of Key Validation Techniques
Choosing a validation method depends on the nature of the interaction, the available reagents, and the type of data required (qualitative vs. quantitative). The following table provides a high-level comparison of common orthogonal methods.
| Technique | Principle | Type of Data | Interaction Environment | Key Advantages | Limitations |
| Co-Immunoprecipitation (Co-IP) | An antibody targets an endogenous "bait" protein, pulling it down from a cell lysate along with its bound interaction partners.[5] | Qualitative / Semi-Quantitative | In vivo (within cell lysate) | Confirms interaction in a near-physiological context; uses endogenous proteins. | Cannot distinguish between direct and indirect interactions; antibody quality is critical.[6][7] |
| Pull-Down Assay | A purified, tagged "bait" protein is immobilized on a resin and used to capture interacting partners from a cell lysate or a solution of purified "prey" protein. | Qualitative / Semi-Quantitative | In vitro | Useful for confirming direct interactions when using purified proteins; controlled environment. | Lacks physiological context; potential for non-specific binding to the resin or tag. |
| Surface Plasmon Resonance (SPR) | A label-free optical technique that measures changes in the refractive index at a sensor surface as an "analyte" protein flows over an immobilized "ligand" protein.[8][9] | Quantitative | In vitro | Provides real-time kinetic data (kon, koff) and binding affinity (KD).[10][11] | Requires purified, stable proteins; immobilization can affect protein conformation. |
| Western Blotting | Used post-Co-IP or Pull-Down to detect the presence and relative abundance of the co-precipitated "prey" protein using a specific antibody. | Qualitative / Semi-Quantitative | N/A (Detection) | Standard, widely available technique for confirming the identity of interacting partners. | Dependent on antibody specificity; provides limited quantitative information. |
Experimental Protocols for Validation
Co-Immunoprecipitation (Co-IP) and Western Blot
Co-IP is considered a gold-standard technique for validating a PPI within a cellular context.[6] It relies on a specific antibody to capture a protein complex from a cell lysate.[5]
Caption: Step-by-step workflow for a Co-Immunoprecipitation experiment.
Detailed Protocol:
-
Cell Lysis:
-
Harvest cultured cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in 3-5 volumes of a non-denaturing lysis buffer (e.g., RIPA buffer or a Tris-based buffer with mild detergent like NP-40 or Triton X-100).[5] The buffer must contain protease and phosphatase inhibitors.
-
Incubate on ice for 15-30 minutes with occasional vortexing.[5]
-
Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet cellular debris.[12]
-
Transfer the supernatant (protein lysate) to a new, pre-chilled tube. Determine the protein concentration using a Bradford or BCA assay.[5]
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating it with Protein A/G beads for 1 hour at 4°C on a rotator. This step reduces non-specific binding in subsequent steps.
-
Pellet the beads and transfer the pre-cleared lysate to a fresh tube.
-
Add the primary antibody specific to the "bait" protein to the lysate (typically 1-10 µg). As a negative control, use an equivalent amount of a non-specific IgG from the same host species.[12]
-
Incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
Add an appropriate amount of equilibrated Protein A/G bead slurry to each sample and incubate for another 1-2 hours at 4°C to capture the immune complexes.[5]
-
-
Washing and Elution:
-
Pellet the beads by gentle centrifugation (e.g., 1,000 x g for 1 minute).
-
Discard the supernatant and wash the beads 3-5 times with 1 mL of ice-cold lysis buffer (or a designated wash buffer).[13] This step is critical for removing non-specifically bound proteins.
-
After the final wash, carefully remove all supernatant.
-
Elute the proteins by resuspending the beads in 20-40 µL of 1X SDS-PAGE loading buffer and boiling for 5-10 minutes.
-
-
Western Blot Analysis:
-
Separate the eluted proteins on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Probe the membrane with a primary antibody specific for the suspected "prey" protein.
-
Wash and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate. A band corresponding to the prey protein in the bait-IP lane, but not in the IgG control lane, validates the interaction.
-
Surface Plasmon Resonance (SPR)
SPR is a powerful biophysical technique used to obtain quantitative data on binding kinetics and affinity.[10] It measures interactions in real-time without the need for labels.[11] This method is ideal for validating a direct interaction between two purified proteins.
Caption: Principle of Surface Plasmon Resonance (SPR) for PPI analysis.
Detailed Protocol Outline:
-
Protein Preparation:
-
Express and purify both the "bait" (ligand) and "prey" (analyte) proteins to high homogeneity.
-
Dialyze both proteins into the same SPR running buffer (e.g., HBS-EP+).
-
Determine accurate protein concentrations.
-
-
Ligand Immobilization:
-
Choose a sensor chip compatible with your ligand (e.g., a CM5 chip for amine coupling).
-
Activate the chip surface (e.g., with EDC/NHS for amine coupling).
-
Inject the ligand over the activated surface until the desired immobilization level is reached. The amount immobilized should be low enough to avoid mass transport limitations.
-
Deactivate any remaining active esters on the surface. A reference flow cell should be prepared similarly but without the ligand to subtract bulk refractive index changes.[14]
-
-
Analyte Binding Analysis:
-
Prepare a series of dilutions of the analyte in running buffer.
-
Perform a kinetic titration by injecting the different concentrations of the analyte sequentially over both the ligand and reference flow cells, from the lowest to the highest concentration.
-
Each injection cycle consists of:
-
-
Data Analysis:
-
Subtract the reference flow cell data from the active flow cell data to get the specific binding signal.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) using the instrument's analysis software.
-
This fitting process will yield the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (KD = koff/kon).[11] A low KD (e.g., in the nanomolar to low micromolar range) provides strong quantitative validation of the interaction.[8]
-
References
- 1. Electron‐deficient p‐benzoyl‐l‐phenylalanine derivatives increase covalent chemical capture yields for protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Electron-deficient p-benzoyl-l-phe ... | Article | H1 Connect [archive.connect.h1.co]
- 3. Electron-deficient p-benzoyl-l-phenylalanine derivatives increase covalent chemical capture yields for protein-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Use of an unnatural amino acid to map helicase/DNA interfaces via photoactivated crosslinking - PMC [pmc.ncbi.nlm.nih.gov]
- 5. assaygenie.com [assaygenie.com]
- 6. The Journal of Brief Ideas [beta.briefideas.org]
- 7. Co-Immunoprecipitation (Co-IP) | Thermo Fisher Scientific - US [thermofisher.com]
- 8. Protein-Protein Interactions: Surface Plasmon Resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Protein Interaction Analysis by Surface Plasmon Resonance | Springer Nature Experiments [experiments.springernature.com]
- 10. Surface Plasmon Resonance: A Sensitive Tool to Study Protein-Protein Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. affiniteinstruments.com [affiniteinstruments.com]
- 12. researchgate.net [researchgate.net]
- 13. An optimized co-immunoprecipitation protocol for the analysis of endogenous protein-protein interactions in cell lines using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Studying Protein-Protein Interactions Using Surface Plasmon Resonance | Springer Nature Experiments [experiments.springernature.com]
A Head-to-Head Comparison: Benzoyl-L-phenylalanine vs. Diazirine-Containing Amino Acids for Photocrosslinking
A Comprehensive Guide for Researchers in Molecular Interactions
In the intricate world of molecular biology and drug discovery, understanding the transient and dynamic interactions between biomolecules is paramount. Photocrosslinking has emerged as a powerful technique to capture these fleeting interactions by creating covalent bonds between interacting partners upon photoactivation. Among the arsenal of photoactivatable amino acids, Benzoyl-L-phenylalanine (BPA) and diazirine-containing amino acids stand out as two of the most widely used classes. This guide provides an objective, data-driven comparison of their performance, complete with experimental protocols and mechanistic insights to aid researchers in selecting the optimal tool for their specific needs.
At a Glance: Key Differences and Performance Metrics
Both BPA and diazirine-containing amino acids can be genetically encoded into proteins at specific sites, offering precise control over the location of the photocrosslinker. However, they differ significantly in their chemical structure, mechanism of action, and ultimately, their crosslinking characteristics.
| Feature | This compound (BPA) | Diazirine-Containing Amino Acids |
| Photoreactive Moiety | Benzophenone | Diazirine |
| Activation Wavelength | 350-365 nm | 330-370 nm |
| Reactive Intermediate | Triplet diradical (ketyl radical) | Carbene |
| Crosslinking Efficiency | Generally high (can exceed 50-70%)[1][2] | Variable, can be lower than BPA due to quenching by water, but can be highly efficient in specific contexts.[3][4] |
| Reactivity | Preferentially abstracts hydrogen from C-H bonds.[1][5] | Highly reactive and non-specific, inserts into C-H, O-H, N-H, and S-H bonds.[6][7] Alkyl diazirines show a preference for acidic residues.[8] |
| Chemical Stability | High, stable under ambient light and a range of chemical conditions.[1][5] | Generally stable, but can be sensitive to acidic conditions.[6] |
| Size | Larger, bulkier aromatic group. | Smaller, less sterically hindering.[6] |
Delving Deeper: Mechanisms of Photocrosslinking
The distinct chemistries of BPA and diazirines underpin their different crosslinking behaviors.
This compound (BPA): A Two-Step Radical Mechanism
Upon irradiation with UV light (350-365 nm), the benzophenone moiety of BPA is excited to a triplet diradical state. This highly reactive species can then abstract a hydrogen atom from a nearby C-H bond of an interacting molecule, forming a ketyl radical and a new carbon-centered radical on the binding partner. Subsequent radical recombination results in a stable covalent C-C bond, effectively crosslinking the two molecules. A key advantage of BPA is that in the absence of a suitable C-H bond, the excited triplet state can relax back to the ground state, allowing for repeated excitation and increasing the probability of a successful crosslinking event.[9]
Diazirine-Containing Amino Acids: The Highly Reactive Carbene Pathway
Diazirine-containing amino acids are activated by UV light in a similar wavelength range (330-370 nm).[10] Photoactivation leads to the irreversible loss of a nitrogen molecule (N₂) and the generation of a highly reactive and short-lived carbene intermediate.[6] This carbene can readily insert into a wide variety of chemical bonds in its immediate vicinity, including C-H, O-H, N-H, and S-H bonds, leading to a covalent crosslink. The high reactivity of the carbene makes diazirines less selective than BPA but also capable of capturing interactions with a broader range of amino acid side chains. However, this high reactivity also makes them susceptible to quenching by water, which can reduce crosslinking efficiency.[3] Recent studies have also shown that alkyl diazirines can form a diazo intermediate that preferentially reacts with acidic amino acids.[8][11]
Experimental Corner: Protocols for Success
Successful photocrosslinking experiments require careful planning and execution. Below are generalized protocols for the site-specific incorporation and photoactivation of BPA and diazirine-containing amino acids.
General Experimental Workflow
References
- 1. Diazirine-based photo-crosslinkers for defect free fabrication of solution processed organic light-emitting diodes - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 2. High-Performance Workflow for Identifying Site-Specific Crosslinks Originating from a Genetically Incorporated, Photoreactive Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in Chemical Biology Using Benzophenones and Diazirines as Radical Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Protein-DNA photo-crosslinking with a genetically encoded benzophenone-containing amino acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Target Identification by Diazirine Photo-Cross-linking and Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Current advances of carbene-mediated photoaffinity labeling in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Electron‐deficient p‐benzoyl‐l‐phenylalanine derivatives increase covalent chemical capture yields for protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. interchim.fr [interchim.fr]
- 11. chemrxiv.org [chemrxiv.org]
Halogenated p-Benzoyl-L-Phenylalanine Analogs: A Guide to Enhanced Photo-Crosslinking
In the intricate world of cellular processes, understanding protein-protein interactions (PPIs) is paramount. The photo-activatable amino acid, p-benzoyl-L-phenylalanine (pBPA), has been a valuable tool for covalently capturing these transient interactions. However, its application can be limited by low photo-crosslinking yields. Recent advancements have introduced halogenated pBPA analogs, demonstrating significantly increased crosslinking efficiencies, thereby expanding the toolkit for mapping PPIs in their native environments. This guide provides a comprehensive comparison of these analogs, supported by experimental data and detailed protocols for their application.
Performance Comparison of pBPA Analogs
The introduction of electron-withdrawing halogen atoms to the benzophenone ring of pBPA enhances its photo-crosslinking efficiency. A key study demonstrated that incorporating halogenated pBPA analogs into proteins leads to a substantial increase in crosslinking yields for protein-protein interactions.[1][2][3] The table below summarizes the relative crosslinking yields of various monosubstituted pBPA analogs compared to the parent pBPA in an in vitro assay.
| Unnatural Amino Acid (UAA) | Substitution Position | Relative Crosslinking Yield (Fold Increase vs. pBPA) |
| p-benzoyl-L-phenylalanine (pBPA) | - | 1 |
| 3-Cl-pBPA | meta | 30 |
| 4-Cl-pBPA | para | 10 |
| 3-Br-pBPA | meta | 15 |
| 4-Br-pBPA | para | 8 |
| 3-I-pBPA | meta | 5 |
| 4-I-pBPA | para | 3 |
| 3-CF₃-pBPA | meta | 49 |
| 4-CF₃-pBPA | para | 23 |
Data synthesized from in vitro crosslinking experiments of the Med25-VP16 interaction.[2]
The data clearly indicates that analogs with electron-withdrawing substituents, particularly at the meta position, exhibit the most significant increase in crosslinking efficiency. The 3-CF₃-pBPA and 3-Cl-pBPA analogs stand out with 49-fold and 30-fold increases in yield, respectively.[2] While the 4-CF₃ analog showed a 23-fold increase and is recommended for use when higher crosslinking yields are necessary due to its efficient incorporation into proteins, similar to that of pBPA.[2]
Mechanism of Action and Experimental Workflow
The photo-crosslinking process is initiated by irradiating the pBPA-containing protein with UV light (typically 350-365 nm). This excites the benzophenone moiety to a triplet diradical state, which can then abstract a hydrogen atom from a nearby C-H bond on an interacting protein. Subsequent radical recombination results in a stable covalent bond, effectively capturing the interaction.[2][4][5]
Experimental Protocols
Genetic Incorporation of Halogenated pBPA Analogs
The site-specific incorporation of unnatural amino acids (UAAs) into proteins in living cells is achieved through nonsense suppression, typically using an evolved aminoacyl-tRNA synthetase/tRNA pair that recognizes the amber stop codon (TAG).[6][7]
Materials:
-
Plasmids:
-
Expression vector for the protein of interest with a TAG codon at the desired position.
-
Plasmid encoding the evolved E. coli tyrosyl-tRNA synthetase (TyrRS) and its corresponding tRNA (tRNATyrCUA). A commonly used plasmid is pEVOL-pBpF.[8]
-
-
Bacterial or yeast strain suitable for protein expression.
-
Halogenated pBPA analog (e.g., 3-Cl-pBPA, 4-CF₃-pBPA).
-
Appropriate growth media.
Protocol:
-
Transformation: Co-transform the expression host with the plasmid for the target protein and the pEVOL plasmid.
-
Culture: Grow the transformed cells in a minimal medium.
-
Induction: Induce protein expression and supplement the medium with the desired halogenated pBPA analog (typically at a final concentration of 1 mM).[7]
-
Harvest: Harvest the cells after a suitable expression period.
In Vitro Photo-Crosslinking
Materials:
-
Purified protein containing the halogenated pBPA analog.
-
Purified interacting partner protein.
-
Reaction buffer (e.g., phosphate-buffered saline).
-
UV lamp (365 nm).
Protocol:
-
Incubation: Mix the purified proteins in the reaction buffer.
-
Irradiation: Expose the mixture to 365 nm UV light on ice for a specified duration (e.g., 1-10 minutes).[2] The optimal irradiation time may need to be determined empirically.
-
Analysis: Analyze the reaction products by SDS-PAGE and Western blotting or mass spectrometry.
Analysis of Crosslinked Products
Western Blotting:
-
Separate the crosslinked reaction mixture by SDS-PAGE.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Probe the membrane with antibodies specific to one of the interacting proteins to visualize the crosslinked complex, which will appear as a higher molecular weight band.[2][3]
Mass Spectrometry:
-
Excise the band corresponding to the crosslinked complex from an SDS-PAGE gel.
-
Perform in-gel digestion of the proteins (e.g., with trypsin).
-
Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the crosslinked peptides and pinpoint the site of interaction.[9][10][11]
Application in Signaling Pathway Analysis
Halogenated pBPA analogs are powerful tools for dissecting signaling pathways by capturing transient interactions between signaling proteins. For example, they can be used to trap the interaction between a kinase and its substrate or a receptor and its ligand.
Conclusion
The development of halogenated p-benzoyl-L-phenylalanine analogs represents a significant advancement in the field of chemical biology. Their enhanced photo-crosslinking efficiency allows for the robust capture of protein-protein interactions that may be missed with conventional pBPA. The ability to site-specifically incorporate these powerful probes into proteins within living cells provides an unparalleled approach to mapping interaction networks in their native context, paving the way for a deeper understanding of complex biological processes and the identification of new therapeutic targets.
References
- 1. Electron-deficient p-benzoyl-l-phenylalanine derivatives increase covalent chemical capture yields for protein-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Electron‐deficient p‐benzoyl‐l‐phenylalanine derivatives increase covalent chemical capture yields for protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pnas.org [pnas.org]
- 7. Protein-DNA photo-crosslinking with a genetically encoded benzophenone-containing amino acid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Analyzing protein intermediate interactions in living E. coli cells using site-specific photo-crosslinking combined with chemical crosslinking - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protocol for establishing a protein interactome based on close physical proximity to a target protein within live budding yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biolchem.huji.ac.il [biolchem.huji.ac.il]
- 11. The beginning of a beautiful friendship: Cross-linking/mass spectrometry and modelling of proteins and multi-protein complexes - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Benzoyl-L-phenylalanine and p-Azido-L-phenylalanine for Protein Crosslinking and Labeling
In the dynamic field of chemical biology, the site-specific incorporation of unnatural amino acids (UAAs) into proteins has emerged as a powerful tool for elucidating protein structure, function, and interactions. Among the diverse repertoire of available UAAs, Benzoyl-L-phenylalanine (Bpa) and p-azido-L-phenylalanine (pAzF) are two of the most prominent photo-reactive amino acids utilized by researchers. This guide provides a comprehensive comparison of these two molecules, detailing their physicochemical properties, mechanisms of action, and applications, supported by experimental data and protocols to assist researchers in selecting the optimal tool for their specific needs.
Physicochemical and Photoreactive Properties
A fundamental understanding of the distinct properties of Bpa and pAzF is crucial for their effective application. The key characteristics of each molecule are summarized below.
| Property | This compound (Bpa) | p-Azido-L-phenylalanine (pAzF) |
| Molecular Formula | C₁₆H₁₅NO₃ | C₉H₁₀N₄O₂ |
| Molecular Weight | 269.29 g/mol | 206.20 g/mol [1] |
| Photoreactive Group | Benzophenone | Aryl Azide |
| Activation Wavelength | ~350-365 nm[2][3] | ~250-400 nm (direct photolysis)[4]; can be activated by visible light with a photocatalyst[4] |
| Reactive Intermediate | Triplet-state benzophenone (ketyl radical)[5] | Singlet nitrene[4][6] |
| Primary Reaction | C-H bond insertion[5][7] | C-H insertion, addition to double bonds[6] |
| Quantum Yield | Generally low (Φ = 0.05–0.4), but can be reactivated[2] | Not widely reported for protein crosslinking, but nitrene formation is generally efficient. |
| Chemical Stability | High; stable under ambient light and in aqueous solutions.[8] | Good; generally stable but can be reduced by thiols (e.g., DTT).[9] |
| Bioorthogonality | Photoreaction is relatively non-specific. | Azide group is bioorthogonal and can be used for "click chemistry".[10][11] |
Mechanism of Action
The utility of Bpa and pAzF in protein research stems from their ability to form covalent crosslinks with interacting molecules upon photoactivation. However, the underlying photochemical mechanisms differ significantly.
This compound (Bpa): Upon irradiation with UV light at approximately 360 nm, the benzophenone moiety of Bpa undergoes an n→π* transition to an excited singlet state, which then rapidly converts to a more stable triplet state via intersystem crossing.[5] This triplet-state benzophenone can abstract a hydrogen atom from a nearby C-H bond, forming a ketyl radical and a carbon-centered radical on the target molecule.[5] Subsequent radical recombination results in a stable carbon-carbon covalent bond, effectively crosslinking the Bpa-containing protein to its interaction partner.[5] A key advantage of benzophenone is its relative inertness towards water, minimizing non-specific reactions with the solvent.[8][12]
p-Azido-L-phenylalanine (pAzF): Photoactivation of pAzF with UV light leads to the extrusion of dinitrogen (N₂) and the formation of a highly reactive singlet nitrene intermediate.[4][6] This nitrene can then undergo a variety of reactions, including insertion into C-H and N-H bonds, and addition to double bonds, to form covalent crosslinks.[6] While effective for crosslinking, the azide group of pAzF also serves as a bioorthogonal handle for "click chemistry." This dual functionality allows for a two-step labeling approach where the azide is first used for covalent capture and then for the attachment of a reporter molecule (e.g., a fluorophore or biotin) via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC).[10][11]
Experimental Data Summary
While direct, side-by-side quantitative comparisons of Bpa and pAzF are limited in the literature, individual studies provide insights into their performance.
| Parameter | This compound (Bpa) | p-Azido-L-phenylalanine (pAzF) |
| Crosslinking Efficiency | Reported to be efficient, with yields ranging from 50% to over 70% in specific systems.[13] Halogenated derivatives have been shown to increase crosslinking yields.[3][14] | Can be highly efficient, with reports of nearly 7-fold improvement in labeling efficiency with multivalent probes.[4] Efficiency is dependent on the proximity and reactivity of the binding partner. |
| Specificity | Crosslinking is proximity-based but relatively non-specific towards the type of amino acid residue it reacts with, favoring C-H bonds.[7] | Nitrene insertion is also proximity-dependent and can react with various bonds. The subsequent click reaction, however, is highly specific to an alkyne partner. |
| Potential Side Reactions | The excited benzophenone can be quenched by various molecules. In the absence of a reactive C-H bond, it can relax back to the ground state and be re-excited.[2][3] | Nitrenes are highly reactive and can undergo intramolecular rearrangements or react with the solvent if a suitable binding partner is not in close proximity. The azide group can be reduced by reducing agents like DTT.[9] |
Experimental Protocols
Detailed methodologies for the synthesis and incorporation of Bpa and pAzF are crucial for successful experimentation.
Synthesis of this compound (Bpa)
A common route for the synthesis of Bpa involves a Friedel-Crafts acylation. A detailed, multi-step synthesis protocol is available in the literature, often starting from commercially available precursors.[15][16][17]
Illustrative Synthesis Steps:
-
Protection of the amino group of L-phenylalanine.
-
Friedel-Crafts benzoylation of the protected phenylalanine.
-
Deprotection of the amino group to yield Bpa.
A detailed, step-by-step synthesis protocol for a clickable, photoreactive Bpa analog can be found in Han et al., 2023.[15][16][17]
Synthesis of p-Azido-L-phenylalanine (pAzF)
The synthesis of pAzF can be achieved through several methods, with a common approach involving the diazotization of p-amino-L-phenylalanine followed by azidation. A reliable and scalable synthesis starting from L-phenylalanine has been described.[18]
Illustrative Synthesis Steps:
-
Iodination of L-phenylalanine.
-
Protection of the amino group.
-
Ullman-type coupling with an azide source.
-
Deprotection to yield pAzF.
A detailed, chromatography-free synthesis protocol is provided by Clever et al., 2016.[18]
General Protocol for Incorporation of Unnatural Amino Acids in E. coli
The site-specific incorporation of Bpa or pAzF into a protein of interest in E. coli is typically achieved using an orthogonal aminoacyl-tRNA synthetase/tRNA pair that recognizes a nonsense codon, most commonly the amber stop codon (TAG).[19]
Materials:
-
E. coli expression strain (e.g., BL21(DE3)).
-
Expression plasmid for the protein of interest with a TAG codon at the desired site.
-
Plasmid encoding the orthogonal aminoacyl-tRNA synthetase and tRNA specific for the UAA (e.g., pEVOL-pAzF or pEVOL-pBpa).[9]
-
Bpa or pAzF.
-
LB medium and appropriate antibiotics.
-
IPTG and L-arabinose for induction.
Procedure:
-
Co-transform the E. coli expression strain with the plasmid for the protein of interest and the appropriate pEVOL plasmid.[9]
-
Plate on LB agar with the corresponding antibiotics and incubate overnight at 37°C.
-
Inoculate a starter culture in LB medium with antibiotics and grow overnight at 37°C.
-
The following day, inoculate a larger volume of LB medium with the starter culture and grow at 37°C to an OD₆₀₀ of 0.6-0.8.
-
Add the unnatural amino acid (Bpa or pAzF) to a final concentration of 1-2 mM.[10]
-
Induce protein expression with IPTG and L-arabinose and incubate overnight at a lower temperature (e.g., 18-30°C).[9]
-
Harvest the cells by centrifugation and purify the protein using standard protocols.
Photo-Crosslinking and Analysis
Procedure:
-
Prepare a reaction mixture containing the purified protein with the incorporated UAA and its potential binding partner in a suitable buffer.
-
Irradiate the sample with UV light at the appropriate wavelength (e.g., 365 nm for Bpa) for a predetermined amount of time on ice.
-
Analyze the crosslinked products by SDS-PAGE and visualize by Coomassie staining, western blotting, or in-gel fluorescence.[19]
Click Chemistry with pAzF-containing Proteins
Procedure:
-
To the purified pAzF-containing protein, add a 10-20 fold molar excess of an alkyne-functionalized reporter molecule (e.g., DBCO-biotin for SPAAC).[9]
-
For CuAAC, add a copper(I) source (e.g., CuSO₄ and a reducing agent like sodium ascorbate) and a copper ligand (e.g., TBTA).
-
Incubate the reaction at room temperature or 4°C for 2-4 hours or overnight.[9]
-
Remove excess reagents by dialysis or size-exclusion chromatography.
-
Analyze the labeled protein by SDS-PAGE with in-gel fluorescence or by western blot using an antibody against the reporter tag.
Visualizing the Workflows
Experimental Workflow for UAA Incorporation and Application
Caption: General workflow for unnatural amino acid incorporation and subsequent applications.
Signaling Pathway of Photo-Crosslinking
Caption: Photo-activation pathways for Bpa and pAzF leading to covalent crosslinking.
Conclusion
Both this compound and p-azido-L-phenylalanine are invaluable tools for the study of protein interactions. The choice between them depends largely on the specific experimental goals.
Choose this compound (Bpa) when:
-
The primary goal is direct photo-crosslinking to identify proximal interaction partners.
-
A chemically stable and robust photo-crosslinker is required.
-
Subsequent chemical modification is not necessary.
Choose p-Azido-L-phenylalanine (pAzF) when:
-
A dual-functionality amino acid is needed for both crosslinking and bioorthogonal labeling.
-
High specificity in labeling with a reporter molecule is required via click chemistry.
-
The experimental conditions are compatible with the potential sensitivity of the azide group to reducing agents.
By carefully considering the properties and protocols outlined in this guide, researchers can harness the power of these unnatural amino acids to gain deeper insights into the complex world of protein interactions.
References
- 1. Synthesis and protein incorporation of azido-modified unnatural amino acids - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Electron‐deficient p‐benzoyl‐l‐phenylalanine derivatives increase covalent chemical capture yields for protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Visible-light-induced protein labeling in live cells with aryl azides - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC06987C [pubs.rsc.org]
- 5. Recent Advances in Chemical Biology Using Benzophenones and Diazirines as Radical Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reactive & Efficient: Organic Azides as Cross-Linkers in Material Sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protein-DNA photo-crosslinking with a genetically encoded benzophenone-containing amino acid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. biochemistry.ucla.edu [biochemistry.ucla.edu]
- 10. Site-Specific Protein Conjugates Incorporating Para-Azido-L-Phenylalanine for Cellular and In Vivo Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. tcichemicals.com [tcichemicals.com]
- 13. p-Benzoyl-L-phenylalanine, a new photoreactive amino acid. Photolabeling of calmodulin with a synthetic calmodulin-binding peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Electron-deficient p-benzoyl-l-phenylalanine derivatives increase covalent chemical capture yields for protein-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Design and synthesis of a clickable, photoreactive amino acid p-(4-(but-3-yn-1-yl)benzoyl)-l-phenylalanine for peptide photoaffinity labeling - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. Design and synthesis of a clickable, photoreactive amino acid p-(4-(but-3-yn-1-yl)benzoyl)-l-phenylalanine for peptide photoaffinity labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Design and synthesis of a clickable, photoreactive amino acid p -(4-(but-3-yn-1-yl)benzoyl)- l -phenylalanine for peptide photoaffinity labeling - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07248C [pubs.rsc.org]
- 18. Synthesis and explosion hazards of 4-Azido-L-phenylalanine - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Probing Protein–Protein Interactions with Genetically Encoded Photoactivatable Cross-Linkers - PMC [pmc.ncbi.nlm.nih.gov]
Quantitative analysis of crosslinking efficiency with different Benzoyl-L-phenylalanine derivatives
For researchers, scientists, and drug development professionals seeking to capture and analyze protein-protein interactions, the choice of a photo-crosslinking agent is critical. This guide provides a quantitative comparison of the crosslinking efficiency of various Benzoyl-L-phenylalanine (Bpa) derivatives, offering supporting experimental data and detailed protocols to aid in the selection and application of these powerful tools.
The unnatural amino acid p-benzoyl-L-phenylalanine (Bpa) is a widely used photo-crosslinker that can be genetically encoded into proteins. Upon activation with UV light, Bpa forms a reactive triplet diradical that can covalently crosslink to interacting proteins within close proximity, providing a "snapshot" of transient or stable interactions. However, the crosslinking efficiency of Bpa can be a limiting factor in some experimental systems. To address this, various Bpa derivatives have been developed with the aim of enhancing crosslinking yields. This guide focuses on the quantitative analysis of these derivatives, enabling an informed choice for your specific research needs.
Quantitative Comparison of Crosslinking Efficiency
The crosslinking efficiency of Bpa derivatives is often compared to that of the parent molecule, Bpa. The following table summarizes the relative crosslinking yields of several halogenated Bpa derivatives as determined by in vitro crosslinking experiments followed by Western blot analysis. The data is presented as the fold change in crosslinking efficiency compared to Bpa.
| Bpa Derivative | Position of Substitution | Electron-Withdrawing Group | Relative Crosslinking Efficiency (Fold Change vs. Bpa)[1] |
| pBpa (baseline) | para | - | 1 |
| 3-F-Bpa | meta | Fluoro | 10 |
| 4-F-Bpa | para | Fluoro | 5 |
| 3-Cl-Bpa | meta | Chloro | 30 |
| 4-Cl-Bpa | para | Chloro | 7 |
| 3-Br-Bpa | meta | Bromo | 10 |
| 4-Br-Bpa | para | Bromo | 8 |
| 3-CF₃-Bpa | meta | Trifluoromethyl | 49 |
| 4-CF₃-Bpa | para | Trifluoromethyl | 23 |
This data clearly demonstrates that the addition of electron-withdrawing groups to the benzophenone ring can significantly enhance the crosslinking efficiency of Bpa. In particular, derivatives with substitutions at the meta (3) position, such as 3-Cl-Bpa and 3-CF₃-Bpa, show the most substantial increases in crosslinking yield[1].
Experimental Protocols
To facilitate the use of these powerful tools, this section provides detailed methodologies for key experiments.
Protocol 1: Site-Specific Incorporation of Bpa Derivatives in E. coli
This protocol describes the incorporation of Bpa or its derivatives into a target protein in E. coli using the amber suppression method.
Materials:
-
E. coli expression strain (e.g., BL21(DE3))
-
Expression plasmid for the target protein with an in-frame amber codon (TAG) at the desired incorporation site.
-
pEVOL plasmid encoding the engineered aminoacyl-tRNA synthetase (aaRS) and tRNACUA pair specific for Bpa or its derivative.
-
Luria-Bertani (LB) medium.
-
Appropriate antibiotics for plasmid selection.
-
Bpa or Bpa derivative.
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG) for inducing protein expression.
-
L-arabinose (if using a pBAD promoter for the target protein).
Procedure:
-
Transformation: Co-transform the E. coli expression strain with the target protein expression plasmid and the pEVOL plasmid. Plate on LB agar plates containing the appropriate antibiotics and incubate overnight at 37°C.
-
Starter Culture: Inoculate a single colony into 5 mL of LB medium with antibiotics and grow overnight at 37°C with shaking.
-
Expression Culture: Inoculate a larger volume of LB medium (e.g., 1 L) with the overnight culture. Add the Bpa derivative to a final concentration of 1 mM.
-
Growth: Grow the culture at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.
-
Induction: Induce protein expression by adding IPTG to a final concentration of 0.5 mM (and L-arabinose if applicable).
-
Expression: Continue to grow the culture at a reduced temperature (e.g., 18-25°C) overnight to enhance protein folding and solubility.
-
Harvesting: Harvest the cells by centrifugation and store the cell pellet at -80°C until purification.
-
Purification: Purify the Bpa-containing protein using standard chromatography techniques (e.g., Ni-NTA affinity chromatography for His-tagged proteins).
Protocol 2: UV Photo-Crosslinking of Bpa-Containing Proteins
This protocol outlines the general procedure for performing UV-induced crosslinking of a Bpa-containing protein with its interacting partner.
Materials:
-
Purified Bpa-containing protein.
-
Purified interacting partner protein.
-
Reaction buffer (e.g., PBS or a buffer optimized for the protein interaction).
-
UV crosslinker instrument or a handheld UV lamp (365 nm).
-
96-well plate or other UV-transparent vessel.
-
Protective eyewear.
Procedure:
-
Reaction Setup: In a microcentrifuge tube or a well of a 96-well plate, mix the Bpa-containing protein and its interacting partner in the desired molar ratio in the reaction buffer. The total volume will depend on the subsequent analysis method.
-
Incubation: Incubate the reaction mixture at the appropriate temperature (e.g., 4°C, room temperature, or 37°C) for a sufficient time to allow the protein-protein interaction to occur.
-
UV Irradiation: Place the reaction mixture on ice and expose it to UV light at 365 nm. The duration and intensity of UV exposure may need to be optimized, but a common starting point is 10-30 minutes with a handheld UV lamp placed in close proximity to the sample[1].
-
Quenching (Optional): The reaction can be quenched by adding a reducing agent like dithiothreitol (DTT) to a final concentration of 10 mM.
-
Analysis: The crosslinked products can now be analyzed by various methods, such as SDS-PAGE and Western blotting or mass spectrometry.
Protocol 3: Quantification of Crosslinking Efficiency by Western Blot and Densitometry
This protocol describes how to quantify the relative crosslinking efficiency of different Bpa derivatives using Western blotting and densitometry analysis.
Materials:
-
Crosslinked protein samples.
-
SDS-PAGE gels and electrophoresis apparatus.
-
Western blotting transfer apparatus and membranes (e.g., PVDF or nitrocellulose).
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibody specific to one of the interacting proteins.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system for chemiluminescence detection.
-
Image analysis software (e.g., ImageJ).
Procedure:
-
SDS-PAGE: Separate the crosslinked protein samples on an SDS-PAGE gel. Include a non-irradiated control for each sample.
-
Western Blotting: Transfer the proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Densitometry Analysis:
-
Open the captured image in an image analysis software like ImageJ.
-
Use the software's tools to measure the band intensity of the crosslinked product and the un-crosslinked protein for each sample.
-
Calculate the crosslinking efficiency for each Bpa derivative as the ratio of the intensity of the crosslinked band to the sum of the intensities of the crosslinked and un-crosslinked bands.
-
Normalize the crosslinking efficiency of each derivative to that of the parent Bpa to determine the relative fold change.
-
Protocol 4: Quantitative Analysis of Crosslinking by Mass Spectrometry
For a more detailed and absolute quantification, mass spectrometry can be employed. This workflow provides a general overview.
Procedure:
-
Sample Preparation: After UV crosslinking, separate the crosslinked and non-crosslinked proteins by SDS-PAGE. Excise the bands corresponding to the crosslinked complex.
-
In-Gel Digestion: Perform in-gel digestion of the excised protein bands using a protease such as trypsin.
-
LC-MS/MS Analysis: Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Use specialized software to identify the crosslinked peptides. The software searches for pairs of peptides that are covalently linked by the Bpa derivative.
-
Quantification: The relative abundance of the crosslinked peptides can be determined by comparing the peak areas or spectral counts of the identified crosslinked peptides across different samples. For absolute quantification, stable isotope-labeled standards can be used.
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the experimental process and potential applications, the following diagrams were generated using the DOT language.
Conclusion
The selection of a photo-crosslinking agent is a critical step in designing experiments to study protein-protein interactions. This guide provides a quantitative comparison of the crosslinking efficiency of several this compound derivatives, demonstrating that halogenated Bpa analogs, particularly those with meta-substitutions, can significantly enhance crosslinking yields. The detailed experimental protocols and workflow diagrams provided herein serve as a valuable resource for researchers aiming to implement these powerful tools in their own studies. By carefully selecting the appropriate Bpa derivative and optimizing experimental conditions, researchers can increase the likelihood of successfully capturing and identifying both stable and transient protein-protein interactions, ultimately leading to a deeper understanding of complex biological processes.
References
Confirming Protein Function: A Guide to Biochemical Assays for Benzoyl-L-phenylalanine (BPA) Labeled Proteins
For researchers, scientists, and drug development professionals, the site-specific incorporation of the photo-reactive amino acid Benzoyl-L-phenylalanine (BPA) into proteins offers a powerful tool to dissect protein-protein interactions. However, a critical step in this workflow is to confirm that the labeling process itself does not perturb the protein's native function. This guide provides a comparative overview of various biochemical assays to validate the functional integrity of BPA-labeled proteins, complete with experimental data and detailed protocols.
I. Verification of BPA Incorporation and Protein Expression
The first step after protein expression is to confirm the successful incorporation of BPA and to quantify the expression levels of the labeled protein compared to the wild-type.
A. Western Blot Analysis
Western blotting is a fundamental technique to verify the expression of the full-length BPA-containing protein. A shift in electrophoretic mobility is generally not expected due to the small size of the BPA molecule.
Experimental Protocol: Western Blot
-
Sample Preparation: Lyse cells expressing either the wild-type or BPA-labeled protein in RIPA buffer supplemented with protease inhibitors. Determine the total protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of total protein (e.g., 20-30 µg) from wild-type and BPA-labeled samples onto an SDS-polyacrylamide gel. Include a protein ladder for molecular weight estimation.
-
Electrophoresis: Run the gel at 100-150V until the dye front reaches the bottom.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest overnight at 4°C.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
B. Mass Spectrometry
For definitive confirmation of BPA incorporation at the desired site, mass spectrometry is the gold standard. Analysis of tryptic digests of the purified protein can identify the peptide containing the BPA residue by its characteristic mass shift.
II. Assays to Confirm Biological Function
The following assays are designed to test whether the incorporation of BPA has altered the biological activity of the protein. The choice of assay will depend on the specific function of the protein under investigation.
A. Co-Immunoprecipitation (Co-IP) to Validate Interaction Partners
Co-IP is used to confirm that the BPA-labeled protein can still interact with its known binding partners before UV cross-linking.
Experimental Protocol: Co-Immunoprecipitation
-
Cell Lysis: Lyse cells expressing the tagged wild-type or BPA-labeled protein with a non-denaturing lysis buffer (e.g., 1% NP-40 in PBS with protease inhibitors).
-
Pre-clearing: Incubate the lysate with protein A/G agarose beads for 1 hour at 4°C to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with an antibody against the protein of interest or its tag overnight at 4°C.
-
Complex Capture: Add fresh protein A/G agarose beads and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.
-
Washing: Wash the beads three to five times with lysis buffer to remove non-specific binders.
-
Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Analyze the eluted proteins by Western blot using antibodies against the protein of interest and its known interaction partner.
B. Electrophoretic Mobility Shift Assay (EMSA) for DNA/RNA-Binding Proteins
For proteins that bind to nucleic acids, EMSA can determine if the BPA label affects this interaction.[1][2]
Experimental Protocol: Electrophoretic Mobility Shift Assay (EMSA)
-
Probe Labeling: Label the target DNA or RNA probe with a radioactive (e.g., ³²P) or non-radioactive (e.g., biotin, fluorescent dye) tag.
-
Binding Reaction: Incubate the labeled probe with increasing concentrations of purified wild-type or BPA-labeled protein in a binding buffer.
-
Native Gel Electrophoresis: Separate the protein-nucleic acid complexes from the free probe on a non-denaturing polyacrylamide gel.
-
Detection: Visualize the bands by autoradiography (for radioactive probes) or by appropriate imaging systems for non-radioactive probes. A "shift" in the mobility of the labeled probe indicates binding.
C. Enzyme Activity Assays
For enzymes, it is crucial to measure their catalytic activity to ensure that the BPA incorporation has not affected their active site or conformational dynamics required for function. The specific protocol will vary depending on the enzyme.
General Experimental Protocol: Enzyme Activity Assay
-
Enzyme and Substrate Preparation: Purify the wild-type and BPA-labeled enzymes. Prepare the substrate at a known concentration.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the enzyme to the substrate solution in a suitable reaction buffer.
-
Monitoring the Reaction: Monitor the formation of the product or the consumption of the substrate over time using a spectrophotometer, fluorometer, or other appropriate detection method.
-
Data Analysis: Calculate the initial reaction velocity (V₀) from the linear phase of the reaction progress curve. Determine the kinetic parameters (Km and Vmax) by fitting the data to the Michaelis-Menten equation.
D. Fluorescence Polarization (FP) for Binding Affinity
FP is a sensitive method to quantify the binding affinity between a small fluorescently labeled molecule and a larger protein.[3][4][5][6] It can be used to compare the binding affinity of the wild-type and BPA-labeled protein to a known ligand or interaction partner.
Experimental Protocol: Fluorescence Polarization
-
Labeling: Label the smaller binding partner (ligand) with a fluorescent dye.
-
Titration: In a microplate, add a constant concentration of the fluorescently labeled ligand to a serial dilution of the purified wild-type or BPA-labeled protein.
-
Incubation: Incubate the plate at room temperature to allow the binding to reach equilibrium.
-
Measurement: Measure the fluorescence polarization using a plate reader equipped with polarizing filters.
-
Data Analysis: Plot the change in fluorescence polarization as a function of the protein concentration and fit the data to a binding isotherm to determine the dissociation constant (Kd).
E. Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR provides real-time, label-free analysis of biomolecular interactions, allowing for the determination of association (ka) and dissociation (kd) rate constants, as well as the equilibrium dissociation constant (KD).[7][8][9][10][11]
Experimental Protocol: Surface Plasmon Resonance
-
Ligand Immobilization: Immobilize the purified wild-type or BPA-labeled protein (ligand) onto the surface of a sensor chip.
-
Analyte Injection: Inject a series of concentrations of the binding partner (analyte) over the sensor surface.
-
Association and Dissociation Monitoring: Monitor the change in the refractive index at the sensor surface in real-time, which corresponds to the binding and dissociation of the analyte.
-
Data Analysis: Fit the sensorgram data to a suitable binding model to determine the kinetic and affinity constants.
III. Quantitative Data Comparison
The following tables summarize hypothetical quantitative data from the assays described above, comparing the functional parameters of a wild-type protein with its BPA-labeled counterpart.
Table 1: Comparison of Binding Affinities
| Assay | Protein | Ligand | Kd (nM) | Fold Change |
| Fluorescence Polarization | Wild-Type | Peptide A | 50 ± 5 | - |
| BPA-labeled | Peptide A | 55 ± 7 | 1.1 | |
| Surface Plasmon Resonance | Wild-Type | Protein B | 100 ± 10 | - |
| BPA-labeled | Protein B | 110 ± 12 | 1.1 |
Table 2: Comparison of Enzyme Kinetics
| Enzyme | Substrate | Km (µM) | Vmax (µmol/min/mg) |
| Wild-Type Kinase X | ATP | 10 ± 1 | 500 ± 25 |
| BPA-labeled Kinase X | ATP | 12 ± 2 | 480 ± 30 |
Table 3: Comparison of DNA Binding Affinity
| Protein | DNA Probe | Kd (nM) |
| Wild-Type Transcription Factor Y | Promoter Z | 20 ± 3 |
| BPA-labeled Transcription Factor Y | Promoter Z | 22 ± 4 |
IV. Alternative Photo-Cross-linking Amino Acids
While BPA is a widely used photo-cross-linker, several alternatives are available, each with its own advantages and disadvantages.
Table 4: Comparison of Photo-Cross-linking Amino Acids
| Amino Acid | Photo-activation Wavelength | Reactive Species | Cross-linking Radius | Advantages | Disadvantages |
| p-Benzoyl-L-phenylalanine (BPA) | ~365 nm | Triplet Ketone | ~3.1 Å | Chemically stable, relatively specific for C-H bonds | Can be bulky, potentially disruptive to protein structure |
| p-Azido-L-phenylalanine (AzF) | ~260-280 nm | Nitrene | ~3-4 Å | Smaller than BPA | Can be less specific, UV wavelength can damage proteins |
| Diazirine-containing amino acids | ~350-380 nm | Carbene | ~3-4 Å | Highly reactive, can cross-link a wide range of residues | Can be less stable |
V. Visualizing Workflows and Pathways
Conclusion
References
- 1. licorbio.com [licorbio.com]
- 2. Electrophoretic Mobility Shift Assay (EMSA) for Detecting Protein-Nucleic Acid Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluorescence polarization assay to quantify protein-protein interactions in an HTS format - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. raineslab.com [raineslab.com]
- 6. Fluorescence Polarization Assay to Quantify Protein-Protein Interactions | Springer Nature Experiments [experiments.springernature.com]
- 7. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 8. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 9. faculty.washington.edu [faculty.washington.edu]
- 10. Surface Plasmon Resonance Analysis of the Protein-protein Binding Specificity Using Autolab ESPIRIT - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Surface Plasmon Resonance (SPR) Analysis of Binding Interactions of Proteins in Inner-Ear Sensory Epithelia - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
